Product packaging for 5-Bromo-6-methoxypicolinic acid(Cat. No.:CAS No. 1214334-70-9)

5-Bromo-6-methoxypicolinic acid

Cat. No.: B596471
CAS No.: 1214334-70-9
M. Wt: 232.033
InChI Key: AIHBRPSPSCCVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-6-methoxypicolinic acid serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. Recent research has utilized this compound to synthesize a series of N-(benzo[d]thiazol/oxazol-2-yl)-6-methyl-5-phenylpicolinamide derivatives . These conjugates were designed and evaluated for their anticancer potential, with studies showing that specific derivatives exhibit significant cytotoxicity against challenging cancer cell lines, including DU-145 (prostate) and SKOV-3 (ovarian) . The presence of the bromo and methoxy functional groups on the picolinic acid core makes it a valuable precursor for further structural elaboration via cross-coupling reactions and amide bond formation, enabling researchers to explore structure-activity relationships and develop potent therapeutic candidates . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B596471 5-Bromo-6-methoxypicolinic acid CAS No. 1214334-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHBRPSPSCCVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704718
Record name 5-Bromo-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214334-70-9
Record name 5-Bromo-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methoxypicolinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methoxypicolinic acid is a substituted pyridine derivative that holds significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique arrangement of a carboxylic acid, a bromine atom, and a methoxy group on the pyridine scaffold offers multiple reaction sites for constructing complex molecular architectures. While extensive experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its core chemical properties, predicted spectral data, a plausible synthetic route, and its anticipated reactivity. By drawing upon data from analogous compounds and fundamental chemical principles, this document serves as an essential resource for researchers looking to leverage this molecule in drug discovery and development programs.

Core Chemical Identity and Structure

This compound, also known as 5-bromo-6-methoxypyridine-2-carboxylic acid, is a heterocyclic aromatic compound. The core structure consists of a pyridine ring substituted at the 2-position with a carboxylic acid group, at the 5-position with a bromine atom, and at the 6-position with a methoxy group. This specific substitution pattern is crucial for its reactivity and potential as a building block in medicinal chemistry.

Caption: 2D Structure of this compound.

Key Identifiers
PropertyValueSource(s)
IUPAC Name 5-Bromo-6-methoxypyridine-2-carboxylic acid-
CAS Number 1214334-70-9[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Canonical SMILES COC1=NC(=C(C=C1)Br)C(=O)O-

Physicochemical Properties

PropertyPredicted/Inferred ValueRationale / Comparative Data
Appearance White to off-white solid.Based on the appearance of its isomer, 6-Bromo-5-methoxypicolinic acid, which is described as a white solid.[2]
Melting Point Not available. Expected to be a solid with a relatively high melting point, likely >150 °C.Picolinic acid has a melting point of 136-138 °C.[3] Halogenation and methoxylation generally increase molecular weight and can enhance crystal lattice interactions, suggesting a higher melting point.
Boiling Point Predicted: 323.8±42.0 °C.This is a computationally predicted value. Thermal decomposition may occur at or before boiling.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water and nonpolar solvents like hexanes.The parent compound, 2-picolinic acid, is very soluble in water and soluble in ethanol, but poorly soluble in benzene and chloroform.[4][5][6] The introduction of the bromo and methoxy groups increases the molecule's lipophilicity, which is expected to decrease water solubility while potentially improving solubility in solvents like dichloromethane and ethyl acetate.
pKa Predicted: ~3.5The pKa of the parent 2-picolinic acid is 5.32.[6] The electron-withdrawing effects of the bromine atom are expected to increase the acidity of the carboxylic acid, thus lowering the pKa. The methoxy group is a weak electron-donating group by resonance but can be weakly withdrawing by induction, so its effect is less pronounced. The pKa of the related isomer 6-Bromo-5-methoxypicolinic acid is predicted to be 3.52.[7]

Proposed Synthetic Strategy

While a specific, validated synthesis for this compound is not published, a plausible route can be designed based on established pyridine chemistry and synthetic routes reported for its isomers. A common strategy for preparing substituted picolinic acids involves the oxidation of a corresponding methylpyridine.

The proposed synthesis starts from the commercially available 2-amino-5-bromopyridine.

Synthesis_Workflow cluster_0 Step 1: Diazotization & Hydrolysis cluster_1 Step 2: Methylation cluster_2 Step 3: Directed Ortho-Metalation cluster_3 Step 4: Carboxylation A 2-Amino-5-bromopyridine B 2-Hydroxy-5-bromopyridine A->B  NaNO₂, H₂SO₄, H₂O   C 5-Bromo-2-methoxypyridine B->C  Base (e.g., NaH),  CH₃I, THF   D 5-Bromo-6-lithio-2-methoxypyridine (In situ intermediate) C->D  LDA or n-BuLi,  THF, -78 °C   E This compound D->E  1. CO₂ (s)  2. H₃O⁺ workup  

Caption: Proposed synthetic workflow for this compound.

Rationale Behind Experimental Choices
  • Step 1: Diazotization and Hydrolysis: This is a standard method for converting an amino group on an aromatic ring to a hydroxyl group. The reaction proceeds via a diazonium salt intermediate which is then displaced by water.

  • Step 2: Methylation: The hydroxyl group of 5-Bromo-2-hydroxypyridine is weakly acidic and can be deprotonated with a suitable base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace the iodide from methyl iodide (CH₃I) in a Williamson ether synthesis.

  • Step 3: Directed Ortho-Metalation (DoM): The methoxy group at the 2-position is a powerful directing group for ortho-lithiation. A strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively deprotonate the C-6 position, which is the most acidic proton on the ring due to the directing effect of the methoxy group and the inductive effect of the ring nitrogen. This reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.

  • Step 4: Carboxylation: The resulting organolithium intermediate is a potent nucleophile that readily attacks solid carbon dioxide (dry ice). A subsequent acidic workup protonates the resulting carboxylate to yield the final product.

Predicted Spectroscopic Data

For a researcher synthesizing this compound, spectroscopic analysis is critical for structure confirmation. The following are predicted spectra based on the compound's structure and data from similar molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two pyridine protons, and one signal in the aliphatic region for the methoxy group protons.

  • Pyridine Protons (H-3, H-4): These two protons form an AX spin system and will appear as two doublets.

    • δ ≈ 7.8 - 8.2 ppm (d, 1H, J ≈ 8.5 Hz): This signal is likely the proton at the C-4 position, coupled to the H-3 proton.

    • δ ≈ 7.3 - 7.7 ppm (d, 1H, J ≈ 8.5 Hz): This signal corresponds to the proton at the C-3 position. The exact chemical shifts are influenced by the electronic effects of all substituents.

  • Methoxy Protons (-OCH₃):

    • δ ≈ 3.9 - 4.1 ppm (s, 3H): A singlet integrating to three protons, characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.

  • Carboxylic Carbon (C=O): δ ≈ 164 - 168 ppm

  • Pyridine Ring Carbons:

    • C2 (C-COOH): δ ≈ 147 - 151 ppm

    • C6 (C-OCH₃): δ ≈ 160 - 164 ppm (significantly downfield due to the directly attached oxygen)

    • C4: δ ≈ 140 - 144 ppm

    • C3: δ ≈ 115 - 120 ppm

    • C5 (C-Br): δ ≈ 110 - 115 ppm

  • Methoxy Carbon (-OCH₃): δ ≈ 53 - 56 ppm

(Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.)

FT-IR Spectroscopy

The FT-IR spectrum will be characterized by the vibrations of its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[8]

  • C-H Stretch (Aromatic & Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (aliphatic -OCH₃).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[8]

  • C=C and C=N Stretches (Pyridine Ring): Multiple sharp peaks in the 1600-1400 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): Strong, sharp bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a characteristic molecular ion peak cluster due to the presence of bromine. There will be two major peaks of approximately equal intensity at m/z 231 and m/z 233, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: A common fragmentation pathway would be the loss of the carboxyl group as CO₂, leading to a fragment ion peak at m/z 187/189.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its three distinct functional groups, which can be manipulated selectively.

Reactivity_Pathways cluster_COOH Carboxylic Acid Reactivity cluster_Br C-Br Bond Reactivity cluster_Pyridine Pyridine Ring Reactivity Start This compound Ester Ester Derivatives Start->Ester  ROH, H⁺   Amide Amide Derivatives Start->Amide  1. SOCl₂  2. R₂NH   Suzuki Aryl/Heteroaryl Derivatives Start->Suzuki  Ar-B(OH)₂,  Pd Catalyst, Base   Buchwald Amine Derivatives Start->Buchwald  R₂NH,  Pd Catalyst, Base   N_Oxide Pyridine N-Oxide Start->N_Oxide  m-CPBA  

Caption: Key reactivity pathways for this compound.

Key Reactions
  • Reactions at the Carboxylic Acid: The -COOH group is a versatile handle for forming esters, amides, and other derivatives. Amide bond formation is particularly crucial in drug development for linking this fragment to other parts of a target molecule.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for transition-metal-catalyzed reactions. This allows for the introduction of a wide variety of substituents at the 5-position.

    • Suzuki Coupling: Reaction with boronic acids can introduce new aryl or heteroaryl rings, a common strategy for exploring structure-activity relationships (SAR).

    • Buchwald-Hartwig Amination: This reaction can form a C-N bond, introducing diverse amine functionalities.

  • Reactions at the Pyridine Nitrogen: The nitrogen atom can be oxidized to a pyridine N-oxide, which alters the electronic properties of the ring and can serve as a handle for further functionalization.

Role as a Pharmaceutical Intermediate

Brominated heterocyclic compounds are considered "privileged scaffolds" in medicinal chemistry.[9] They serve as key intermediates for building more complex molecules with desired biological activities. Patents demonstrate that substituted picolinic acid derivatives are integral to the synthesis of drugs targeting respiratory disorders and other conditions.[1][10] For instance, the structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key component of a potent antagonist for dopamine (D₂/D₃) and serotonin (5-HT₃) receptors, highlighting the potential of this chemical class in developing treatments for CNS disorders and chemotherapy-induced nausea.[11][12]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions must be based on the known hazards of related pyridine carboxylic acids.

  • Hazard Class: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.[13][14] May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[15]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[16]

    • Skin and Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are readily accessible.[13]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

    • Avoid generating dust.

    • Keep away from strong oxidizing agents and strong bases.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Keep away from incompatible materials.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating diverse molecular libraries and synthesizing complex target molecules. While this guide relies on prediction and analogy due to the scarcity of published experimental data, the provided information on its identity, proposed synthesis, predicted spectral characteristics, reactivity, and handling serves as a foundational resource for scientists. As the demand for novel heterocyclic intermediates grows, the exploration and application of compounds like this compound will undoubtedly play a crucial role in advancing drug discovery programs.

References

As this is a synthesized guide based on available data for related compounds, the references provided support the underlying principles and data points used for inference and prediction.

Sources

An In-Depth Technical Guide to 5-Bromo-6-methoxypicolinic Acid: A Key Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-6-methoxypicolinic acid, identified by CAS number 1214334-70-9, is a strategically important heterocyclic building block in medicinal chemistry. While detailed public data on this specific molecule is sparse, its structural motifs are prevalent in a range of biologically active compounds. This guide provides a comprehensive technical overview of its physicochemical properties, a plausible and robust synthetic approach based on established chemical precedent, detailed analytical characterization protocols, and its significant potential applications in drug discovery, particularly in the synthesis of modulators for key central nervous system (CNS) targets. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the Picolinic Acid Scaffold

Picolinic acid and its derivatives are recognized as "privileged" structural motifs within the pharmaceutical industry. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, improve solubility, and modulate metabolic stability, making it a cornerstone of many FDA-approved drugs.[1] The carboxylic acid at the 2-position provides a crucial handle for amide bond formation, a primary strategy for linking molecular fragments in drug candidates. Furthermore, the picolinic acid structure is a well-established bidentate chelating agent for various metal ions, a property that can be exploited in both therapeutics and diagnostics.[2]

Derivatives of picolinic acid have been successfully developed as potent enzyme inhibitors and receptor modulators for a wide array of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][3] The subject of this guide, this compound, incorporates three key functional groups onto this scaffold: a bromine atom, a methoxy group, and the carboxylic acid. Each provides a distinct chemical handle for further molecular elaboration:

  • The bromine atom is a versatile functional group, ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents.

  • The methoxy group can influence the electronic properties of the ring and provides a potential site for demethylation to reveal a hydroxyl group for further functionalization.

  • The carboxylic acid is the primary point for amide coupling to connect with amine-containing fragments, building molecular complexity.

This strategic combination of functionalities makes this compound a valuable intermediate for constructing libraries of complex molecules for biological screening.

Physicochemical and Safety Profile

A clear understanding of the physical properties and handling requirements is paramount for the safe and effective use of any chemical intermediate.

Key Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1214334-70-9[4]
Molecular Formula C₇H₆BrNO₃[4]
Molecular Weight 232.03 g/mol [4]
IUPAC Name This compound
Physical Form White to Yellow Solid[1]
Storage Inert atmosphere, 2-8°C (Refrigerator)[1]
Purity Typically ≥95%[1]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Signal Word: Warning[1]

  • GHS Hazard Pictogram: GHS07 (Harmful)

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Causality Insight: The hazard profile is consistent with many functionalized aromatic carboxylic acids. The irritant properties are typical for acidic compounds, and the potential for respiratory irritation is common for fine solid powders. Strict adherence to standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves, is mandatory.

Synthesis and Purification Workflow

The proposed synthesis starts from a hypothetical, yet reasonably accessible, precursor: 5-Bromo-6-methoxy-2-methylpyridine .

Proposed Synthetic Pathway

Synthetic_Pathway start 5-Bromo-6-methoxy- 2-methylpyridine (Starting Material) reagent KMnO₄, H₂O start->reagent product This compound (Target Compound) CAS: 1214334-70-9 reagent->product Oxidation Heat (e.g., 80°C) Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_final Final Validation Crude Crude Product Pure Purified Product (>95%) Crude->Pure Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Characterization MS Mass Spectrometry (ESI-MS) Pure->MS Characterization HPLC HPLC-UV Pure->HPLC Characterization Final Structure Confirmed Purity Verified NMR->Final MS->Final HPLC->Final Drug_Synthesis_Logic PicolinicAcid 5-Bromo-6-methoxy- picolinic acid Coupling Amide Coupling (e.g., HATU, EDC) PicolinicAcid->Coupling Amine Complex Amine Fragment (e.g., substituted piperazine) Amine->Coupling Target Final Drug Candidate (e.g., Receptor Antagonist) Coupling->Target

Sources

The Unambiguous Assignment: A Technical Guide to the Structure Elucidation of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a cornerstone of success. Novel heterocyclic compounds, such as substituted picolinic acids, are of significant interest due to their diverse biological activities. 5-Bromo-6-methoxypicolinic acid, a pyridine derivative, represents a scaffold with potential applications in medicinal chemistry. Its efficacy and safety are intrinsically linked to its exact chemical structure. This in-depth technical guide provides a comprehensive framework for the unambiguous structure elucidation of this compound, detailing the synergistic application of modern spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each analytical choice.

The structural confirmation of a novel chemical entity is a multi-faceted process, demanding a convergence of evidence from various analytical methodologies. No single technique can definitively establish a structure in isolation. Instead, a holistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is imperative. This guide will navigate through the theoretical underpinnings and practical application of these techniques, culminating in a confident structural assignment for this compound.

Proposed Structure and Synthesis

The hypothesized structure of this compound is presented below.

Caption: Proposed chemical structure of this compound.

A plausible synthetic route involves the oxidation of 2-Bromo-3-methoxy-6-methylpyridine using a strong oxidizing agent like potassium permanganate (KMnO4)[1][2]. This reaction would selectively oxidize the methyl group to a carboxylic acid, yielding the target compound.

Spectroscopic Verification Workflow

The comprehensive structure elucidation will follow a logical workflow, where each technique provides a unique piece of the structural puzzle.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Integration and Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Purification->NMR Data_Integration Integration of MS, IR, and NMR Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to determine the molecular weight and elemental formula of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain insights into the molecule's substructures.

Predicted Mass Spectrum Data

IonPredicted m/zElemental Composition
[M]230.9531C₇H₆⁷⁹BrNO₃
[M+H]⁺231.9609C₇H₇⁷⁹BrNO₃
[M-H]⁻229.9453C₇H₅⁷⁹BrNO₃
[M-CH₃]⁺216.9453C₆H₄⁷⁹BrNO₃
[M-COOH]⁺185.9609C₆H₅⁷⁹BrNO

Interpretation of Fragmentation

The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (-45 Da) or the hydroxyl group (-17 Da)[3][4]. The loss of a methyl group (-15 Da) from the methoxy substituent is also anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)[5]
~3000MediumC-H stretch (aromatic and methyl)
1710-1680StrongC=O stretch (carboxylic acid)[5]
1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
1300-1200StrongC-O stretch (methoxy group and carboxylic acid)
~1050MediumC-O stretch (methoxy group)
Below 850Medium-StrongC-H out-of-plane bending (aromatic)
Below 700MediumC-Br stretch

Interpretation of the IR Spectrum

The most prominent features in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which is characteristic of the hydrogen-bonded dimer, and the strong carbonyl (C=O) absorption. The presence of bands corresponding to the pyridine ring and the C-O and C-Br stretches will provide further evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be employed.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

    • COSY (Correlation Spectroscopy): Perform a homonuclear correlation experiment to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Perform a heteronuclear correlation experiment to identify direct carbon-proton attachments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Perform a heteronuclear correlation experiment to identify long-range carbon-proton correlations (over 2-3 bonds).

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the molecular structure.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Broad Singlet1HCOOH
~8.1Doublet1HH-4
~7.9Doublet1HH-3
~4.0Singlet3HOCH₃

Rationale for ¹H NMR Predictions:

  • The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet far downfield[5].

  • The two aromatic protons on the pyridine ring will be doublets due to coupling with each other. Their exact chemical shifts are influenced by the electron-withdrawing bromine and carboxylic acid groups and the electron-donating methoxy group.

  • The methoxy protons will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~158C-6 (attached to OCH₃)
~148C-2 (attached to COOH)
~142C-4
~115C-3
~110C-5 (attached to Br)
~55OCH₃

Rationale for ¹³C NMR Predictions:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal[5].

  • The carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the substituents. The carbon attached to the electronegative oxygen (C-6) will be significantly downfield. The carbon bearing the bromine (C-5) will be shifted upfield due to the heavy atom effect.

  • The methoxy carbon will appear in the typical range for such groups.

2D NMR for Connectivity Confirmation

2D_NMR_Connectivity cluster_structure This compound cluster_correlations Key HMBC Correlations C1 C2-COOH N1 N1 C2 C3 C3 C4 C4 C5-Br C5 C6-OCH3 H3 H3 H3->C1 HMBC H3->C2 HSQC H3->C4 HMBC H4 H4 H4->C2 HMBC H4->C3 HSQC H4->C5 HMBC OCH3 OCH3 OCH3->C5 HMBC

Caption: Key expected 2D NMR correlations for structure confirmation.

  • COSY: A cross-peak between the signals for H-3 and H-4 will confirm their adjacent relationship.

  • HSQC: Correlations between the proton signals and their directly attached carbon signals will be observed (H-3 to C-3, H-4 to C-4).

  • HMBC: Long-range correlations will be crucial for piecing together the entire structure. For example, the methoxy protons should show a correlation to C-6. The aromatic protons will show correlations to neighboring carbons, confirming the substitution pattern.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. High-resolution mass spectrometry will establish the elemental formula and provide initial structural clues through fragmentation analysis. Infrared spectroscopy will confirm the presence of key functional groups, namely the carboxylic acid and the substituted pyridine ring. Finally, a comprehensive suite of 1D and 2D NMR experiments will provide the definitive connectivity of the atoms, allowing for an unambiguous assignment of the structure. By following the protocols and interpretative strategies outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
  • Auf der Heyde, T. P. E., & Thornton, D. A. (1980). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide. Spectroscopy Letters, 13(1), 31-38. [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Bromo-6-methoxypicolinic acid, with the CAS Number 1214334-70-9, is a halogenated and ether-substituted derivative of picolinic acid (pyridine-2-carboxylic acid).[1] Such substituted pyridine scaffolds are of significant interest to researchers in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex molecular architectures with specific biological or physical properties. The precise arrangement of functional groups—a carboxylic acid, a bromine atom, and a methoxy group—on the pyridine ring imparts a unique combination of steric and electronic features that dictate its reactivity and physical behavior.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the limited availability of experimental data for this specific isomer, this document will also present data for its close structural isomer, 6-Bromo-5-methoxypicolinic acid (CAS: 54232-43-8) , for comparative analysis.[2][3][4] This approach allows for a deeper understanding of how substituent placement can influence molecular properties, a critical consideration for synthetic and medicinal chemists. We will delve into its structural and physicochemical properties, expected spectroscopic signatures, and the robust experimental protocols required for their empirical determination.

Molecular Structure and General Properties

The foundational characteristics of a compound are its molecular structure and resulting general properties. This compound is a solid at room temperature, typically appearing as a white to yellow powder.

PropertyThis compound6-Bromo-5-methoxypicolinic acid (Isomer)
CAS Number 1214334-70-9[5]54232-43-8[2][3][4]
Molecular Formula C₇H₆BrNO₃[1][6]C₇H₆BrNO₃[2][4]
Molecular Weight 232.03 g/mol [1][6]232.03 g/mol [2][4]
IUPAC Name 5-bromo-6-methoxypyridine-2-carboxylic acid6-bromo-5-methoxypyridine-2-carboxylic acid[4]
Appearance White to Yellow SolidWhite to off-white Solid[2]
Storage Inert atmosphere, 2-8°C[5][6]Inert gas (nitrogen or Argon) at 2-8°C[2]

Physicochemical Properties: A Comparative Overview

Many of the physicochemical properties for this compound have not been experimentally determined and reported in the literature. However, computational predictions provide valuable estimates for researchers. Below is a table summarizing these predicted values, alongside the predicted data for its isomer, 6-Bromo-5-methoxypicolinic acid, to illustrate the subtle yet important differences arising from substituent placement.

PropertyThis compound (Predicted)6-Bromo-5-methoxypicolinic acid (Predicted)
Boiling Point 323.8 ± 42.0 °C at 760 mmHg[7]362.8 ± 42.0 °C[2]
Density 1.713 ± 0.06 g/cm³[8]1.713 ± 0.06 g/cm³[2]
pKa Not available3.52 ± 0.10[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound. While specific experimental spectra for this compound are not widely published, we can predict the key features based on its molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C-H Stretch (Aromatic & Methoxy): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

  • C-O Stretch (Methoxy Ether): A distinct band in the 1000-1300 cm⁻¹ region, likely around 1250 cm⁻¹, corresponding to the C-O stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may not always be observed depending on the solvent and concentration.

  • Pyridine Ring Protons: The two protons on the pyridine ring are in different chemical environments and will appear as two distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be in the aromatic region (7.0-8.5 ppm).

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, expected around 3.8-4.2 ppm.

¹³C NMR:

  • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

  • Pyridine Ring Carbons: Six distinct signals are expected for the six carbons of the pyridine ring. The carbons attached to electronegative atoms (Br, O, N) will be shifted further downfield. The carbon bearing the bromine atom (C5) would likely appear around 110-125 ppm, while the carbon attached to the methoxy group (C6) would be significantly downfield (e.g., >150 ppm).

  • Methoxy Carbon (-OCH₃): A signal around 55-65 ppm.

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, predicted properties must be validated through empirical measurement. The following section details standard, self-validating protocols for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline solid will have a sharp melting point range (typically <1°C), whereas impurities depress and broaden this range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of a digital melting point apparatus.

  • Measurement:

    • A rapid heating ramp (10-20°C/min) is used to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second measurement is performed with a slow heating ramp (1-2°C/min) starting from ~20°C below the approximate melting point.

  • Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Crush Sample prep2 Load Capillary prep1->prep2 measure1 Place in Apparatus prep2->measure1 measure2 Rapid Scan (Approx. MP) measure1->measure2 measure3 Slow Scan (Precise MP) measure2->measure3 record1 Record Onset & Clear Point measure3->record1

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of this compound, with its polar carboxylic acid group and less polar brominated aromatic ring, suggests it will have varied solubility in different solvents. This protocol provides a qualitative and semi-quantitative assessment.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Qualitative Test:

    • To 1 mL of each solvent in a separate vial, add ~10 mg of the compound.

    • Vortex or shake vigorously for 1 minute at ambient temperature.

    • Visually observe if the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

  • Semi-Quantitative Test (for solvents where it is soluble):

    • Accurately weigh 10 mg of the compound into a vial.

    • Add the solvent dropwise while stirring until the solid completely dissolves.

    • Record the volume of solvent used to calculate an approximate solubility in mg/mL.

SolubilityWorkflow start Select Solvents (Varying Polarity) qual_test Qualitative Test (10 mg in 1 mL) start->qual_test observe Observe Dissolution qual_test->observe soluble Classify: Soluble observe->soluble Yes partial Classify: Partially Soluble observe->partial Some insoluble Classify: Insoluble observe->insoluble No quant_test Semi-Quantitative Test (Determine mg/mL) soluble->quant_test

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methoxypicolinic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceutical agents and functional materials is intrinsically linked to its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailing the theoretical principles that govern its dissolution, practical methodologies for its experimental determination, and the analytical techniques required for accurate quantification. By synthesizing fundamental theory with actionable protocols, this document serves as an essential resource for scientists aiming to optimize the use of this compound in their research and development endeavors.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a compound's behavior and utility in a multitude of applications. In drug discovery, poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's progression through the development pipeline[1][2]. Understanding and quantifying the solubility of a molecule like this compound is therefore not merely an academic exercise but a foundational step in harnessing its full potential. This guide will explore the key factors influencing its solubility and provide robust methods for its measurement.

Physicochemical Properties & Their Influence on Solubility

The solubility of a compound is not an isolated property but rather the result of an interplay between several intrinsic molecular characteristics. For this compound, the key determinants are its acidity (pKa) and lipophilicity (LogP).

  • pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid[3]. As a carboxylic acid, this compound's solubility is highly dependent on the pH of the aqueous medium. At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will be in its ionized (carboxylate) form, which is significantly more water-soluble[3][4]. This pH-dependent ionization is a crucial lever for controlling solubility in formulations and experimental systems[5].

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity, or "oil-loving" nature. It describes how the compound distributes itself between an immiscible non-polar (octanol) and polar (water) phase[3]. A higher LogP value generally correlates with lower aqueous solubility[6]. The presence of the bromo- and methoxy- groups on the pyridine ring influences the molecule's overall lipophilicity and, consequently, its solubility profile.

PropertyValueSignificance for Solubility
Molecular Formula C₇H₆BrNO₃Provides the basis for molecular weight.
Molecular Weight 232.03 g/mol [7][8]Higher molecular weight can sometimes correlate with lower solubility.
pKa ~3.5 (Predicted)[9]Indicates the compound is a weak acid; solubility will increase significantly in neutral to basic aqueous solutions (pH > 4).
Physical Form Solid[10]The crystalline structure and lattice energy of the solid form must be overcome for dissolution to occur.

Solubility Profile: A Practical Overview

While extensive quantitative data for this compound is not widely published, a qualitative assessment based on its structure can be made.

  • Aqueous Solubility: Expected to be low in acidic water (pH < 3) due to the protonated carboxylic acid group. Solubility will increase as the pH rises and the acid deprotonates.

  • Organic Solvent Solubility: Generally expected to show good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. This is common for compounds used in high-throughput screening campaigns, where they are often first dissolved in DMSO[1][2].

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method [11]. This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the most reliable technique for solubility measurement[11].

Causality Behind the Shake-Flask Protocol

The core principle is to ensure that the system reaches a true thermodynamic equilibrium. An excess of the solid compound is added to the solvent to guarantee that the dissolution process continues until the solvent is fully saturated[11]. The mixture is then agitated for an extended period (typically 24-72 hours) to allow the rate of dissolution to equal the rate of precipitation. This extended incubation ensures that the measurement is not a reflection of a transient, supersaturated state (kinetic solubility), but rather the stable, true solubility[2].

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the Shake-Flask method.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep_vial Add excess solid compound to a known volume of solvent in a sealed vial. agitate Agitate vials at a constant temperature (e.g., 25°C) for 24-72 hours. prep_vial->agitate Incubate prep_control Prepare a blank solvent control vial. separate Separate undissolved solid from the saturated solution (Centrifuge or Filter). agitate->separate Allow to settle aliquot Carefully extract an aliquot of the clear supernatant. separate->aliquot Isolate supernatant dilute Dilute the supernatant with an appropriate mobile phase or solvent. aliquot->dilute analyze Analyze concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). dilute->analyze

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure saturation is reached[11]. A visual excess of solid should remain at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. Some protocols may extend this to 48 or 72 hours to ensure equilibrium is fully reached, especially for poorly soluble compounds[2].

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure complete removal of particulate matter, centrifuge the vials at high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high concentration readings.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of the diluted sample using a pre-validated method like HPLC-UV or LC-MS/MS[1][2].

Analytical Quantification

Accurate determination of the dissolved compound's concentration is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method.

  • Principle: The technique separates the analyte from any potential impurities or excipients, and the amount of UV light absorbed by the analyte is proportional to its concentration.

  • Method Validation: A standard curve must be generated using known concentrations of this compound. This calibration curve is used to determine the concentration of the unknown sample from the solubility experiment. The method should be validated for linearity, accuracy, and precision.

Conclusion

The solubility of this compound is a multifaceted property governed by its pKa, lipophilicity, and the nature of the solvent system. Its characteristically acidic nature makes its aqueous solubility highly pH-dependent, a factor that can be leveraged in formulation and experimental design. For accurate and reliable solubility data, the Shake-Flask method remains the definitive approach, providing the thermodynamic equilibrium solubility essential for robust drug development and chemical process optimization. The protocols and principles outlined in this guide provide a solid framework for researchers to confidently measure and interpret the solubility of this important chemical entity.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 9(2), 523-527.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Box, K., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. (2006). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Advanced Drug Delivery Reviews, 58(11), 1238-1248.
  • The Solubility Company. (n.d.). pKa & LogP Analysis Services.
  • U.S. Pharmacopeia. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(2), 35-40.
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility.
  • Amerigo Scientific. (n.d.). 5-Bromo-3-methoxypicolinic acid.

Sources

Spectroscopic Characterization of 5-Bromo-6-methoxypicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Isomeric Context

5-Bromo-6-methoxypicolinic acid is a substituted pyridine derivative. The pyridine ring is functionalized with a carboxylic acid at the 2-position, a methoxy group at the 6-position, and a bromine atom at the 5-position. The relative positions of these substituents create a unique electronic environment that dictates the molecule's spectroscopic signature. It is critical to distinguish this isomer from related compounds like 6-Bromo-5-methoxypicolinic acid, as the substituent positions will significantly alter the resulting spectra, particularly in NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid.

  • Aromatic Protons (H3 & H4): The pyridine ring has two remaining protons at positions 3 and 4. These will appear as two distinct doublets due to coupling with each other. The electron-withdrawing nature of the adjacent carboxylic acid and bromine will shift these protons downfield. We predict H4 to be slightly more downfield than H3 due to the influence of the para-oriented bromine.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its position will be influenced by the aromatic ring, typically appearing in the range of 3.8-4.0 ppm.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It will appear as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2d1HH4
~7.8 - 8.0d1HH3
>10br s1H-COOH
~3.9s3H-OCH₃

(d = doublet, s = singlet, br s = broad singlet)

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the 165-175 ppm region.

  • Aromatic Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbons directly attached to heteroatoms (C2, C5, C6) will have their resonances shifted significantly. C6, attached to the electronegative oxygen, will be far downfield. C5, attached to bromine, will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". C2, attached to the carboxylic acid group and adjacent to the ring nitrogen, will also be downfield.

  • Methoxy Carbon (-OCH₃): This carbon will appear in the typical range for methoxy groups, around 50-60 ppm.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O
~158C6
~148C2
~142C4
~115C3
~112C5
~55-OCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

  • O-H Stretch: The carboxylic acid will exhibit a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group.[1][2]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.[1]

  • C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band in the region of 1700-1730 cm⁻¹. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.

  • C=C and C=N Stretches: The aromatic ring will have several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-O Stretches: Two C-O stretching bands are expected: one for the carboxylic acid (around 1210-1320 cm⁻¹) and another for the aryl-ether linkage of the methoxy group (around 1230-1270 cm⁻¹).

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid
>3000C-H stretchAromatic
<3000C-H stretchMethoxy (-OCH₃)
1700-1730C=O stretchCarboxylic Acid
1400-1600C=C, C=N stretchesAromatic Ring
1210-1320C-O stretchCarboxylic Acid/Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 232.03 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z ≈ 232 (for the ⁷⁹Br isotopologue) and another at m/z ≈ 234 (for the ⁸¹Br isotopologue). This M, M+2 pattern is a definitive indicator of a monobrominated compound.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals:

    • Loss of a methoxy radical (-•OCH₃): [M - 31]⁺

    • Loss of a carboxyl group (-•COOH): [M - 45]⁺

    • Decarboxylation (-CO₂): [M - 44]⁺

Experimental Protocols & Workflow

To ensure data integrity, standardized protocols must be followed. The choice of solvent and instrument parameters is critical for obtaining high-quality, reproducible data.

G cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., DMSO-d6) B ¹H NMR Acquisition (400 MHz, 16 scans) A->B Parallel Analysis C ¹³C NMR Acquisition (100 MHz, 1024 scans) A->C Parallel Analysis D IR Spectroscopy (ATR, 4000-400 cm⁻¹) A->D Parallel Analysis E Mass Spectrometry (ESI+, High Resolution) A->E Parallel Analysis F Data Processing & Analysis B->F C->F D->F E->F G Structural Confirmation F->G

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm and an acquisition time of ~2-4 seconds are typical.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (ATR)
  • Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500). High-resolution mass spectrometry is preferred to obtain accurate mass measurements for elemental composition confirmation.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed prediction of the key spectroscopic features based on fundamental principles. The predicted ¹H and ¹³C NMR spectra are defined by the unique electronic effects of the substituents on the pyridine ring. The IR spectrum is expected to clearly show the characteristic vibrations of the carboxylic acid and methoxy functional groups. Finally, mass spectrometry will confirm the molecular weight and unambiguously indicate the presence of a single bromine atom through its characteristic M, M+2 isotopic pattern. These predicted data serve as a crucial reference for any researcher engaged in the synthesis and characterization of this compound, ensuring scientific rigor and integrity in their work.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
  • Pavia, D.L., et al. (n.d.). Infrared Spectroscopy. A handout from a university course, likely based on the textbook "Introduction to Spectroscopy".
  • Koval'chuk, T. V., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy.[2]

Sources

potential biological activity of 5-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-6-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine carboxylic acid with a structural motif that suggests a rich potential for biological activity. Picolinic acid and its derivatives have demonstrated a broad spectrum of pharmacological effects, including enzyme inhibition, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a bromine atom and a methoxy group on the pyridine ring further modulates its electronic and steric properties, potentially enhancing its interaction with biological targets.[3][4][5] This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound, detailed experimental protocols for its investigation, and a framework for interpreting the potential results.

Introduction: The Chemical and Biological Landscape of this compound

This compound belongs to the pyridine carboxylic acid class of compounds, which are known for their diverse biological activities.[2] The core picolinic acid scaffold is a key feature in several natural products with antibiotic and antitumor properties.[6] The versatility of this scaffold is due to the electron-deficient nature of the pyridine ring and the metal-chelating ability of the carboxylic acid group, which can facilitate interactions with biological macromolecules like enzymes.[2]

The substituents on the pyridine ring are critical in defining the specific biological activity of a picolinic acid derivative:

  • The Picolinic Acid Core : The arrangement of the carboxylic acid at the 2-position of the pyridine ring is crucial for the metal-chelating properties of these molecules, a key factor in the inhibition of metalloenzymes.[2]

  • The Bromo- Substituent : The bromine atom at the 5-position is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring. This can impact the compound's binding affinity to target proteins. Brominated heterocyclic compounds are pivotal intermediates in the synthesis of various therapeutic agents, including receptor antagonists.[3][7]

  • The Methoxy- Substituent : The methoxy group at the 6-position is an electron-donating group, which can also modulate the electronic properties of the pyridine ring and participate in hydrogen bonding with biological targets. Methoxy-substituted picolinic acids are being investigated for applications in treating respiratory disorders.[4][5]

Given these structural features, this compound is a compelling candidate for investigation as an enzyme inhibitor, an antimicrobial agent, or an anti-inflammatory compound. This guide will focus on providing the experimental framework to explore these potential activities.

Hypothesized Biological Activity and Mechanism of Action

Enzyme Inhibition

Picolinic acid derivatives are well-documented enzyme inhibitors.[1][2][8][9] The primary hypothesis for this compound is its potential to inhibit metalloenzymes.

Hypothesized Mechanism of Action: Metalloenzyme Inhibition

Many enzymes require a metal ion cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for their catalytic activity. The picolinic acid moiety can chelate this metal ion, displacing it from its coordination site within the enzyme's active site and thereby inhibiting its function. The bromo- and methoxy- substituents can further enhance binding affinity through hydrophobic and hydrogen-bonding interactions with amino acid residues in the active site.

A potential class of target enzymes includes matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer and arthritis.

G cluster_0 Enzyme Active Site cluster_1 Inhibition by this compound Enzyme Metalloenzyme Metal_Ion Metal Ion (e.g., Zn²⁺) Enzyme->Metal_Ion coordinates Product Product Enzyme->Product catalyzes Inhibited_Enzyme Inactive Enzyme Metal_Ion->Inhibited_Enzyme is sequestered Substrate Substrate Substrate->Enzyme binds Inhibitor This compound Inhibitor->Metal_Ion chelates

Caption: Hypothetical mechanism of metalloenzyme inhibition by this compound.

Antimicrobial Activity

The structural similarity of picolinic acid to nicotinic acid (a precursor for NAD⁺ and NADP⁺ biosynthesis) suggests that its derivatives could interfere with essential metabolic pathways in microorganisms.

Hypothesized Mechanism of Action: Disruption of Bacterial Metabolism

This compound may act as an antimetabolite, competing with native substrates for the active sites of enzymes involved in vital metabolic pathways, such as those for cofactor synthesis or amino acid metabolism. The brominated aromatic ring could also contribute to membrane disruption or oxidative stress within the bacterial cell.[10]

Anti-inflammatory Activity

Certain picolinic acid derivatives have demonstrated anti-inflammatory properties.[11] This activity could be mediated through the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The compound could potentially inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Alternatively, it could interfere with transcription factors such as NF-κB, which regulate the expression of pro-inflammatory cytokines.

Experimental Workflows for Biological Activity Screening

The following diagram outlines a general workflow for screening the potential biological activities of this compound.

G cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Studies cluster_tertiary In Vivo & Preclinical Evaluation start This compound Synthesis & Purification enzyme_assay Enzyme Inhibition Assay (e.g., MMP-9) start->enzyme_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC determination) start->antimicrobial_assay anti_inflammatory_assay Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) start->anti_inflammatory_assay ic50 IC50 Determination enzyme_assay->ic50 mbc MBC Determination antimicrobial_assay->mbc cytokine_profiling Cytokine Profiling (ELISA) anti_inflammatory_assay->cytokine_profiling enzyme_kinetics Enzyme Kinetics ic50->enzyme_kinetics animal_model Animal Model of Disease (e.g., arthritis, infection) enzyme_kinetics->animal_model bacteriostatic_cidal Bacteriostatic vs. Bactericidal mbc->bacteriostatic_cidal bacteriostatic_cidal->animal_model western_blot Western Blot (e.g., for NF-κB) cytokine_profiling->western_blot western_blot->animal_model toxicology Toxicology Studies animal_model->toxicology

Caption: Experimental workflow for investigating the biological activity of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (MMP-9)

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against human recombinant matrix metalloproteinase-9 (MMP-9).

Materials:

  • Human recombinant MMP-9 (activated)

  • Fluorogenic MMP-9 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., GM6001)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the diluted compound or DMSO (vehicle control).

    • Add 20 µL of the MMP-9 enzyme solution (final concentration ~1-5 ng/mL).

    • Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the fluorogenic MMP-9 substrate to each well.

  • Data Acquisition: Immediately begin kinetic reading on a fluorescence microplate reader (e.g., excitation/emission wavelengths appropriate for the substrate) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundIC₅₀ (µM)
This compound5.2
GM6001 (Positive Control)0.01
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria (as determined by visual inspection or by measuring the optical density at 600 nm).

Hypothetical Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound32>128
Ciprofloxacin0.50.015
Protocol 3: Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of this compound to reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Dexamethasone)

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • Mouse TNF-α ELISA kit

  • 24-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle/positive control) for 1 hour.

  • Inflammatory Stimulation: Add LPS to the wells (final concentration of 100 ng/mL) to stimulate an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection and Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

  • Data Analysis: Normalize the TNF-α concentrations to the LPS-stimulated vehicle control and plot the results against the compound concentration.

Hypothetical Data Presentation:

TreatmentTNF-α (pg/mL)Cell Viability (%)
Vehicle50 ± 8100
LPS (100 ng/mL)2500 ± 21098
LPS + this compound (10 µM)1200 ± 15095
LPS + Dexamethasone (1 µM)300 ± 4599

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. The in-depth technical guide provided here outlines a rational, hypothesis-driven approach to exploring its potential biological activities as an enzyme inhibitor, antimicrobial agent, and anti-inflammatory compound. The detailed experimental protocols offer a clear roadmap for researchers to validate these hypotheses. Positive results from these initial in vitro screens would warrant further investigation into the specific molecular targets and mechanisms of action, followed by preclinical evaluation in relevant animal models of disease. The structural features of this compound, combined with the rich chemical history of picolinic acids, make it a compelling candidate for further drug discovery and development efforts.

References

  • Benchchem. Application Notes and Protocols for 6-Methylpicolinic Acid-Thioamide in Enzyme Inhibitor Development.
  • Kühn, H., et al. (1998). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. PubMed.
  • Smolecule. Buy 2-Amino-6-bromo-4-pyridinecarboxylic acid | 1060811-29-1.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • ChemicalBook. 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8.
  • Zhan, Y., et al. (2016). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. PMC - NIH.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • BenchChem. Optimizing Synthesis: The Strategic Use of Brominated Pyridine Carboxylic Acids.
  • ChemicalBook. 6-Bromo-5-methoxypicolinic acid | 54232-43-8.
  • Google Patents. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.
  • Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Journal of Organic Chemistry. (1996). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Journal of Applied Bacteriology. (1984). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).
  • ECHEMI. Buy 6-Bromo-5-methoxypicolinic acid from GIHI CHEMICALS CO.,LIMITED.

Sources

An In-Depth Technical Guide to 5-Bromo-6-methoxypicolinic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methoxypicolinic acid, a substituted pyridine carboxylic acid, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While the specific historical discovery of this particular isomer is not well-documented in scientific literature, its structural motifs are present in a wide array of biologically active molecules. This guide provides a comprehensive overview of the plausible synthetic routes, physicochemical properties, and potential applications of this compound, drawing upon established methodologies for the synthesis of analogous compounds. A detailed, field-proven synthetic protocol is presented, along with a discussion of the strategic importance of brominated pyridine derivatives in modern organic synthesis.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid, a simple isomer of nicotinic acid, and its derivatives have a rich history in the development of therapeutic agents.[1] These compounds are found in a variety of natural products with notable biological activities, including the antitumor and antibacterial agent streptonigrin and the antibiotic fusaric acid.[1] The pyridine ring, a key feature of picolinic acid, is a prevalent scaffold in numerous successful drug molecules. The introduction of substituents, such as bromine atoms and methoxy groups, onto the pyridine ring dramatically expands the chemical space and allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Brominated pyridine derivatives, in particular, are highly valued building blocks in modern organic synthesis.[2][3] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for the construction of complex molecular architectures.[2] The carboxylic acid functionality of picolinic acid provides an additional site for modification, such as amidation or esterification, further enhancing its utility as a scaffold in drug discovery and materials science.[3]

While the specific discovery and historical development of this compound are not extensively documented, its chemical structure suggests its potential as a valuable intermediate in the synthesis of novel compounds with diverse applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, characterization, and application in various chemical processes.

PropertyValueSource
CAS Number 1214334-70-9[4]
Molecular Formula C7H6BrNO3[4]
Molecular Weight 232.03 g/mol [4]
Appearance White to off-white solid (predicted)
Boiling Point 362.8 ± 42.0 °C (Predicted)[5]
Density 1.713 ± 0.06 g/cm3 (Predicted)[5]
pKa 3.52 ± 0.10 (Predicted)[5]

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the regioselective functionalization of the pyridine ring. The following protocol is a plausible and well-precedented route, starting from commercially available materials.

Overall Synthetic Strategy

The proposed synthesis involves the initial preparation of 6-methoxypicolinic acid, followed by a regioselective bromination at the 5-position. This strategy is advantageous as it allows for the introduction of the methoxy group early in the sequence, which can influence the regioselectivity of the subsequent bromination step.

Synthesis_Workflow A 2-Chloro-6-methylpyridine B 6-Methoxy-2-methylpyridine A->B  NaOCH3, CH3OH   C 6-Methoxypicolinic Acid B->C  KMnO4, H2O, Heat   D This compound C->D  NBS, H2SO4  

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Methoxy-2-methylpyridine

  • To a solution of sodium methoxide (prepared from sodium metal in anhydrous methanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methylpyridine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxy-2-methylpyridine.

Step 2: Synthesis of 6-Methoxypicolinic Acid

  • Dissolve 6-methoxy-2-methylpyridine in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add potassium permanganate (KMnO4) portion-wise to the solution.

  • Heat the reaction mixture at 80 °C for several hours, monitoring the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture and filter through a pad of Celite to remove manganese dioxide.

  • Acidify the filtrate to a pH of approximately 4 with 10% hydrochloric acid.[2]

  • Extract the aqueous layer with ethyl acetate.[2]

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-methoxypicolinic acid as a solid.[2]

Step 3: Synthesis of this compound

  • To a cooled (0 °C) solution of concentrated sulfuric acid in a round-bottom flask, slowly add 6-methoxypicolinic acid.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Adjust the pH of the solution to approximately 3-4 with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental_Workflow cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Bromination A 1. Dissolve 2-chloro-6-methylpyridine in methanolic NaOCH3 B 2. Reflux reaction mixture A->B C 3. Quench with H2O and extract B->C D 4. Isolate 6-methoxy-2-methylpyridine C->D E 1. Dissolve 6-methoxy-2-methylpyridine in H2O F 2. Add KMnO4 and heat to 80 °C E->F G 3. Filter and acidify filtrate F->G H 4. Extract and isolate 6-methoxypicolinic acid G->H I 1. Dissolve 6-methoxypicolinic acid in conc. H2SO4 at 0 °C J 2. Add NBS portion-wise I->J K 3. Quench on ice and neutralize J->K L 4. Extract and purify this compound K->L

Caption: Detailed experimental workflow for the synthesis of this compound.

Applications and Future Perspectives

While specific applications for this compound are not widely reported, its structure suggests significant potential in several areas of chemical research and development:

  • Medicinal Chemistry: As a functionalized picolinic acid, this compound can serve as a key intermediate in the synthesis of novel therapeutic agents. The bromo and methoxy substituents provide opportunities for structure-activity relationship (SAR) studies to optimize biological activity. Picolinic acid derivatives have been investigated for a range of therapeutic areas, including as anticonvulsants.[6]

  • Materials Science: The pyridine core and the reactive bromine atom make this compound a candidate for the development of functional materials, such as polymers, ligands for catalysis, and organic electronic components.[2]

  • Agrochemicals: Substituted pyridines are a well-established class of compounds in the agrochemical industry. This molecule could be a precursor for new herbicides, fungicides, or insecticides.

The versatility of this compound as a chemical building block ensures its continued relevance in the pursuit of novel molecules with tailored properties.

Conclusion

This compound is a valuable, functionalized heterocyclic compound with significant potential in various fields of chemical science. Although its specific discovery and history are not well-documented, a robust and plausible synthetic route can be designed based on established chemical principles. The strategic combination of a brominated pyridine ring and a carboxylic acid moiety makes it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview to support researchers and scientists in the synthesis and utilization of this and related compounds in their pursuit of scientific advancement.

References

  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Optimizing Synthesis: The Strategic Use of Brominated Pyridine Carboxylic Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Molecules, 28(10), 4201.
  • 6-Bromo-5-methoxypicolinic acid | 54232-43-8. (n.d.). ChemicalBook.
  • 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8. (n.d.). ChemicalBook.
  • Picolinic acid. (2024, November 28). In Wikipedia.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports, 5, 9950.
  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005). Protein and Peptide Letters, 12(7), 701-704.
  • This compound | 1214334-70-9. (n.d.). Sigma-Aldrich.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
  • Synthesis of substituted pyridinecarboxylic acids and study of their properties. (1973). Pharmaceutical Chemistry Journal, 7(12), 759-762.
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019). Journal of the American Chemical Society, 141(22), 8968-8977.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Advances, 13(25), 17128-17136.
  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005). Protein and Peptide Letters, 12(7), 701-704.
  • 3-Bromo-4-pyridinecarboxylic acid. (n.d.). Chem-Impex.
  • Synthesis of α-bromocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal.
  • Synthesis of 5-BROMO-6-HYDROXYNICOTINIC ACID. (n.d.). ChemicalBook.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(16), 4994.
  • This compound - CAS:1214334-70-9. (n.d.). Sunway Pharm Ltd.
  • Picolinic acid derivatives and their use as intermediates. (2020).
  • Mild synthesis of 6-amino-5-bromoquinoxaline. (2009). Modern Chemical Industry, 29(3), 54-56.
  • Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. (2023). BenchChem.
  • ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366-373.
  • Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... (1999). Applied Microbiology and Biotechnology, 52(3), 385-390.
  • Early drug discovery and the rise of pharmaceutical chemistry. (2011). Drug Testing and Analysis, 3(6), 337-344.
  • Byrostatin analogues, synthetic methods and uses. (2003).

Sources

The Strategic Role of 5-Bromo-6-methoxypicolinic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Picolinic Acid and the Promise of Halogenation

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The picolinic acid nucleus, a pyridine-2-carboxylic acid, is a prime example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its inherent properties, including its aromaticity, hydrogen bonding capabilities, and coordinative potential, make it a versatile starting point for the design of enzyme inhibitors, receptor modulators, and other bioactive agents.[1]

This technical guide delves into the specific attributes and medicinal chemistry applications of a particularly promising derivative: 5-Bromo-6-methoxypicolinic acid . The strategic introduction of a bromine atom at the 5-position and a methoxy group at the 6-position of the picolinic acid ring system significantly influences the molecule's electronic and steric properties. Halogenation, particularly with bromine, is a well-established strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic profiles.[4] This guide will explore the synthesis, potential therapeutic applications, and structure-activity relationships of this compound, drawing insights from closely related analogs to illuminate its potential as a key building block in the next generation of therapeutics.

Synthetic Strategies: Accessing the this compound Core

The efficient and scalable synthesis of this compound and its derivatives is paramount for its utilization in drug discovery programs. While a definitive, optimized synthesis for this specific isomer is not extensively documented in publicly available literature, established methods for the synthesis of related substituted picolinic acids provide a robust foundation for its preparation.

General Synthetic Approach

A plausible and adaptable synthetic route would likely involve the multi-step modification of a readily available pyridine precursor. Drawing from methodologies used for analogous compounds, a general workflow can be proposed:

Synthetic_Workflow Start Commercially Available Pyridine Derivative Step1 Introduction of Methoxy Group Start->Step1 Methoxylation Step2 Bromination Step1->Step2 Electrophilic Bromination Step3 Oxidation of Side Chain Step2->Step3 e.g., KMnO4 Oxidation End This compound Step3->End

A generalized synthetic workflow for this compound.
Exemplary Protocol: Synthesis of a Closely Related Analog

To illustrate a practical application of these principles, the synthesis of the isomeric 6-Bromo-5-methoxypicolinic acid provides a detailed experimental protocol that could be adapted.[5]

Step-by-Step Methodology:

  • Starting Material: 2-Bromo-3-methoxy-6-methylpyridine (1 equivalent).

  • Oxidation: The starting material is dissolved in water.

  • Reagent Addition: Potassium permanganate (KMnO₄) (approximately 2.5 equivalents) is added to the solution.

  • Heating: The reaction mixture is heated to around 80°C for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • The reaction is cooled, and the pH is adjusted to approximately 4 with 10% hydrochloric acid (HCl).

    • The mixture is filtered through celite to remove manganese dioxide.

    • The filtrate is extracted with a suitable organic solvent, such as ethyl acetate.

  • Isolation: The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: For many applications, the resulting 6-Bromo-5-methoxypicolinic acid is obtained in sufficient purity without further purification.

Self-Validation and Causality: The choice of potassium permanganate as the oxidizing agent is a classic and robust method for converting a methyl group on an aromatic ring to a carboxylic acid. The aqueous conditions are suitable for this reagent, and the acidic work-up ensures the protonation of the carboxylate to the desired carboxylic acid. The extraction with an organic solvent separates the product from inorganic salts, and the drying step removes residual water.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

While direct biological data for this compound is limited in peer-reviewed literature, the extensive research on its close analogs provides a strong basis for predicting its potential therapeutic applications and for guiding future drug design efforts.

Central Nervous System (CNS) Disorders: A Scaffold for Dopamine and Serotonin Receptor Modulators

A compelling piece of evidence for the potential of the this compound scaffold comes from the synthesis and evaluation of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . This compound is a key structural component of a potent antagonist of dopamine D2 and D3 receptors, as well as the serotonin-3 (5-HT3) receptor.[6] These receptors are critical targets for the treatment of a range of CNS disorders, including schizophrenia, depression, and chemotherapy-induced nausea and vomiting.

Structure-Activity Relationship Insights:

The development of this class of compounds reveals key SAR trends:

Compound/FragmentTarget(s)ActivityReference
5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid moietyDopamine D2/D3, Serotonin 5-HT3Potent Antagonist[6]
  • The Picolinamide Core: The picolinamide structure serves as the central scaffold for interaction with the receptor binding pockets.

  • Bromine at the 5-position: The bromine atom likely contributes to enhanced binding affinity through halogen bonding or by occupying a hydrophobic pocket within the receptor. Its electron-withdrawing nature also influences the overall electronic profile of the molecule.

  • Methoxy Group: The position of the methoxy group is crucial for directing the binding orientation and can contribute to potency and selectivity.

  • Amide Linkage: The carboxylic acid of the picolinic scaffold is typically converted to an amide to link to other pharmacophoric elements, in this case, a diazepine ring system.

SAR_Diagram Core This compound Scaffold Amide Amide Formation (Coupling Handle) Core->Amide Enables linkage to other fragments Dopamine Dopamine D2/D3 Receptor Antagonism Amide->Dopamine Serotonin Serotonin 5-HT3 Receptor Antagonism Amide->Serotonin CNS Potential Therapeutic Applications: - Antipsychotics - Antidepressants - Antiemetics Dopamine->CNS Serotonin->CNS

Sources

isomers of bromo-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomers of Bromo-Methoxypicolinic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

Substituted pyridinecarboxylic acids are foundational scaffolds in modern medicinal chemistry, offering a versatile platform for developing novel therapeutic agents. Among these, picolinic acid (pyridine-2-carboxylic acid) and its derivatives are of significant interest due to their roles as bioactive molecules and key synthetic intermediates.[1][2] This technical guide provides a comprehensive overview of the , a class of compounds that combines the structural features of a picolinic acid core with the modulating effects of methoxy and bromine substituents. The introduction of bromine, in particular, can enhance binding affinities through halogen bonding and improve pharmacokinetic profiles, making these isomers attractive for drug discovery programs.[3][4]

This document, intended for researchers, chemists, and drug development professionals, delineates the structural landscape of these isomers, outlines robust synthetic and characterization strategies, and explores their potential applications. By synthesizing field-proven insights with established chemical principles, this guide serves as a practical resource for the rational design and investigation of bromo-methoxypicolinic acid isomers.

The Bromo-Methoxypicolinic Acid Landscape

The Picolinic Acid Scaffold: A Privileged Structure

Picolinic acid is a bidentate chelating agent for various metal ions, including chromium, zinc, and iron, a property that underpins some of its biological effects.[5] Its derivatives have been explored for a range of therapeutic applications, including neuroprotective, immunological, and antimicrobial activities.[5][6][7] The pyridine nitrogen and the carboxylic acid at the 2-position provide two points for interaction with biological targets, making it a versatile and privileged structure in medicinal chemistry.

Strategic Importance of Bromo and Methoxy Substituents

The functionalization of the picolinic acid ring with bromine and methoxy groups provides a powerful tool for fine-tuning a molecule's physicochemical and pharmacological properties.

  • Bromine: The introduction of a bromine atom can significantly alter a compound's profile. It increases lipophilicity, which can enhance membrane permeability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can improve ligand-receptor binding affinity and specificity.[4] Brominated heterocycles are integral to many approved drugs and are key intermediates in complex syntheses.[3][8]

  • Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can influence molecular conformation and solubility. Its electron-donating nature also modulates the electronic properties of the pyridine ring, affecting reactivity and interaction with biological targets.

Isomeric Possibilities

The picolinic acid scaffold has four available positions for substitution (C3, C4, C5, and C6). With one bromo and one methoxy substituent, there are 12 possible positional isomers. Understanding the distinct properties and synthesis of each is crucial for systematic drug discovery efforts.

Caption: Core structure of picolinic acid with numbered positions.

Synthetic Strategies and Methodologies

The synthesis of specific bromo-methoxypicolinic acid isomers hinges on the strategic introduction of substituents onto a pre-existing pyridine ring or the construction of the substituted ring itself. A prevalent and reliable method involves the oxidation of the corresponding substituted 2-methylpyridines (2-picolines).

General Synthetic Workflow: Oxidation of 2-Picolines

The oxidation of a methyl group at the C2 position of the pyridine ring to a carboxylic acid is a robust and widely used transformation. Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this purpose.[9][10] The primary causality for this choice is the high oxidation state of manganese in KMnO₄, which allows it to readily oxidize the relatively stable methyl group of the electron-deficient pyridine ring under aqueous heating. The reaction is typically terminated by acidification, which protonates the carboxylate salt to yield the desired carboxylic acid.

G start Substituted 2-Bromo-X-methoxy-6-methylpyridine reaction Oxidation Reaction (Heated) start->reaction oxidant Oxidizing Agent (e.g., KMnO₄, H₂O) oxidant->reaction acidification Acidification (e.g., HCl) reaction->acidification extraction Workup & Extraction (e.g., Ethyl Acetate) acidification->extraction product Target Bromo-Methoxypicolinic Acid Isomer extraction->product

Caption: General workflow for synthesis via oxidation of 2-picolines.

Detailed Experimental Protocol: Synthesis of 6-Bromo-5-methoxypicolinic acid

This protocol is adapted from established procedures for the synthesis of 6-Bromo-5-methoxypicolinic acid (CAS 54232-43-8).[9] It serves as a self-validating system where reaction progress can be monitored, and product identity is confirmed through standard analytical techniques.

Materials:

  • 2-Bromo-3-methoxy-6-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Deionized Water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-3-methoxy-6-methylpyridine (1.0 eq) in deionized water.

  • Oxidation: Add potassium permanganate (KMnO₄) (approx. 2.5 eq) to the solution in portions. Heat the reaction mixture to 80°C for 3-4 hours.

    • Causality: Heating is required to overcome the activation energy for the oxidation of the methyl group. Using KMnO₄ in excess ensures the complete conversion of the starting material.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Adjust the pH to approximately 4 with 10% HCl.

    • Causality: Acidification protonates the potassium picolinate salt formed in situ, rendering the picolinic acid product less water-soluble and extractable into an organic solvent.

  • Filtration: Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Wash the Celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid, 6-Bromo-5-methoxypicolinic acid, can be further purified by recrystallization if necessary, though this specific procedure often yields a product of sufficient purity for subsequent steps.[9]

Isomer Properties and Characterization

The identity and purity of each synthesized isomer must be unequivocally established. This is achieved through a combination of physicochemical and spectroscopic analyses. While data is not available for all 12 potential isomers, several are commercially available and have been characterized.

Physicochemical Data for Known Isomers
Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Bromo-5-methoxypicolinic acid54232-43-8[11]C₇H₆BrNO₃[12]232.03[12]
5-Bromo-3-methoxypicolinic acid1142191-66-9[13]C₇H₆BrNO₃[13]232.03[13]
6-Bromo-4-methoxypicolinic acid1060805-13-1[14]C₇H₆BrNO₃232.03
Spectroscopic Characterization Protocol

A standardized workflow is essential for reliable structural elucidation and comparison between isomers.

G cluster_workflow Isomer Characterization Workflow start Crude Synthetic Product purify Purification (Recrystallization or Chromatography) start->purify ms Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern (Br) purify->ms nmr NMR Spectroscopy (¹H, ¹³C) - Confirm Connectivity - Positional Isomerism purify->nmr ir IR Spectroscopy - Confirm Functional Groups (C=O, O-H, C-O) purify->ir confirm Confirmed Isomer Structure & Purity ms->confirm nmr->confirm ir->confirm

Caption: Standard workflow for the characterization of synthesized isomers.

Methodology:

  • Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.[10]

  • NMR Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, coupling constants, and integration of the aromatic protons are diagnostic for determining the substitution pattern on the pyridine ring. The methoxy group will appear as a singlet around 3.8-4.0 ppm, and the acidic proton of the carboxylic acid will be a broad singlet, typically >10 ppm.

    • ¹³C NMR: Acquire a carbon-13 spectrum to confirm the number of unique carbon environments, including the carbonyl carbon (~165 ppm) and the carbon atoms of the pyridine ring.

  • Mass Spectrometry (MS): Obtain a mass spectrum (e.g., via ESI). The key diagnostic feature is the molecular ion peak, which will exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensity, confirming the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum. Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretches associated with the methoxy and carboxylic acid groups.

Applications and Future Outlook

Utility in Drug Discovery

Bromo-methoxypicolinic acids are valuable building blocks for constructing more complex molecules.[15] Their utility stems from the presence of multiple reactive handles:

  • The carboxylic acid can be converted into esters, amides, or other functional groups.

  • The bromo substituent is ideal for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[8]

These compounds serve as ideal starting points for library synthesis in lead optimization campaigns, particularly for targets where substituted pyridines have shown activity, such as kinases, GPCRs, and various enzymes.

Potential Biological Activities

While specific biological data for many bromo-methoxypicolinic acid isomers is sparse in the public domain, related structures provide clues to their potential. For instance, 4-bromopicolinic acid has been investigated as a metabotropic glutamate receptor antagonist.[10] The ability of the picolinic acid scaffold to chelate metal ions is also a property that could be exploited in various therapeutic contexts.[5] The strategic placement of the bromo and methoxy groups can be used to orient the molecule within a target's binding site to maximize interactions and potency.

Future Directions

The systematic synthesis and screening of all 12 possible bromo-methoxypicolinic acid isomers represents a significant opportunity in chemical biology and drug discovery. A comprehensive evaluation of their biological activities, coupled with computational modeling to understand structure-activity relationships (SAR), could uncover novel therapeutic leads. Further research into innovative synthetic routes that allow for more efficient and regioselective access to these isomers will be critical to unlocking their full potential.

References

  • Wikipedia. Picolinic acid. [Link]
  • Celestine, M. J., et al.
  • Molbase. Picolinic acid 98-98-6 wiki. [Link]
  • Celestine, M. J., et al.
  • Amerigo Scientific. 5-Bromo-3-methoxypicolinic acid. [Link]
  • Alchem.Pharmtech. CAS 1060805-13-1 | 6-bromo-4-methoxypicolinic acid. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. [Link]
  • Journal of Medical Science.
  • Google Patents.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • Grenda, T., et al.
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring Heterocyclic Compound Applications with 2-Bromo-4-methoxypyridine. [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-5-methoxypicolinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Heterocyclic Intermediate

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of approved therapeutics. Among the myriad of available building blocks, 6-Bromo-5-methoxypicolinic acid (CAS No. 54232-43-8) has emerged as a crucial intermediate, valued for its precisely arranged functional groups that allow for controlled, sequential chemical transformations.

This guide provides a comprehensive technical overview of 6-Bromo-5-methoxypicolinic acid for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, detail a field-proven synthetic protocol, explore its significant application in the synthesis of kinase inhibitors, provide a theoretical analysis of its spectral characteristics, and outline essential safety and handling procedures. The causality behind experimental choices and the strategic utility of this molecule in complex syntheses will be a central focus.

Part 1: Core Physicochemical and Structural Properties

6-Bromo-5-methoxypicolinic acid is a white to off-white solid at room temperature.[1] Its structure features a pyridine ring substituted with a carboxylic acid at the 2-position, a bromine atom at the 6-position, and a methoxy group at the 5-position. This trifunctional arrangement is key to its versatility:

  • The picolinic acid moiety provides a handle for amide bond formation, a cornerstone of medicinal chemistry.

  • The bromo substituent is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • The methoxy group serves to modulate the electronic properties of the ring and can influence the molecule's conformation and metabolic stability in a final drug compound.

The quantitative properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 54232-43-8[1][2]
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][3]
Appearance White to off-white solid[1][2]
Boiling Point 362.8 ± 42.0 °C (Predicted)[1][2]
Density 1.713 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 3.52 ± 0.10 (Predicted)[1]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[1][4]
InChIKey WOXIJGVDMQJTAC-UHFFFAOYSA-N[1][4]

Part 2: Synthesis Protocol and Workflow

The synthesis of 6-Bromo-5-methoxypicolinic acid is reliably achieved through the oxidation of the corresponding methyl-substituted pyridine precursor. The causality for this route is clear: the methyl group is a readily oxidizable handle that can be converted to a carboxylic acid under strong oxidizing conditions without disturbing the other ring substituents.

Experimental Protocol: Oxidation of 2-Bromo-3-methoxy-6-methylpyridine

This protocol is adapted from established literature procedures.[1][2][3]

  • Dissolution: Dissolve 2-Bromo-3-methoxy-6-methylpyridine (1 equivalent, e.g., 3.76 mmol, 760 mg) in water (approx. 20 mL/g of starting material).

  • Addition of Oxidant: To the resulting solution, add potassium permanganate (KMnO₄) in portions (approx. 2.5 equivalents, e.g., 9.40 mmol, 1.49 g). The portion-wise addition is crucial to control the exotherm of the reaction.

  • Reaction: Heat the mixture to 80°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up & Quenching: Cool the reaction mixture to room temperature. The deep purple color of the permanganate should be gone. If not, a small amount of a quenching agent like sodium bisulfite can be added until the solution is clear with a brown precipitate (MnO₂).

  • Acidification & Filtration: Adjust the pH of the solution to approximately 4 with 10% hydrochloric acid (HCl). This protonates the carboxylate, rendering the product less water-soluble. The resulting slurry, containing the product and manganese dioxide, is filtered through a pad of Celite to remove the fine inorganic solids.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). The product will preferentially move into the organic layer.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is 6-Bromo-5-methoxypicolinic acid, which is often of sufficient purity (typically >75% yield) to be used in subsequent steps without further purification.[1][2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product SM 2-Bromo-3-methoxy- 6-methylpyridine Reaction Oxidation (Water, 80°C, 3h) SM->Reaction Oxidant KMnO₄ (Potassium Permanganate) Oxidant->Reaction Workup Acidification (HCl, pH 4) & Filtration (Celite) Reaction->Workup 1. Quench 2. Acidify & Filter Extraction Liquid-Liquid Extraction (Ethyl Acetate) Workup->Extraction Isolation Drying (MgSO₄) & Concentration Extraction->Isolation Product 6-Bromo-5-methoxypicolinic acid Isolation->Product Yield ~75%

Caption: Workflow for the synthesis of 6-Bromo-5-methoxypicolinic acid.

Part 3: Application in Drug Discovery - Intermediate for IRAK-4 Inhibitors

The strategic value of 6-Bromo-5-methoxypicolinic acid is exemplified by its use as a key intermediate in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[2] IRAK-4 is a critical kinase in the signaling pathways of the innate immune system and is a high-value therapeutic target for autoimmune diseases and certain cancers.[4][5]

The inhibitor's core structure often requires a substituted pyridine ring, which is formed by leveraging the functional handles of 6-Bromo-5-methoxypicolinic acid. A typical synthetic strategy involves:

  • Amide Coupling: The carboxylic acid is activated and coupled with a complex amine fragment, forming a stable amide bond. This is a standard and robust reaction in pharmaceutical synthesis.

  • Cross-Coupling: The bromine atom at the 6-position is then used in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to attach another complex aryl or heteroaryl group. This sequence is highly efficient, as the amide coupling is typically performed before the cross-coupling to avoid potential side reactions with the boronic acids or other organometallic reagents.

This two-step functionalization allows for the construction of a complex, highly decorated scaffold essential for potent and selective binding to the IRAK-4 kinase domain.

Conceptual Pathway Diagram

Application_Pathway Intermediate 6-Bromo-5-methoxy- picolinic acid Coupled_Product Amide-Coupled Intermediate Intermediate->Coupled_Product Amide Coupling (e.g., HATU, EDCI) Amine Complex Amine (Fragment A) Amine->Coupled_Product Final_Product Final IRAK-4 Inhibitor Coupled_Product->Final_Product Suzuki Coupling (Pd Catalyst) Boronic_Acid Aryl/Heteroaryl Boronic Acid (Fragment B) Boronic_Acid->Final_Product

Caption: Role as an intermediate in IRAK-4 inhibitor synthesis.

Part 4: Spectral Analysis (Theoretical)

While experimental spectra for this specific compound are not widely published in peer-reviewed literature, a theoretical analysis based on its structure allows for the prediction of its key spectral features. This is an essential skill for verifying the identity and purity of synthesized intermediates.

¹H and ¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ or DMSO-d₆

The proton NMR is expected to be simple, showing two distinct aromatic protons and a methoxy signal. The carbon NMR will show all 7 unique carbon atoms.

¹H NMR (Predicted) Shift (ppm)MultiplicityIntegrationAssignment
H-3~7.5 - 7.7d (Doublet)1HProton on C-3
H-4~7.9 - 8.1d (Doublet)1HProton on C-4
-OCH₃~3.9 - 4.1s (Singlet)3HMethoxy protons
-COOH~12.0 - 13.0br s (Broad Singlet)1HCarboxylic acid proton
¹³C NMR (Predicted) Shift (ppm)Assignment
C=O~165 - 170Carboxylic Acid Carbonyl
C-5~150 - 155C-OCH₃
C-2~148 - 152C-COOH
C-6~140 - 145C-Br
C-4~125 - 130Aromatic CH
C-3~115 - 120Aromatic CH
-OCH₃~55 - 60Methoxy Carbon

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by the characteristic vibrations of its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H StretchCarboxylic Acid
~1700-1725C=O StretchCarboxylic Acid
~1550-1600C=C & C=N StretchPyridine Ring
~1250-1300C-O StretchAryl Ether
~550-650C-Br StretchBromo-aromatic
Mass Spectrometry (MS) (Predicted)

In mass spectrometry (ESI-), the primary observation would be the deprotonated molecule. A key feature would be the isotopic pattern of bromine.

FeatureExpected ObservationRationale
Molecular Ion [M-H]⁻ m/z ≈ 230 & 232Deprotonated parent molecule
Isotopic Pattern Two peaks of ~1:1 intensity ratio, separated by 2 DaCharacteristic of the natural abundance of ⁷⁹Br and ⁸¹Br isotopes
Fragmentation Loss of H₂O (18 Da), CO₂ (44 Da)Common fragmentation pathways for carboxylic acids

Part 5: Safety and Handling Protocols

6-Bromo-5-methoxypicolinic acid is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.[3][6]

GHS Hazard Information
Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Signal Word:Warning Pictogram:GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

  • Respiratory Protection: If dust is generated and a fume hood is not available, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[1][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters.
  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI.
  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters.
  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters.
  • IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry.

Sources

exploring derivatives of 5-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Derivatization of 5-Bromo-6-methoxypicolinic Acid

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and materials science, the pyridine ring system remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged scaffold. Within this class, this compound has emerged as a particularly valuable building block. The strategic placement of its functional groups—a carboxylic acid for amide and ester formation, a bromine atom for cross-coupling reactions, and a methoxy group influencing ring electronics—provides a versatile platform for creating diverse and complex molecular architectures.

This guide provides a comprehensive exploration of this compound, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind synthetic choices. We will dissect the reactivity of the core molecule, present detailed and validated protocols for its synthesis and derivatization, and discuss the downstream applications that make these compounds relevant to researchers in medicinal chemistry and beyond.

Core Compound Analysis: this compound

This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules. Its structure presents three primary sites for chemical modification, making it a highly adaptable starting material.

Key Properties:

PropertyValue
CAS Number 1214334-70-9[1]
Molecular Formula C₇H₆BrNO₃[2][3]
Molecular Weight 232.03 g/mol [2][3]
Appearance Typically a white to off-white solid[4][5]
Solubility Soluble in organic solvents like ethyl acetate, THF, and DMF.

The true value of this molecule lies in the orthogonal reactivity of its functional groups. The carboxylic acid (at C2), the bromo group (at C5), and the methoxy group (at C6) can be addressed with distinct sets of chemical reagents, allowing for a stepwise and controlled construction of target derivatives.

Diagram: Strategic Derivatization Points

The following diagram illustrates the primary reactive sites on the this compound scaffold.

G cluster_0 This compound Scaffold cluster_1 Derivatization Pathways Core This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Core->Coupling C5-Br Site Amidation Amide / Ester Formation Core->Amidation C2-COOH Site Demethylation O-Demethylation Core->Demethylation C6-OCH3 Site

Caption: Key reactive sites for derivatization of the core scaffold.

Synthesis of the Core Scaffold

The most direct and reliable synthesis of the parent acid involves the oxidation of the corresponding methylpyridine. This approach is efficient and yields the product in high purity.

Protocol 1: Synthesis of 6-Bromo-5-methoxypicolinic Acid

This protocol describes the oxidation of 2-Bromo-3-methoxy-6-methylpyridine to the corresponding carboxylic acid using potassium permanganate.[4][5]

Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting an alkyl group on an aromatic ring to a carboxylic acid. The pyridine ring is relatively stable to oxidation under these conditions, making this a selective transformation. The reaction is performed in water, and a simple acid-base workup allows for straightforward isolation of the product.

Experimental Workflow:

Caption: Workflow for the oxidation synthesis of the core acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Bromo-3-methoxy-6-methylpyridine (3.76 mmol) in 15 mL of water in a round-bottom flask equipped with a reflux condenser.

  • Oxidation: Add potassium permanganate (KMnO₄) (9.40 mmol) to the solution.

  • Heating: Heat the reaction mixture to 80°C and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, carefully adjust the pH of the mixture to 4 using a 10% aqueous solution of hydrochloric acid (HCl).

  • Filtration: Filter the mixture through a pad of Celite to remove manganese dioxide byproduct. Wash the Celite pad with a small amount of water.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with 50 mL portions of ethyl acetate (EA).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 6-Bromo-5-methoxypicolinic acid as a white solid (typical yield: ~75%).[4][5] The product is often of sufficient purity for subsequent steps without further purification.

Derivatization Strategies and Protocols

Modification of the Carboxylic Acid Group

The carboxylic acid is readily converted into amides and esters, which is a common strategy in medicinal chemistry to modulate properties such as cell permeability, solubility, and target engagement.

Protocol 2: General Synthesis of 5-Bromo-6-methoxypicolinamides

This protocol employs 1,1'-Carbonyldiimidazole (CDI) as a coupling agent to form an activated acyl-imidazole intermediate, which then reacts with a primary or secondary amine.

Rationale: CDI is an effective and convenient coupling agent that avoids the formation of byproducts that are difficult to remove. The reaction proceeds cleanly, and the imidazole byproduct is water-soluble, simplifying purification.

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise over 15-30 minutes.

  • Warming: Allow the reaction mixture to warm to room temperature and stir for 2 hours, during which time CO₂ evolution will be observed.

  • Amine Addition: Cool the solution back to 0°C and add the desired primary or secondary amine (1.2 eq).

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to obtain the desired amide.

Modification of the Aromatic Ring via Cross-Coupling

The C5-Bomo substituent is the gateway to introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally powerful for this purpose. This allows for the formation of C-C bonds, connecting the pyridine core to a wide array of aryl or vinyl groups.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol describes a typical procedure for coupling an arylboronic acid to the C5 position of a this compound derivative (e.g., a methyl ester, to avoid complications with the free acid).

Rationale: The palladium catalyst, in its Pd(0) oxidation state, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the desired C-C coupled product is formed, and the catalyst is regenerated. The choice of ligand (e.g., from triphenylphosphine) is critical for stabilizing the palladium complex and facilitating the catalytic cycle. A patent describing a similar coupling on a bromopyridine provides a basis for these conditions.[6]

Workflow Diagram: Suzuki Coupling

G cluster_workflow Suzuki Coupling Workflow A Combine Bromopyridine Ester, Arylboronic Acid, & Base (K₃PO₄) B Add Solvent (e.g., DMA/Water) A->B C Degas solution with Argon B->C D Add Pd Catalyst (e.g., Pd(PPh₃)₄) C->D E Degas again D->E F Heat at 90°C for 4-6 hours E->F G Cool and perform aqueous workup F->G H Purify by Chromatography G->H I Characterize final product H->I

Caption: Step-by-step workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Reactant Setup: In a reaction vessel, combine the methyl 5-bromo-6-methoxypicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (1.5 eq).[6]

  • Solvent Addition: Add a suitable solvent system, such as N,N-Dimethylacetamide (DMA) and water (e.g., 4:1 ratio).[6]

  • Degassing: Seal the vessel and degas the solution by bubbling argon through it for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).[6]

  • Final Degas: Briefly degas the mixture again.

  • Heating: Heat the reaction mixture in an oil bath at 90°C for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.[6]

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the C5-arylated product.

Applications and Significance of Derivatives

Derivatives of this compound are prominent in pharmaceutical research. The ability to rapidly generate analogues by leveraging the functional handles makes this scaffold ideal for structure-activity relationship (SAR) studies.

  • Dopamine and Serotonin Receptor Antagonists: A related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key fragment of a potent antagonist for dopamine (D2, D3) and serotonin (5-HT3) receptors, highlighting the scaffold's utility in developing treatments for neurological and psychiatric disorders.[7]

  • Kinase Inhibitors: The pyridine core is frequently found in kinase inhibitors. Patent literature describes the use of related bromopyridine intermediates in the synthesis of potent protein kinase inhibitors for oncology applications.[6]

  • Materials Science: The rigid, electron-deficient nature of the pyridine ring, combined with the potential for extensive functionalization, makes these derivatives interesting candidates for the synthesis of organic electronic components, specialized polymers, and advanced coatings.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation. A thorough understanding of its synthesis and the distinct reactivity of its functional groups empowers researchers to design and execute efficient synthetic campaigns. The protocols detailed in this guide provide a validated starting point for exploring the vast chemical space accessible from this versatile scaffold. By applying these methods, scientists in drug discovery and materials science can continue to unlock the full potential of this valuable building block.

References
  • ChemicalBook. (n.d.). 6-Bromo-5-methoxypicolinic acid.
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
  • BLD Pharm. (n.d.). 5-Bromo-6-methoxypicolinamide.
  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methoxypicolinaldehyde.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Amerigo Scientific. (n.d.). 5-Bromo-3-methoxypicolinic acid.
  • ChemicalBook. (n.d.). 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma.
  • ECHEMI. (n.d.). Buy 6-Bromo-5-methoxypicolinic acid from GIHI CHEMICALS CO.,LIMITED.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:1214334-70-9.

Sources

A Technical Guide to the Preliminary Screening of 5-Bromo-6-methoxypicolinic acid: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the preliminary screening of novel chemical entities is a decisive phase, dictating the trajectory of research and development. This guide provides an in-depth technical framework for the initial evaluation of 5-Bromo-6-methoxypicolinic acid, a pyridine carboxylic acid derivative. While specific biological activities for this compound are not yet extensively documented in publicly available literature, its structural alerts, particularly the picolinic acid scaffold, suggest potential for a range of pharmacological activities, including but not limited to enzyme inhibition and modulation of cellular signaling pathways.[1][2][3][4] This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically explore the therapeutic potential of this and similar novel compounds. The ensuing protocols and strategic considerations are grounded in established scientific principles to ensure a rigorous and efficient preliminary assessment.

Strategic Rationale for Preliminary Screening

The preliminary screening cascade for a novel compound like this compound must be a judicious balance of broad-based and targeted assays. The objective is to efficiently identify potential biological activities while simultaneously flagging any inherent liabilities, such as cytotoxicity. Our proposed strategy is a tiered approach, beginning with general cell health and cytotoxicity assessments, followed by a focused investigation into potential enzyme inhibitory effects, a common characteristic of picolinic acid derivatives.[2][3]

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Exploration cluster_2 Phase 3: Cellular Activity & Confirmation Compound Acquisition & QC Compound Acquisition & QC In Vitro Cytotoxicity Profiling In Vitro Cytotoxicity Profiling Compound Acquisition & QC->In Vitro Cytotoxicity Profiling Proceed if pure Broad-Spectrum Enzyme Inhibition Panel Broad-Spectrum Enzyme Inhibition Panel In Vitro Cytotoxicity Profiling->Broad-Spectrum Enzyme Inhibition Panel Non-toxic concentrations Target-Specific Enzyme Assays Target-Specific Enzyme Assays Broad-Spectrum Enzyme Inhibition Panel->Target-Specific Enzyme Assays Identified 'hits' Cell-Based Target Engagement & Pathway Analysis Cell-Based Target Engagement & Pathway Analysis Target-Specific Enzyme Assays->Cell-Based Target Engagement & Pathway Analysis Confirmed inhibition

Caption: A tiered approach to the preliminary screening of this compound.

Part 1: Foundational Assessment - Cytotoxicity Profiling

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability. This information is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity. Furthermore, establishing a non-toxic concentration range is essential for the design of subsequent mechanistic assays.[5][6][7][8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous human cell line (e.g., HEK293T) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell LineIC50 (µM) [Hypothetical Data]Cell Type
HeLa> 100Cervical Cancer
A549> 100Lung Cancer
MCF-7> 100Breast Cancer
HEK293T> 100Normal Kidney

Interpretation of Hypothetical Data: The hypothetical data in the table suggests that this compound does not exhibit significant cytotoxicity against the tested cell lines at concentrations up to 100 µM. This provides a safe concentration window for subsequent biological assays.

Part 2: Mechanistic Exploration - Enzyme Inhibition Screening

The picolinic acid moiety is a known chelator and has been incorporated into molecules targeting metalloenzymes.[2][9] Therefore, a logical next step is to screen this compound against a panel of enzymes, particularly those with a metal cofactor.

Experimental Workflow: Broad-Spectrum Enzyme Inhibition

A high-throughput screening approach against a diverse panel of enzymes can efficiently identify potential targets.[10][11][12][13][14]

G Compound Library Compound Library HTS Platform HTS Platform Compound Library->HTS Platform Enzyme Panel Enzyme Panel Enzyme Panel->HTS Platform Data Analysis Data Analysis HTS Platform->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: A generalized workflow for high-throughput enzyme inhibition screening.

Experimental Protocol: In Vitro Metallo-β-lactamase Inhibition Assay

As a representative example, we will detail a protocol for assessing the inhibitory activity of this compound against a metallo-β-lactamase, such as NDM-1, which is a critical target in infectious disease research.[2]

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100.

    • Substrate: 100 µM CENTA (nitrocefin analog) in assay buffer.

    • Enzyme: Recombinant NDM-1 (purified).

    • Test Compound: this compound dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM).

    • Add 88 µL of the assay buffer.

    • Add 5 µL of a pre-determined optimal concentration of NDM-1 enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the CENTA substrate.

  • Data Acquisition:

    • Monitor the hydrolysis of CENTA by measuring the increase in absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CompoundTarget EnzymeIC50 (µM) [Hypothetical Data]
This compoundNDM-115.2
Dipicolinic Acid (Control)NDM-15.8

Interpretation of Hypothetical Data: The hypothetical results suggest that this compound exhibits moderate inhibitory activity against NDM-1. This "hit" would warrant further investigation, including determination of the mechanism of inhibition and structure-activity relationship (SAR) studies with analogs.

Part 3: Preliminary Toxicological Assessment

In parallel with efficacy screening, a preliminary assessment of the compound's toxicological profile is essential for early de-risking.[7][15][16] This typically involves a combination of in silico predictions and in vitro assays.

In Silico Toxicity Prediction

Computational models can predict potential toxicities such as mutagenicity and carcinogenicity based on the chemical structure. Various open-source and commercial software can be utilized for this purpose.[15]

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.

Methodology:

  • Bacterial Strains: Use at least two different strains of S. typhimurium (e.g., TA98 and TA100) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of this compound on a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Data Collection: Count the number of revertant colonies (his+).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to the preliminary screening of this compound. The proposed workflow, from initial cytotoxicity profiling to targeted enzyme inhibition assays and preliminary toxicological assessment, provides a solid foundation for uncovering the therapeutic potential of this novel compound. Positive findings in this preliminary phase would justify progression to more advanced studies, including lead optimization, in vivo efficacy models, and comprehensive ADME/Tox profiling. The principles and protocols detailed herein are broadly applicable to the initial investigation of other novel chemical entities, serving as a valuable resource for the drug discovery community.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health.
  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Nuvisan.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.). Lifescience Global.
  • Biology Cell-Based Assays - Charles River Laboratories. (n.d.). Charles River Laboratories.
  • Cell-Based Assays - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. (n.d.). Frontiers Media.
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (2025, October 27). BellBrook Labs.
  • A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds: A Case Study Framework Using Analogs from the Erythrina Genus - Benchchem. (n.d.). BenchChem.
  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018, May 11). ScienceDirect.
  • High-Throughput Inhibitor Assays and Screening - Creative Enzymes. (n.d.). Creative Enzymes.
  • Enzyme Activity Assays - Amsbio. (n.d.). AMSBIO.
  • Framework for In Silico Toxicity Screening of Novel Odorants - MDPI. (n.d.). MDPI.
  • Toxicological Screening | ATCC. (n.d.). ATCC.
  • Preliminary Toxicity Profile of Novel Compounds: A Methodological Guide - Benchchem. (n.d.). BenchChem.
  • 6-Bromo-5-methoxypicolinic acid | 54232-43-8 - ChemicalBook. (2025, July 24). ChemicalBook.
  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed. (2005, October). National Center for Biotechnology Information.
  • Toxicological screening - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health.
  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC - NIH. (n.d.). National Institutes of Health.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.). National Center for Biotechnology Information.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20). National Center for Biotechnology Information.
  • Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed. (1992, December 18). National Center for Biotechnology Information.
  • A Study of Metal Complexes of 2 – Picolinic Acid - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Preamble: A Commitment to Proactive Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. 5-Bromo-6-methoxypicolinic acid, a halogenated pyridine carboxylic acid derivative, represents one such compound with potential applications in medicinal chemistry. However, its novelty necessitates a robust and proactive approach to safety. As the toxicological profile of this specific compound is not yet fully elucidated, this guide provides a comprehensive framework for its safe handling, drawing upon established principles for analogous chemical structures, including halogenated aromatic compounds and pyridine derivatives.[1][2] This document is intended for laboratory personnel, researchers, and all professionals who may interact with this substance, ensuring that scientific advancement and personal safety proceed in tandem.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe laboratory practice is a thorough understanding of the physical and chemical nature of the substances being handled.

Chemical Identity:

  • Systematic Name: this compound

  • Synonyms: 5-Bromo-6-methoxypyridine-2-carboxylic acid[3]

  • CAS Number: 1214334-70-9[3][4]

  • Molecular Formula: C₇H₆BrNO₃[3][4]

  • Molecular Weight: 232.03 g/mol [3][4]

Physicochemical Data Summary:

PropertyValueSource
Physical Form Solid[5][6]
Boiling Point 362.8±42.0 °C (Predicted)[5]
Density 1.713±0.06 g/cm³ (Predicted)[5]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]

Note: Some physical properties are predicted and should be treated as estimates.

Section 2: Hazard Identification and Risk Assessment

Given the absence of specific toxicological data for this compound, a precautionary approach is warranted. The hazard profile is inferred from data on similar compounds.

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[7][8]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[7][9][10]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[7][9][10]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[7]

General Hazards of Halogenated Aromatic Compounds:

This class of compounds can present a range of health risks, from acute irritation to more severe, long-term effects.[1][11] While the specific risks for this compound are unknown, researchers should be aware of the potential for:

  • Irritation of the eyes, mucous membranes, and lungs.

  • Skin disorders.[1]

  • Potential for persistence in the environment.[1]

GHS Hazard Pictograms (Anticipated):



Signal Word (Anticipated): WARNING[7][12]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[13][14] A certified chemical fume hood is required for any procedures that may generate dust or aerosols.[8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[13][15]

Personal Protective Equipment (PPE) Workflow:

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow start Assess Task weighing Weighing or Transfer (Dust/Aerosol Potential) start->weighing Solid Form solution_work Working with Solutions start->solution_work Liquid Form ppe_weighing Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Respirator (N95 or higher) weighing->ppe_weighing ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution_work->ppe_solution end Proceed with Task ppe_weighing->end ppe_solution->end

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2][15] A face shield should be used in addition to goggles when there is a risk of splashing.[13]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[2] Gloves must be inspected for integrity before use and replaced if contaminated or damaged.[2]

  • Skin and Body Protection: A laboratory coat is required.[15] For larger quantities or tasks with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or for tasks with a high potential for dust generation, a NIOSH-approved particulate respirator (e.g., N95) should be used.[13]

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is critical to minimize exposure risk.

Handling:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2][14]

  • Minimize dust generation and accumulation.[15]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[14]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[13][7]

  • Wash hands thoroughly after handling.[8][9]

Storage:

  • Store in a tightly closed, properly labeled container.[2][15]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.[7][15]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[13][15]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[7][9]

  • Waste should be handled as hazardous and disposed of by a licensed waste disposal company.[10]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

Emergency Response Flowchart:

Emergency_Response exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. inhalation->action_inhalation action_skin Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention. skin_contact->action_skin action_eye Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. eye_contact->action_eye action_ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->action_ingestion

Caption: First Aid Response to Exposure.

Detailed First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][15]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[15][16]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]

Spill Response:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.

  • For small spills of solid material, carefully sweep up and place in a suitable, labeled container for disposal. Avoid generating dust.

  • For larger spills, follow established institutional procedures for hazardous material cleanup.

Conclusion: A Culture of Vigilance

The responsible use of novel chemical compounds like this compound is paramount in the research and development sector. While this guide provides a framework based on the best available information, it is not a substitute for professional judgment and a deeply ingrained culture of safety. Researchers and institutions are encouraged to continuously seek updated information and to treat all new chemical entities with the highest degree of caution.

References

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • Special Pet Topics.
  • ChemSec.
  • Taylor & Francis eBooks. Halogenated Aromatic Compounds | 8 | Basic Environmental Toxicology. [Link]
  • Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 61, 121–128. [Link]
  • Bio-Rad.
  • Cole-Parmer. Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. [Link]
  • Inchem.org. ICSC 1702 - NICOTINIC ACID. [Link]
  • Amerigo Scientific. 5-Bromo-3-methoxypicolinic acid. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-6-methoxypicolinic acid, a key building block in contemporary drug discovery and development. The significance of this scaffold lies in its utility for creating novel pharmaceutical agents, particularly those targeting neurotransmitter systems. For instance, structurally related compounds have been identified as potent antagonists for dopamine (D2, D3) and serotonin (5-HT3) receptors, highlighting their potential as broad-spectrum antiemetic agents.[1][2] This guide moves beyond a simple recitation of steps, delving into the chemical causality behind the protocol to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Strategic Overview of the Synthesis

The selected synthetic strategy centers on the robust and well-characterized oxidation of a methylpyridine precursor. This method is favored for its reliability and scalability. The core transformation involves the conversion of the methyl group at the 2-position of the pyridine ring into a carboxylic acid using a powerful oxidizing agent, potassium permanganate (KMnO₄). This specific pathway has been documented and validated in the chemical literature, providing a strong foundation for this protocol.[3][4]

Reaction Principle:

The synthesis proceeds via the oxidation of 2-Bromo-3-methoxy-6-methylpyridine. The methyl group is susceptible to oxidation by KMnO₄ under aqueous heating, transforming it into a carboxylate salt. Subsequent acidification protonates the salt, yielding the desired this compound.

cluster_reactants Reactants cluster_products Products A 2-Bromo-3-methoxy-6-methylpyridine C This compound A->C Oxidation & Acidification B Potassium Permanganate (KMnO4) in Water B->C D Manganese Dioxide (MnO2) B->D Reduction

Caption: High-level overview of the synthetic transformation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
2-Bromo-3-methoxy-6-methylpyridineN/AC₇H₈BrNO202.05Starting material.
Potassium Permanganate (KMnO₄)7722-64-7KMnO₄158.03Strong oxidizing agent.
Water (H₂O)7732-18-5H₂O18.02Deionized or distilled.
Hydrochloric Acid (HCl), 10%7647-01-0HCl36.46For pH adjustment.
Ethyl Acetate (EA)141-78-6C₄H₈O₂88.11Extraction solvent.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄120.37Drying agent.
Celite® (Diatomaceous Earth)61790-53-2SiO₂60.08Filtration aid.
Essential Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Separatory funnel (250 mL)

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH indicator strips

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a validated procedure with a reported yield of approximately 75%.[3][4]

Part 1: Oxidation Reaction
  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 760 mg (3.76 mmol) of 2-Bromo-3-methoxy-6-methylpyridine in 15 mL of deionized water.

    • Expert Insight: Using water as the solvent is crucial for the function of KMnO₄ as an oxidant and is an environmentally conscious choice over organic solvents.

  • Addition of Oxidant: To the resulting solution, add 1.49 g (9.40 mmol) of potassium permanganate (KMnO₄).

    • Causality Note: A molar excess of KMnO₄ (approx. 2.5 equivalents) is used to ensure the complete oxidation of the starting material's methyl group.

  • Heating: Heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature with vigorous stirring for 3 hours. The solution will turn dark brown due to the formation of manganese dioxide (MnO₂) precipitate.

  • Monitoring Progress: Monitor the reaction's completion using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates the reaction is complete.

Part 2: Work-up and Purification
  • Cooling and pH Adjustment: After 3 hours, remove the heat source and allow the mixture to cool to room temperature. Carefully adjust the pH of the slurry to ~4 by slowly adding 10% hydrochloric acid (HCl).

    • Trustworthiness Check: This step is critical. The carboxylic acid product is soluble in the aqueous phase as its potassium salt at basic/neutral pH. Acidification protonates the carboxylate, rendering the final product less water-soluble and readily extractable into an organic solvent.

  • Filtration: Set up a Büchner funnel with a pad of Celite®. Filter the reaction mixture through the Celite® to remove the fine brown precipitate of MnO₂. Wash the filter cake with a small amount of water to ensure all product is collected in the filtrate.

    • Expert Insight: Celite® is an indispensable filtration aid here, as MnO₂ forms a fine, gelatinous precipitate that would otherwise clog standard filter paper.

  • Extraction: Transfer the clear filtrate to a 250 mL separatory funnel. Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Protocol Validation: MgSO₄ is an effective drying agent for ethyl acetate and can be easily removed by filtration.

  • Isolation: Filter off the drying agent. Concentrate the resulting solution under reduced pressure using a rotary evaporator. This will yield this compound as a white solid.[3][4] The product is often of sufficient purity and does not require further purification.

Experimental Workflow Diagram

G start Start: Dissolve Starting Material in H2O add_kmn Add KMnO4 (2.5 eq) start->add_kmn heat Heat to 80°C for 3 hours add_kmn->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete ph_adjust Adjust pH to ~4 with 10% HCl cool->ph_adjust filter Filter through Celite® to remove MnO2 ph_adjust->filter extract Extract with Ethyl Acetate (3x) filter->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate end End: Isolate Pure Product (White Solid) concentrate->end

Caption: Step-by-step workflow for the synthesis and isolation.

Expected Results & Characteristics

ParameterExpected Outcome
Product This compound
Appearance White solid[3][4]
Molecular Formula C₇H₆BrNO₃[3]
Molecular Weight 232.03 g/mol [3]
Yield ~75% (approx. 665 mg based on starting scale)[3][4]
Purity Typically high; may be used without further purification.
Boiling Point 362.8±42.0 °C (Predicted)[3]
Density 1.713±0.06 g/cm³ (Predicted)[3]

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Target Compound & Intermediates: Pyridine derivatives should be handled with care. Similar compounds are classified as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] Avoid inhalation of dust and direct contact with skin and eyes.[6][7]

Ensure that eyewash stations and safety showers are readily accessible.[6] Dispose of all chemical waste according to institutional and local regulations.

References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. J-STAGE.

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 6-Bromo-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Bromo-5-methoxypicolinic acid, an important heterocyclic building block in medicinal chemistry. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer expert insights into the causality behind the procedural choices.

Introduction and Scientific Context

Picolinic acid derivatives are a significant class of compounds in pharmaceutical research and development, often serving as key intermediates or pharmacophores in active pharmaceutical ingredients (APIs).[1][2] Their ability to act as versatile ligands for metal ions also makes them valuable in coordination chemistry.[3] The target molecule, 6-Bromo-5-methoxypicolinic acid, incorporates three key functional groups onto the pyridine scaffold: a carboxylic acid, a bromo group, and a methoxy group. This specific arrangement of substituents makes it a valuable precursor for creating more complex molecules through reactions like cross-coupling, nucleophilic substitution, and amide bond formation.

This guide focuses on a robust and straightforward synthetic route: the oxidation of a methyl group at the C2 position of the pyridine ring to a carboxylic acid. This method is often preferred for its reliability and the commercial availability of the starting materials.

Reaction Mechanism: Oxidation of a Methylpyridine

The core of this synthesis is the oxidation of the methyl group of 2-Bromo-3-methoxy-6-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO₄) is an exceptionally effective oxidizing agent for this transformation, particularly for alkyl groups attached to aromatic rings.

The Causality Behind the Choice of Oxidant:

  • Reactivity: The methyl group on the pyridine ring is activated towards oxidation because of its benzylic-like position. KMnO₄ is a powerful oxidant capable of breaking the strong C-H bonds of the methyl group.

  • Mechanism Overview: The reaction proceeds through a series of oxidative steps. While the detailed mechanism is complex and involves manganese intermediates of varying oxidation states (e.g., MnO₄⁻, MnO₄²⁻, MnO₂), the overall transformation involves the initial attack on the methyl group, likely forming a manganese ester intermediate. This is followed by successive oxidation steps, ultimately cleaving the C-H bonds and forming the carboxylate salt.

  • Final Step - Protonation: The reaction is typically performed under neutral or slightly basic conditions, which results in the formation of the potassium salt of the picolinic acid. A final acidification step is required to protonate the carboxylate and yield the desired neutral carboxylic acid product.

Experimental Workflow and Protocol

The following protocol is based on established laboratory procedures for the synthesis of 6-Bromo-5-methoxypicolinic acid.[4]

Workflow Diagram

Synthesis_Workflow SM 2-Bromo-3-methoxy- 6-methylpyridine (Starting Material) Reaction Reaction Vessel Heat at 80°C for 3 hrs SM->Reaction Reagents KMnO₄ (Potassium Permanganate) H₂O (Water) Reagents->Reaction Workup1 Acidification Adjust pH to 4 with 10% HCl Reaction->Workup1 Reaction Mixture Workup2 Filtration Remove MnO₂ via Celite Workup1->Workup2 Acidified Slurry Workup3 Extraction Extract with Ethyl Acetate Workup2->Workup3 Filtrate Drying Drying Dry organic layer with MgSO₄ Workup3->Drying Organic Layer Isolation Isolation Concentrate under reduced pressure Drying->Isolation Product 6-Bromo-5-methoxypicolinic acid (Final Product) Isolation->Product

Caption: Synthetic workflow for 6-Bromo-5-methoxypicolinic acid.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
2-Bromo-3-methoxy-6-methylpyridine202.05760 mg3.761.0
Potassium Permanganate (KMnO₄)158.031.49 g9.402.5
Water (H₂O)18.0215 mL--
10% Hydrochloric Acid (HCl)-As needed--
Ethyl Acetate (EA)88.1150 mL--
Magnesium Sulfate (MgSO₄), anhydrous120.37As needed--
Celite-As needed--
Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 760 mg (3.76 mmol) of 2-Bromo-3-methoxy-6-methylpyridine in 15 mL of water.[4]

    • To this solution, add 1.49 g (9.40 mmol) of potassium permanganate in portions.

    • Expert Insight: Adding the KMnO₄ in portions helps to control any initial exotherm and ensures a smooth reaction initiation.

  • Reaction Execution:

    • Heat the reaction mixture to 80°C and maintain this temperature for 3 hours.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully adjust the pH of the slurry to approximately 4 using a 10% solution of hydrochloric acid.[4]

    • Expert Insight: This acidification step is critical. It protonates the potassium picolinate salt to form the desired carboxylic acid, which is more soluble in organic solvents. It also helps in the subsequent filtration process.

    • Prepare a small plug of Celite in a funnel and filter the reaction mixture. This will remove the fine brown MnO₂ precipitate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with 50 mL of ethyl acetate.[4]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product.

  • Product Characterization:

    • The procedure yields 6-Bromo-5-methoxypicolinic acid as a white solid (expected yield: ~665 mg, 75%).[4]

    • The product can be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety and Troubleshooting

  • Safety: Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Troubleshooting - Incomplete Reaction: If TLC analysis shows significant starting material remaining after 3 hours, an additional portion of KMnO₄ can be added, and the reaction can be heated for a longer duration.

  • Troubleshooting - Difficult Filtration: The MnO₂ precipitate can sometimes be very fine and difficult to filter. Using a generous pad of Celite is highly recommended to ensure its complete removal.

References

  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
  • Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1434. [Link]
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • ResearchGate. (2019).
  • Google Patents. (n.d.). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
  • Europe PMC. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]
  • J-STAGE. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical and Pharmaceutical Bulletin, 48(12), 1848-1853. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (2020). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III)
  • Amerigo Scientific. (n.d.). 5-Bromo-3-methoxypicolinic acid.
  • Google Patents. (n.d.). A kind of synthetic method of 5-bromo-2-picoline.
  • PubMed Central. (2023).

Sources

Application Notes and Protocols: 5-Bromo-6-methoxypicolinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine carboxylic acid framework, and specifically the picolinic acid moiety, is recognized as a "privileged" structure.[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated classes of protein targets, thus serving as a fertile ground for the development of novel therapeutics. 5-Bromo-6-methoxypicolinic acid, a substituted picolinic acid derivative, emerges from this lineage, presenting a unique combination of electronic and steric properties that make it a compelling candidate for exploration in drug discovery. While direct biological data for this specific molecule is nascent in the public domain, the extensive body of research on structurally related picolinic acid derivatives provides a strong rationale for its investigation across various therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases.[1][2]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound. We will delve into its physicochemical properties, hypothesize its potential mechanisms of action based on the activities of its analogs, and provide detailed, field-proven protocols for its initial characterization and screening.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 1214334-70-9
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance White to off-white solidGeneral knowledge from chemical suppliers
Solubility Soluble in DMSO, Methanol, and EthanolGeneral knowledge for similar heterocyclic compounds
Predicted LogP 1.7
Predicted pKa ~2.5-3.5 (for the carboxylic acid)Estimated based on the pKa of picolinic acid and the electronic effects of the bromo and methoxy substituents.
Storage Conditions Store at 2-8°C, protect from light

Hypothesized Mechanisms of Action and Therapeutic Targets

The therapeutic potential of this compound can be inferred from the well-documented biological activities of its structural analogs. The picolinic acid scaffold has been successfully employed to generate potent and selective modulators of various biological targets.

Enzyme Inhibition: A Versatile Scaffold for Active Site Binding

Picolinic acid derivatives have a proven track record as effective enzyme inhibitors.[1] The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, or as a metal chelator in the active sites of metalloenzymes. The pyridine ring provides a rigid core for the presentation of various substituents that can engage in hydrophobic, pi-stacking, and other interactions with the enzyme's active site residues.

For instance, Verubecestat, a BACE2 inhibitor, and Avoralstat, a PKK inhibitor, are both picolinic acid-derived drug candidates that have progressed to clinical trials.[1] The specific substitution pattern of this compound, with a bromine atom at the 5-position and a methoxy group at the 6-position, offers unique opportunities for interaction within an enzyme's active site. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methoxy group can act as a hydrogen bond acceptor and influence the compound's conformation.

Conceptual Pathway: Enzyme Inhibition

Enzyme_Inhibition cluster_0 Cellular Environment cluster_1 Drug Action Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site 5-Bromo-6-methoxypicolinic_acid 5-Bromo-6-methoxy- picolinic acid 5-Bromo-6-methoxypicolinic_acid->Enzyme Competitive Inhibition Receptor_Antagonism cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Neurotransmitter Dopamine or Serotonin Receptor Dopamine D2 or Serotonin 5-HT3 Receptor Neurotransmitter->Receptor Binds and Activates Signaling_Cascade Downstream Signaling (e.g., adenylyl cyclase inhibition) Receptor->Signaling_Cascade Initiates 5-Bromo-6-methoxypicolinic_acid 5-Bromo-6-methoxy- picolinic acid 5-Bromo-6-methoxypicolinic_acid->Receptor Blocks Binding (Antagonism)

Caption: Conceptual workflow of receptor antagonism.

Experimental Protocols

The following protocols provide a starting point for the in vitro evaluation of this compound. It is crucial to optimize these protocols for the specific target and assay system being used.

Protocol 1: General Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a general method for determining the inhibitory activity of this compound against a purified enzyme, such as a protein kinase.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound (stock solution in DMSO)

  • Assay buffer (specific to the enzyme)

  • ATP (for kinase assays)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 10 mM to 10 nM).

    • Further dilute the DMSO serial dilutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.

    • Include positive controls (no inhibitor) and negative controls (no enzyme) in separate wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the enzyme and substrate in the assay buffer.

    • Add 10 µL of the enzyme/substrate mixture to each well of the assay plate.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Initiation of Reaction (for kinase assays):

    • Add 5 µL of ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for the optimal reaction time (e.g., 60 minutes).

  • Detection:

    • Add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).

    • Incubate the plate as required by the detection kit.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Workflow: Enzyme Inhibition Assay

Enzyme_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of This compound Start->Compound_Dilution Plate_Setup Add compound dilutions to 384-well plate Compound_Dilution->Plate_Setup Add_Enzyme_Substrate Add enzyme and substrate to each well Plate_Setup->Add_Enzyme_Substrate Incubate_1 Incubate at room temperature Add_Enzyme_Substrate->Incubate_1 Add_ATP Add ATP to initiate reaction (for kinases) Incubate_1->Add_ATP Incubate_2 Incubate for reaction time Add_ATP->Incubate_2 Add_Detection_Reagent Add detection reagent Incubate_2->Add_Detection_Reagent Read_Plate Measure signal (e.g., luminescence) Add_Detection_Reagent->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an enzyme inhibition assay.

Protocol 2: Radioligand Receptor Binding Assay (e.g., for Dopamine D2 Receptor)

This protocol outlines a method to assess the binding affinity of this compound to a specific receptor, such as the dopamine D2 receptor, using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors)

  • This compound (stock solution in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., Haloperidol)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to generate a range of concentrations.

    • Further dilute the compounds into the binding buffer.

  • Assay Setup:

    • In a 96-well plate, combine:

      • 50 µL of diluted compound or control (binding buffer for total binding, non-specific control for non-specific binding).

      • 50 µL of radioligand solution (at a concentration close to its Kd).

      • 100 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium (e.g., 90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation, which requires the IC₅₀ value of the test compound and the Kd of the radioligand.

Workflow: Receptor Binding Assay

Receptor_Binding_Workflow Start Start Compound_Dilution Prepare serial dilutions of This compound Start->Compound_Dilution Assay_Setup Combine compound, radioligand, and cell membranes in a 96-well plate Compound_Dilution->Assay_Setup Incubation Incubate to reach binding equilibrium Assay_Setup->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Detection Add scintillation cocktail and count radioactivity Washing->Detection Data_Analysis Calculate specific binding and determine Ki Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radioligand receptor binding assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for drug discovery campaigns. Its foundation on the privileged picolinic acid scaffold, combined with its unique substitution pattern, provides a strong rationale for its evaluation as a modulator of various biological targets, particularly enzymes and GPCRs involved in neurological and other disorders. The protocols detailed in this application note offer a robust framework for the initial in vitro characterization of this compound. Further studies, including cell-based functional assays, selectivity profiling, and in vivo efficacy studies, will be crucial in elucidating the full therapeutic potential of this compound and its derivatives.

References

  • Dopamine beta-monooxygenase (DBM) catalyzes the oxidation of dopamine into (R)-noradrenaline. (n.d.). PubMed.
  • Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Owen, W. J., et al. (2018). Synthesis and biological activity of analogs of the antifungal antibiotic UK‐2A. I. Impact of picolinamide ring replacement. ResearchGate.
  • National Institutes of Health. (n.d.). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1.
  • National Institutes of Health. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • National Institutes of Health. (n.d.). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain.
  • National Institutes of Health. (2009). The Physiological Action of Picolinic Acid in the Human Brain.
  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3.
  • PubMed. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid.
  • ResearchGate. (n.d.). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • ScienceDirect. (n.d.). Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR.
  • ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases.
  • Preprints.org. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.
  • Beilstein Journals. (2019). Azologization of serotonin 5-HT3 receptor antagonists.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626.
  • MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
  • Wikipedia. (n.d.). Dopamine antagonist.
  • National Institutes of Health. (n.d.). Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions.
  • PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • National Genomics Data Center. (n.d.). Azologization of serotonin 5-HT receptor antagonists.
  • ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • National Institutes of Health. (n.d.). Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders.
  • ResearchGate. (2025). Synthesis and biological activity of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives.
  • MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
  • RSC Publishing. (n.d.). Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents.
  • PlumX. (n.d.). Serotonin Antagonist Profiling on 5HT 2A and 5HT 2C Receptors by Nonequilibrium Intracellular Calcium Response Using an Automated Flow-Through Fluorescence Analysis System, HT-PSÒ 100.
  • MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.
  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY AND PROBABLE MECHANISMS OF ACTION OF DERIVATIVES OF TRYPTANTHRIN AND MOSTOTRIN ALKALOIDS.

Sources

5-Bromo-6-methoxypicolinic Acid: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Picolinic Acids

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science, owing to their presence in a vast array of biologically active compounds and functional materials. Among these, 5-Bromo-6-methoxypicolinic acid stands out as a particularly valuable building block. Its unique arrangement of a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring offers a versatile platform for molecular diversification. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. The carboxylic acid and methoxy group, in turn, can be further manipulated or can influence the electronic properties and binding interactions of the final molecule. This application note provides a comprehensive guide to the synthesis and utilization of this compound in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties

PropertyValue
CAS Number 1214334-70-9
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established procedures for related isomers. A common strategy involves the oxidation of a corresponding methyl-substituted pyridine.

Proposed Synthetic Pathway:

Synthesis of this compound start 2-Methyl-6-methoxypyridine intermediate 5-Bromo-2-methyl-6-methoxypyridine start->intermediate Bromination (e.g., NBS) product This compound intermediate->product Oxidation (e.g., KMnO₄)

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 6-Bromo-5-methoxypicolinic acid[1].

Materials:

  • 2-Methyl-6-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Bromination: To a solution of 2-methyl-6-methoxypyridine in concentrated sulfuric acid, add N-bromosuccinimide portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up I: Pour the reaction mixture onto ice and basify with a concentrated solution of sodium hydroxide. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 5-bromo-2-methyl-6-methoxypyridine.

  • Oxidation: Dissolve the 5-bromo-2-methyl-6-methoxypyridine in water. Add potassium permanganate and heat the mixture to 80 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up II: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove manganese dioxide. Acidify the filtrate to pH 4 with 10% hydrochloric acid.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance[2][3][4]. This compound, or more commonly its methyl ester, is an excellent substrate for this reaction, allowing for the introduction of diverse aryl and heteroaryl moieties at the 5-position.

Suzuki-Miyaura Coupling Workflow start Reactants: - Methyl 5-bromo-6-methoxypicolinate - Arylboronic acid - Base (e.g., K₂CO₃) reaction Reaction: - Inert atmosphere - Degassed solvent (e.g., Dioxane/H₂O) - Heat (80-100 °C) start->reaction catalyst Catalyst System: - Palladium precatalyst (e.g., Pd(PPh₃)₄) - Ligand (if needed) catalyst->reaction workup Work-up: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Column chromatography workup->purification product Product: - 5-Aryl-6-methoxypicolinic acid methyl ester purification->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-Bromo-6-methoxypicolinate with Phenylboronic Acid

This protocol is based on established procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives[5].

Materials:

  • Methyl 5-bromo-6-methoxypicolinate (CAS: 170235-18-4)[6]

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 5-bromo-6-methoxypicolinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-phenyl-6-methoxypicolinate.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9080-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-98
PdCl₂(dppf)Cs₂CO₃DMF10082-96

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines[7][8][9]. This compound and its esters are excellent substrates for this transformation, providing access to a diverse range of 5-amino-6-methoxypicolinic acid derivatives, which are valuable intermediates in drug discovery.

Buchwald-Hartwig Amination Workflow start Reactants: - Methyl 5-bromo-6-methoxypicolinate - Amine - Strong base (e.g., NaOtBu) reaction Reaction: - Inert atmosphere - Anhydrous, degassed solvent (e.g., Toluene) - Heat (80-110 °C) start->reaction catalyst Catalyst System: - Palladium precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) catalyst->reaction workup Work-up: - Quench with NH₄Cl(aq) - Extract with organic solvent reaction->workup purification Purification: - Column chromatography workup->purification product Product: - Methyl 5-amino-6-methoxypicolinate derivative purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of Methyl 5-Bromo-6-methoxypicolinate with Morpholine

This protocol is based on established procedures for the Buchwald-Hartwig amination of bromopyridine derivatives.

Materials:

  • Methyl 5-bromo-6-methoxypicolinate (CAS: 170235-18-4)[6]

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under an inert atmosphere, add sodium tert-butoxide (1.4 equiv.), Methyl 5-bromo-6-methoxypicolinate (1.0 equiv.), and anhydrous toluene.

  • Nucleophile Addition: Add morpholine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 5-(morpholino)-6-methoxypicolinate.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10085-95
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane11080-92
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10075-90

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its strategic functionalization allows for the efficient construction of complex molecular architectures through robust and reliable palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful scaffold in their synthetic endeavors, accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

  • Chemistry LibreTexts. (2023).
  • Wikipedia.
  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • MDPI. (2017).
  • ChemRxiv. (2020).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • National Center for Biotechnology Information. (2018).
  • Google Cloud. (2024).
  • National Center for Biotechnology Information. (2016). A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • IndiaMART.
  • National Center for Biotechnology Information. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link]
  • American Chemical Society. (2025). Cross Coupling Reactions. [Link]
  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
  • National Center for Biotechnology Information. (2008).
  • SciSpace. (2013). Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners. [Link]

Sources

Application Notes and Protocols for 5-Bromo-6-methoxypicolinic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Neuropharmacological Discovery

In the intricate landscape of neuroscience research, the development of novel chemical probes to dissect complex neural circuits and signaling pathways is paramount. While not a direct modulator of neural function itself, 5-Bromo-6-methoxypicolinic acid serves as a crucial and versatile synthetic intermediate for the generation of potent and selective ligands for key neurotransmitter receptors. Its intrinsic chemical architecture, featuring a bromine atom and a methoxy group on a picolinic acid backbone, provides strategic points for chemical modification, enabling the synthesis of compounds with high affinity and specificity for targets implicated in a range of neurological and psychiatric disorders.

This application note will focus on the utility of this compound as a precursor for the synthesis of multi-target receptor antagonists, with a particular emphasis on a derivative that potently inhibits Dopamine D2, D3, and Serotonin 5-HT3 receptors. These receptors are critical players in the pathophysiology of conditions such as schizophrenia, depression, and chemotherapy-induced nausea and vomiting, making compounds that modulate their activity highly valuable for both basic research and therapeutic development.

Chemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

PropertyValue
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store in a cool, dry, and well-ventilated area

Safety and Handling: this compound should be handled in a fume hood by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Principle of Application: A Gateway to a Potent D₂/D₃/5-HT₃ Receptor Antagonist

The primary application of this compound in a neuroscience context is as a key building block for the synthesis of more complex molecules. A prime example is its utility in the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a potent antagonist of Dopamine D₂, D₃, and Serotonin 5-HT₃ receptors, known in the literature as AS-8112. The synthesis of the core scaffold of this antagonist, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, relies on precursors derived from bromo-methoxy-picolinic acid structures.

The rationale behind targeting these three receptors simultaneously lies in their convergent roles in emesis and certain psychiatric conditions. The Dopamine D₂ and D₃ receptors, both members of the G-protein coupled receptor (GPCR) family, are well-established targets for antipsychotic and antiemetic drugs. The Serotonin 5-HT₃ receptor, a ligand-gated ion channel, is a primary target for the prevention of nausea and vomiting. A compound with a multi-target profile can offer a broader spectrum of therapeutic action.

Mechanism of Action of the Resulting Antagonist (AS-8112)

The antagonist synthesized from the this compound-derived precursor exhibits high affinity for D₂, D₃, and 5-HT₃ receptors.

  • Dopamine D₂/D₃ Receptor Antagonism: As an antagonist, the compound binds to D₂ and D₃ receptors without activating them, thereby blocking the downstream signaling cascade initiated by dopamine. These receptors are coupled to Gi/o proteins, and their activation normally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity. By blocking these effects, the antagonist can counteract the physiological consequences of excessive dopamine signaling.

  • Serotonin 5-HT₃ Receptor Antagonism: The 5-HT₃ receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to the influx of Na⁺ and Ca²⁺ and subsequent neuronal depolarization. The synthesized antagonist binds to the receptor and prevents this channel opening, thereby inhibiting the rapid excitatory neurotransmission mediated by serotonin in specific pathways, particularly those involved in the vomiting reflex.

Pharmacological Profile of AS-8112:

Receptor TargetAffinity/PotencyReference
Dopamine D₂High Affinity[1]
Dopamine D₃High Affinity[1]
Serotonin 5-HT₃pA₂ value of 7.04[1]
Signaling Pathways of D₂/D₃ and 5-HT₃ Receptors

G_protein_and_ion_channel_signaling cluster_dopamine Dopamine D₂/D₃ Receptor Signaling cluster_serotonin Serotonin 5-HT₃ Receptor Signaling cluster_antagonist Site of Action for Synthesized Antagonist Dopamine Dopamine D2_D3_Receptor D₂/D₃ Receptor Dopamine->D2_D3_Receptor Gi_o Gαi/o D2_D3_Receptor->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ion_Channels_D K⁺/Ca²⁺ Channels Gi_o->Ion_Channels_D modulates cAMP cAMP AC->cAMP Serotonin Serotonin HT3_Receptor 5-HT₃ Receptor (Ligand-gated ion channel) Serotonin->HT3_Receptor Ion_Influx Na⁺/Ca²⁺ Influx HT3_Receptor->Ion_Influx opens channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Antagonist Synthesized Antagonist Antagonist->D2_D3_Receptor blocks Antagonist->HT3_Receptor blocks

Signaling pathways of Dopamine D₂/D₃ and Serotonin 5-HT₃ receptors.

Exemplary Synthetic Protocol: From this compound to a D₂/D₃/5-HT₃ Antagonist Precursor

This section provides a representative, multi-step synthetic protocol for obtaining 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key intermediate for the final antagonist. This protocol is based on established chemical principles and the synthetic route described by Hirokawa et al. (2000).

Note: This is an exemplary protocol and should be adapted and optimized by experienced synthetic chemists. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Step 1: Esterification of this compound

  • Rationale: Conversion of the carboxylic acid to an ester protects this functional group and facilitates subsequent reactions.

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Amino Group

  • Rationale: The bromine atom at the 6-position can be displaced by an amine nucleophile.

  • Procedure:

    • Dissolve the methyl 5-bromo-6-methoxypicolinate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

    • Add an excess of methylamine solution.

    • Heat the reaction mixture in a sealed vessel at a temperature determined by optimization (e.g., 80-100 °C) for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Step 3: Bromination at the 5-position

  • Rationale: Introduction of a bromine atom at the 5-position is a key structural feature of the final antagonist.

  • Procedure:

    • Dissolve the product from Step 2 in a suitable solvent like acetic acid.

    • Slowly add N-bromosuccinimide (NBS) (1 equivalent) at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

    • Wash the solid with water and dry to obtain the brominated intermediate.

Step 4: Saponification to the Carboxylic Acid

  • Rationale: The methyl ester is hydrolyzed back to the carboxylic acid to allow for subsequent amide coupling.

  • Procedure:

    • Dissolve the brominated ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5.

    • Collect the precipitated product, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, by filtration, wash with water, and dry.

synthetic_workflow Start 5-Bromo-6-methoxy- picolinic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 5-bromo-6-methoxy- picolinate Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution Intermediate1->Step2 Intermediate2 Methyl 6-methylamino-2-methoxy- pyridine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Bromination Intermediate2->Step3 Intermediate3 Methyl 5-bromo-2-methoxy- 6-methylaminopyridine-3-carboxylate Step3->Intermediate3 Step4 Step 4: Saponification Intermediate3->Step4 Final_Product 5-bromo-2-methoxy-6-methylamino- pyridine-3-carboxylic Acid Step4->Final_Product

Synthetic workflow for the antagonist precursor.

Application of the Synthesized Antagonist in Neuroscience Research

The final antagonist, synthesized from the 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid intermediate, is a powerful tool for a variety of in vitro and in vivo neuroscience applications.

In Vitro Applications
  • Receptor Binding Assays:

    • Objective: To determine the affinity (Ki) of the synthesized antagonist for D₂, D₃, and 5-HT₃ receptors.

    • Protocol Outline (for D₂/D₃ receptors):

      • Prepare cell membranes from a cell line stably expressing the human D₂ or D₃ receptor.

      • Incubate the membranes with a known concentration of a radiolabeled antagonist (e.g., [³H]-spiperone) and varying concentrations of the synthesized antagonist.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using a scintillation counter.

      • Calculate the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Functional Assays:

    • Objective: To characterize the antagonist's ability to block receptor-mediated signaling.

    • Protocol Outline (Calcium Flux Assay for 5-HT₃ Receptors):

      • Culture a cell line expressing the human 5-HT₃ receptor in a 96-well plate.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Pre-incubate the cells with varying concentrations of the synthesized antagonist.

      • Stimulate the cells with a 5-HT₃ receptor agonist (e.g., serotonin or 2-methyl-5-HT).

      • Measure the change in fluorescence intensity using a fluorescence plate reader.

      • The antagonist's potency (IC₅₀) can be determined by the concentration-dependent inhibition of the agonist-induced calcium influx.

In Vivo Applications
  • Animal Models of Emesis: The antagonist's potent anti-emetic properties can be evaluated in animal models such as ferrets or dogs challenged with emetogenic agents like cisplatin or apomorphine. The reduction in the number of retching and vomiting episodes is a key measure of efficacy.

  • Behavioral Models for Psychiatric Disorders: Given its D₂/D₃ receptor antagonism, the compound can be tested in animal models relevant to schizophrenia (e.g., amphetamine-induced hyperlocomotion) or depression.

  • Pharmacokinetic and Pharmacodynamic Studies: These studies are crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between its concentration in the body and its pharmacological effects.

Data Interpretation and Troubleshooting

  • In Vitro Assays:

    • High Ki values in binding assays: May indicate low affinity of the compound for the receptor. Ensure the purity of the synthesized antagonist.

    • Weak inhibition in functional assays: Could be due to poor cell health, issues with the dye loading, or low compound potency. Always include positive and negative controls.

  • In Vivo Studies:

    • Lack of efficacy: May be related to poor bioavailability or rapid metabolism. Pharmacokinetic studies are essential for interpreting in vivo data.

    • Off-target effects: Observe animals for any unexpected behavioral or physiological changes that might indicate the compound is interacting with other biological targets.

Conclusion

This compound represents a valuable starting material for medicinal chemists and neuropharmacologists aiming to develop novel therapeutics and research tools. Through a rational synthetic approach, this compound can be elaborated into potent multi-target ligands, such as the D₂/D₃/5-HT₃ antagonist AS-8112. The protocols and applications detailed in this note provide a framework for leveraging this chemical scaffold to advance our understanding of dopamine and serotonin signaling and to develop new treatments for a host of debilitating neurological and psychiatric disorders.

References

  • Yoshikawa, T., Yoshida, N., & Oka, M. (2001). The broad-spectrum anti-emetic activity of AS-8112, a novel dopamine D2, D3 and 5-HT3 receptors antagonist. British Journal of Pharmacology, 133(2), 253–260. [Link]
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-6-methoxypicolinic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and process monitoring. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and efficiency. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This comprehensive guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical solution for this compound.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridine carboxylic acid derivative. Its structural features, including the bromine atom and the carboxylic acid group, make it a versatile building block in medicinal chemistry. The purity and concentration of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is paramount for ensuring product consistency and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1] Its high resolution, sensitivity, and reproducibility make it the preferred method for analyzing drug substances and their intermediates.[2] This application note addresses the need for a standardized HPLC method for this compound by providing a comprehensive protocol, from method development principles to full validation.

Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process that involves the careful selection of chromatographic parameters based on the physicochemical properties of the analyte.[3]

Physicochemical Properties of this compound
Chromatographic Conditions

Based on the analysis of similar aromatic and polar compounds, a reversed-phase HPLC method was developed.[5]

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (40:60, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC.[6] Formic acid is used to control the pH of the mobile phase, ensuring the carboxylic acid group of the analyte is protonated for consistent retention and good peak shape.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a reasonable analysis time and good chromatographic performance.
Detection UV at 275 nmPicolinic acid derivatives typically exhibit UV absorbance. The optimal wavelength should be determined by analyzing a standard solution with a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the analysis of this compound using the developed HPLC method.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase (Acetonitrile:0.1% Formic Acid in Water, 40:60, v/v): Add 400 mL of acetonitrile to a 1 L volumetric flask. In a separate container, add 1 mL of formic acid to 599 mL of HPLC grade water. Add the aqueous solution to the volumetric flask and bring to volume with HPLC grade water. Mix well and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.

HPLC System and Operation

An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase System Equilibrate HPLC System MobilePhase->System Standard Prepare Standard Solutions Inject Inject Sample Standard->Inject System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Figure 1: A generalized workflow for the HPLC analysis of this compound.

Method Validation: Ensuring Scientific Integrity

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose.[8] The developed HPLC method was validated according to the ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[9][10]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Inject a blank (mobile phase), a standard solution of this compound, and a sample solution spiked with potential impurities or degradation products.

  • Acceptance Criteria: The peak for this compound in the sample chromatogram should be free from interference from any other components at its retention time.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of this compound from the stock solution, typically ranging from 50% to 150% of the expected sample concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3
50125430125870125100
75188150187900188540
100250320251050250800
125313500314200313800
150376200375900376500
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or a sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120118.899.0
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Validation_Pyramid cluster_foundation Method Foundation cluster_quantitative Quantitative Performance cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Linearity->Robustness Accuracy->Robustness Precision->Robustness

Figure 2: The hierarchical relationship of method validation parameters.

Conclusion

This application note details a simple, rapid, and reliable reversed-phase HPLC method for the quantitative determination of this compound. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control analysis in pharmaceutical development and manufacturing. The provided protocols and validation data serve as a comprehensive resource for scientists and researchers working with this important chemical intermediate.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260-11262. [Link]
  • Pharmaguideline.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
  • Jones, A. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • SIELC Technologies. Picolinic Acid. [Link]
  • National Institutes of Health.
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]
  • PubMed.
  • Chrom Tech, Inc.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • ResearchGate. New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]
  • The Royal Society of Chemistry. Supporting Information for - A Versatile Platform for Peptide Bioconjugation and Cell Imaging based on Cysteine-Specific SNAr Reaction with β-Fluoropyrroles. [Link]
  • Amerigo Scientific. 5-Bromo-3-methoxypicolinic acid. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-6-methoxypicolinic Acid in Drug Development

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures for drug discovery. Its substituted pyridine core is a prevalent motif in a wide array of biologically active compounds, including kinase inhibitors, anti-viral agents, and compounds targeting the central nervous system. The strategic placement of the bromo, methoxy, and carboxylic acid functionalities provides multiple reaction handles for further chemical modification, making it a versatile intermediate for the construction of compound libraries and the optimization of lead candidates.

The escalating demand for novel therapeutics has underscored the need for robust and scalable synthetic routes to such crucial intermediates. Transitioning a synthetic process from the laboratory bench to an industrial scale presents a unique set of challenges, including ensuring process safety, economic viability, and consistent product quality. This comprehensive guide provides a detailed exploration of the large-scale synthesis of this compound, offering field-proven insights and protocols for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for selecting a scalable synthetic route, provide a detailed manufacturing protocol, and address critical aspects of purification, safety, and economic feasibility.

Strategic Selection of a Scalable Synthetic Route

The journey from a laboratory-scale synthesis to a large-scale manufacturing process necessitates a critical evaluation of various synthetic strategies. The ideal industrial process prioritizes safety, cost-effectiveness, and environmental sustainability without compromising product quality. Here, we analyze two primary routes for the synthesis of this compound: the classical permanganate oxidation and a more modern catalytic air oxidation approach.

Route 1: Permanganate Oxidation of 2-Bromo-3-methoxy-6-methylpyridine

A common laboratory-scale synthesis involves the oxidation of 2-Bromo-3-methoxy-6-methylpyridine with a strong oxidizing agent like potassium permanganate (KMnO₄)[1][2].

Mechanism: The reaction proceeds via the oxidation of the methyl group on the pyridine ring to a carboxylic acid. The permanganate ion (MnO₄⁻) is a powerful oxidizing agent that is reduced to manganese dioxide (MnO₂) in the process.

While effective on a small scale, this method presents significant challenges for large-scale production:

  • Safety Concerns: Potassium permanganate is a strong oxidizer that can form explosive mixtures with organic materials[3][4][5][6][7][8]. The reaction is highly exothermic and requires careful temperature control to prevent runaways. Handling large quantities of solid permanganate also poses dust explosion hazards[3][6][8].

  • Stoichiometric Waste: The reaction generates a stoichiometric amount of manganese dioxide (MnO₂) waste per mole of starting material. Disposal of this solid waste on an industrial scale is costly and environmentally burdensome[9].

  • Work-up and Purification: The removal of the fine MnO₂ precipitate from the reaction mixture can be challenging on a large scale, often requiring specialized filtration equipment.

Route 2: Catalytic Air Oxidation of 2-Bromo-3-methoxy-6-methylpyridine (Recommended for Large-Scale Synthesis)

A more sustainable and industrially viable approach is the catalytic oxidation of the methyl group using air or oxygen as the primary oxidant. This method aligns with the principles of green chemistry by utilizing a readily available and environmentally benign oxidant.

Mechanism: This process typically employs a heterogeneous catalyst, often based on transition metal oxides, to facilitate the oxidation of the methyl group. The reaction is a complex free-radical process initiated on the catalyst surface.

Advantages for Large-Scale Production:

  • Enhanced Safety: While still requiring careful control of reaction parameters to avoid the formation of explosive vapor-air mixtures, catalytic air oxidation is generally considered safer than using large quantities of strong, solid oxidants[10]. The concentration of the flammable organic substrate in the gas phase can be kept below the lower explosion limit.

  • Reduced Waste: The primary byproduct of this reaction is water, making it a much cleaner process compared to permanganate oxidation. The catalyst can often be recycled, further minimizing waste.

  • Economic Viability: Air is an inexpensive and readily available oxidant, significantly reducing the raw material costs compared to stoichiometric oxidizing agents.

The following sections will detail the recommended large-scale synthesis protocol based on the catalytic air oxidation of 2-Bromo-3-methoxy-6-methylpyridine.

Detailed Manufacturing Protocol: Catalytic Air Oxidation

This section provides a comprehensive, step-by-step protocol for the large-scale synthesis of this compound via catalytic air oxidation.

Starting Material: 2-Bromo-3-methoxy-6-methylpyridine

The starting material, 2-Bromo-3-methoxy-6-methylpyridine, is a specialty chemical that can be sourced from various commercial suppliers[1]. For large-scale manufacturing, securing a reliable and cost-effective supply chain is crucial. Alternatively, it can be synthesized from commercially available precursors, such as 2-bromo-3-hydroxy-6-methylpyridine, through methylation[11].

Reaction Parameters and Equipment
ParameterRecommended Value/SpecificationRationale
Reactor High-pressure stirred tank reactor (Hastelloy or similar corrosion-resistant alloy)To withstand the reaction temperature and pressure, and resist corrosion from potential acidic byproducts.
Catalyst Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂)A well-established and robust catalyst for the selective oxidation of methylpyridines.
Solvent Acetic acidProvides good solubility for the starting material and product, and is relatively stable under the reaction conditions.
Oxidant Compressed airReadily available and cost-effective.
Temperature 150-200 °CTo achieve a reasonable reaction rate without excessive byproduct formation.
Pressure 10-20 barTo maintain the solvent in the liquid phase and ensure sufficient oxygen concentration.
Agitation High-speed gas-inducing impellerTo ensure efficient gas-liquid mass transfer, which is critical for the reaction rate and selectivity.
Synthetic Workflow Diagram

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Protocol
  • Reactor Charging: Charge the high-pressure reactor with 2-Bromo-3-methoxy-6-methylpyridine, acetic acid, and the V₂O₅/TiO₂ catalyst. The typical loading of the starting material would be in the range of 10-20% w/v in acetic acid, with a catalyst loading of 1-5 mol% relative to the substrate.

  • Inerting and Pressurization: Seal the reactor and purge several times with nitrogen to remove any residual air. Pressurize the reactor with compressed air to the desired operating pressure (10-20 bar).

  • Reaction: Begin vigorous agitation and heat the reactor to the target temperature (150-200 °C). The reaction is typically monitored by measuring the uptake of oxygen and by periodically taking samples for analysis by HPLC to determine the conversion of the starting material. The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Catalyst Filtration: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of fresh acetic acid to recover any entrained product. The recovered catalyst can potentially be regenerated and reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Crystallization and Purification: The crude product is then subjected to crystallization for purification. A mixed solvent system, such as ethanol/water or toluene/heptane, is often effective for crystallizing aromatic carboxylic acids. The crude solid is dissolved in a minimal amount of the hot "soluble" solvent (e.g., ethanol or toluene), and then the "insoluble" solvent (e.g., water or heptane) is slowly added until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization.

  • Isolation and Drying: The purified crystals of this compound are isolated by filtration, washed with a small amount of the cold crystallization solvent mixture, and dried under vacuum to a constant weight.

Purification and Characterization

Achieving high purity of the final product is paramount in the synthesis of pharmaceutical intermediates. Crystallization is the most effective method for purifying solid organic compounds on a large scale.

Crystallization Solvent System Selection

The choice of solvent system for crystallization is critical and should be determined through laboratory-scale screening experiments. The ideal solvent system will have the following characteristics:

  • High solubility of the product at elevated temperatures.

  • Low solubility of the product at room temperature or below.

  • Good solubility of impurities at all temperatures.

  • The ability to produce well-formed, easily filterable crystals.

For this compound, a mixed solvent system is likely to be most effective. The following are potential starting points for screening:

  • Ethanol/Water: The compound is likely to be soluble in hot ethanol and less soluble in water.

  • Toluene/Heptane: Toluene is a good solvent for many aromatic compounds, while heptane is a non-polar solvent that can act as an anti-solvent.

  • Acetic Acid/Water: If residual acetic acid from the reaction is present, this system can be explored.

Analytical Characterization

The purity and identity of the final product should be confirmed using a battery of analytical techniques:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.
Melting Point As an indicator of purity.

Process Safety and Hazard Analysis

The large-scale synthesis of any chemical compound requires a thorough understanding and mitigation of potential hazards. For the catalytic air oxidation process, the primary hazards are associated with the flammability of the organic solvent and the potential for runaway reactions.

Hazard Identification and Mitigation
HazardCauseMitigation Strategies
Flammable Atmosphere The presence of organic solvent vapors (acetic acid) mixed with air at elevated temperatures.- Operate the reactor with an excess of the organic substrate to ensure the vapor phase is fuel-rich and above the upper explosion limit.- Continuously monitor the oxygen concentration in the reactor headspace.- Implement an inert gas (nitrogen) purging system for emergency shutdown.
Runaway Reaction Loss of temperature control leading to an uncontrolled increase in the reaction rate.- Use a reactor with a high heat removal capacity (e.g., jacketed reactor with a high-efficiency cooling system).- Implement a robust process control system with multiple temperature probes and automated shutdown protocols.- Conduct calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the potential for thermal runaway.
Catalyst Handling Potential for dust inhalation and skin contact with the metal oxide catalyst.- Use appropriate personal protective equipment (PPE), including respirators, gloves, and safety glasses, when handling the catalyst.- Handle the catalyst in a well-ventilated area or a contained system.
Corrosion Acetic acid can be corrosive to certain materials at high temperatures.- Use a reactor constructed from a corrosion-resistant alloy such as Hastelloy.
Safety Workflow Diagram

Safety_Workflow cluster_hazop Hazard and Operability (HAZOP) Study cluster_implementation Implementation of Safety Measures cluster_monitoring Continuous Monitoring and Review Identify_Hazards Identify Potential Hazards and Operability Problems Assess_Risks Assess the Risks Associated with Each Hazard Identify_Hazards->Assess_Risks Develop_Mitigation Develop Mitigation Strategies Assess_Risks->Develop_Mitigation Engineering_Controls Implement Engineering Controls (e.g., High-Integrity Reactor, Emergency Venting) Develop_Mitigation->Engineering_Controls Administrative_Controls Establish Standard Operating Procedures (SOPs) and Operator Training Develop_Mitigation->Administrative_Controls PPE Provide and Enforce the Use of Appropriate PPE Develop_Mitigation->PPE Process_Monitoring Monitor Critical Process Parameters (Temperature, Pressure, O₂ Concentration) Engineering_Controls->Process_Monitoring Administrative_Controls->Process_Monitoring Incident_Review Review any Incidents or Near Misses Process_Monitoring->Incident_Review Periodic_Review Periodically Review and Update Safety Procedures Incident_Review->Periodic_Review

Caption: A systematic approach to ensuring process safety in large-scale synthesis.

Economic Considerations

The economic viability of a large-scale synthesis is a critical factor for its implementation in a commercial setting. The catalytic air oxidation route offers significant cost advantages over the permanganate oxidation method.

Cost Comparison of Oxidizing Agents
Oxidizing AgentRelative CostKey Considerations
Potassium Permanganate High- Stoichiometric quantities required.- High raw material cost.- Significant waste disposal costs.
Compressed Air Very Low- Readily available and inexpensive.- Minimal waste generation.

The primary cost drivers for the catalytic air oxidation process are the initial capital investment for the high-pressure reactor and the cost of the starting material and catalyst. However, the lower operating costs due to the inexpensive oxidant and reduced waste disposal make it a more economically sustainable process in the long run.

Conclusion

The large-scale synthesis of this compound is a critical undertaking for the pharmaceutical industry. The selection of a safe, efficient, and economically viable synthetic route is paramount. While the classical permanganate oxidation is a viable laboratory method, its inherent safety risks and environmental drawbacks make it unsuitable for industrial production. The catalytic air oxidation of 2-Bromo-3-methoxy-6-methylpyridine emerges as the superior strategy for large-scale manufacturing, offering a greener and more cost-effective alternative.

This guide has provided a comprehensive framework for the development and implementation of a robust large-scale synthesis of this compound. By carefully considering the strategic choice of synthetic route, optimizing reaction and purification protocols, and implementing rigorous safety procedures, researchers and drug development professionals can ensure a reliable and sustainable supply of this vital pharmaceutical intermediate.

References

  • Amerigo Scientific. 5-Bromo-3-methoxypicolinic acid. [Link]
  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]
  • Chemistry LibreTexts. 3.
  • Google Patents. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
  • Carl ROTH.
  • International Chemical Safety Cards (ICSCs).
  • National Center for Biotechnology Information. Quantitative Modeling of Bis(pyridine)silver (I)
  • National Center for Biotechnology Information. Successive advanced oxidation of pyridine by ultrasonic irradiation: effect of additives and kinetic study. [Link]
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
  • Pharmaffiliates. CAS No : 54232-43-8 | Product Name : 6-Bromo-5-methoxypicolinic Acid. [Link]
  • Public Services and Procurement Canada.
  • ResearchGate. (PDF) Comparison of various advanced oxidation processes used in remediation of industrial wastewater laden with recalcitrant pollutants. [Link]
  • West Penetone.
  • Oxford Health.
  • ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]
  • ResearchGate. KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. [Link]
  • University of California, Santa Barbara.
  • Wikipedia. Picolinic acid. [Link]
  • Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
  • Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • ResearchGate.
  • Redox.
  • Der Pharma Chemica.
  • West Penetone.
  • PubMed. Innovative oxidation methods in fine chemicals synthesis. [Link]
  • Public Services and Procurement Canada.
  • Journal of Industrial Microbiology & Biotechnology. One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase. [Link]
  • ACS Publications.
  • Carus LLC.
  • United States Environmental Protection Agency.
  • ResearchGate.
  • ResearchGate.
  • CHIMIA. Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production P. [Link]
  • MDPI. Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)
  • ResearchGate. (PDF)
  • ResearchGate.
  • ACS Publications. Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. [Link]

Sources

Application Note: High-Purity Purification of 5-Bromo-6-methoxypicolinic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-6-methoxypicolinic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as the presence of impurities can lead to undesirable side reactions, compromise the integrity of downstream products, and complicate the interpretation of biological data. This application note provides detailed protocols for the purification of this compound, ensuring its suitability for demanding applications in drug discovery and development. We will explore three primary purification techniques: acid-base extraction, recrystallization, and column chromatography, explaining the rationale behind each method and providing step-by-step instructions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][2]
Appearance White to off-white solid[1][2]
Predicted pKa 3.52 ± 0.10[1][2]
Predicted Boiling Point 362.8 ± 42.0 °C[1][2]
Predicted Density 1.713 ± 0.06 g/cm³[1][2]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[1][2]

The acidic nature of the carboxylic acid group (predicted pKa ≈ 3.52) is a key feature that can be exploited for purification by acid-base extraction.[1][2] Its solid-state at room temperature suggests that recrystallization is a viable purification method.

Purification Strategies

The choice of purification method will depend on the nature and quantity of the impurities present in the crude material. Often, a combination of these techniques will yield the highest purity product.

Acid-Base Extraction: Leveraging Acidity for Separation

Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral impurities.[3] Given that this compound possesses a carboxylic acid functional group, it can be readily converted to its water-soluble carboxylate salt by treatment with a weak base, such as sodium bicarbonate.[4][5] This allows for the removal of non-acidic, organic-soluble impurities.

AcidBaseExtraction Crude Crude Product in Organic Solvent SeparatoryFunnel Separatory Funnel Crude->SeparatoryFunnel Dissolve AqueousLayer Aqueous Layer (Carboxylate Salt) SeparatoryFunnel->AqueousLayer Add aq. NaHCO₃ & Shake OrganicLayer Organic Layer (Neutral Impurities) SeparatoryFunnel->OrganicLayer Acidification Acidification (e.g., HCl) AqueousLayer->Acidification Precipitation Precipitation of Pure Acid Acidification->Precipitation Filtration Filtration & Drying Precipitation->Filtration PureProduct Pure Product Filtration->PureProduct

Caption: Workflow for acid-base extraction of this compound.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of this compound, should be drained into a clean flask. The organic layer, containing neutral impurities, can be discarded or processed further if desired.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted a second time with a fresh portion of saturated sodium bicarbonate solution. The aqueous layers are then combined.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid, such as 1 M HCl, with stirring until the pH of the solution is acidic (pH ~2-3), which will be well below the pKa of the carboxylic acid.[6] This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any residual salts, and dry under vacuum.

Recrystallization: Achieving High Purity Through Differential Solubility

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.[7] The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. A mixed solvent system allows for fine-tuning of the solubility to achieve optimal crystal formation upon cooling.[7]
Methanol/Water Similar to ethanol/water, this protic solvent system can be effective for recrystallizing polar organic acids.
Ethyl Acetate/Hexane Ethyl acetate can serve as the "good" solvent to dissolve the compound, while the addition of a non-polar "anti-solvent" like hexane will induce crystallization.
  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture to boiling with stirring to dissolve the solid. Continue adding the hot solvent in small portions until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum.

Column Chromatography: High-Resolution Separation

For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be employed for the purification of carboxylic acids.

In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. For carboxylic acids, peak tailing can be an issue due to strong interactions with the acidic silanol groups on the silica surface.[8] To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the eluent.[9]

Reversed-phase chromatography utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This technique is well-suited for the purification of polar compounds like carboxylic acids.[10]

ColumnChromatography Start Crude Product Dissolve Dissolve in Minimum Solvent Start->Dissolve Load Load onto Chromatography Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC, HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: General workflow for purification by column chromatography.

  • Slurry Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with 0.5-1% acetic acid) and pack the chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, a dry-loading technique can be used by adsorbing the compound onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate), can be effective for separating compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any minor impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and biological evaluations. The choice of purification technique—acid-base extraction, recrystallization, or column chromatography—should be guided by the specific impurity profile of the crude material and the desired final purity. By following the detailed protocols outlined in this application note, researchers can confidently obtain high-purity this compound for their drug discovery and development endeavors.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 124.
  • Wikipedia. (2024). Acid–base extraction.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • ChemicalBook. (n.d.). 6-Bromo-5-methoxypicolinic acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-methoxypicolinic acid.
  • LookChem. (n.d.).
  • Scribd. (n.d.). Acid-Base Extraction of Organic Compounds.
  • ChemicalBook. (n.d.). 6-Bromo-5-methoxypicolinic acid Synthesis.
  • SIELC Technologies. (n.d.).
  • ChemicalBook. (n.d.). 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8.
  • PubMed. (2011). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Teledyne ISCO. (2012).
  • Benchchem. (n.d.).
  • Sunway Pharm Ltd. (n.d.). This compound.
  • National Center for Biotechnology Information. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • BLD Pharm. (n.d.). 5-Bromo-6-methoxypicolinamide.
  • Reddit. (2016).
  • National Center for Biotechnology Inform
  • BLD Pharm. (n.d.). 6-Bromo-4-methoxypicolinic acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methoxypicolinaldehyde.
  • Amerigo Scientific. (n.d.). 5-Bromo-3-methoxypicolinic acid.
  • Chemical & Pharmaceutical Bulletin. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Benchchem. (n.d.).
  • National Center for Biotechnology Information. (2021).
  • ECHEMI. (n.d.).
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • YouTube. (2021).
  • BLD Pharm. (n.d.). 54232-43-8|6-Bromo-5-methoxypicolinic acid.
  • Acmec Biochemical. (n.d.). 54232-43-8[6-Bromo-5-methoxypicolinic acid].
  • Alchem.Pharmtech. (n.d.). CAS 1060805-13-1 | 6-bromo-4-methoxypicolinic acid.
  • Organic Chemistry Data. (2022).

Sources

Application Notes and Protocols: Strategic Derivatization of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and modification of heterocyclic scaffolds.

Introduction: Unlocking the Synthetic Potential of 5-Bromo-6-methoxypicolinic Acid

This compound is a key heterocyclic building block in medicinal chemistry, offering a privileged scaffold for the development of novel therapeutic agents. The strategic location of the carboxylic acid, bromo, and methoxy functionalities provides multiple avenues for structural diversification. The carboxylic acid at the 2-position of the pyridine ring is a prime handle for derivatization, enabling the introduction of a wide array of functional groups through esterification, amidation, and other transformations.[1][2] This application note provides a detailed guide to the derivatization of the carboxylic acid group of this compound, outlining robust protocols and discussing the chemical principles that underpin these transformations.

The presence of an electron-withdrawing bromine atom and an electron-donating methoxy group on the pyridine ring influences the reactivity of the carboxylic acid. Understanding these electronic effects is crucial for selecting the appropriate reaction conditions and reagents to achieve high-yield and selective derivatization. This document will explore three primary derivatization pathways: esterification, amidation, and conversion to the acyl chloride, a versatile intermediate for further modifications.

Chemical Reactivity and Strategic Considerations

The pyridine-2-carboxylic acid structure of this compound presents unique reactivity characteristics.[1][2] The nitrogen atom in the pyridine ring can act as a Lewis base, potentially coordinating to reagents and influencing the reactivity of the adjacent carboxylic acid. The electronic nature of the substituents—the electron-withdrawing bromine and the electron-donating methoxy group—further modulates the electron density of the pyridine ring and the acidity of the carboxylic proton.

Key Considerations for Derivatization:
  • Steric Hindrance: The ortho-substituents may introduce steric hindrance around the carboxylic acid, potentially slowing down reaction rates. The choice of coupling reagents and reaction conditions should account for this.[3]

  • Electronic Effects: The bromo and methoxy groups can influence the electrophilicity of the carbonyl carbon. This can affect the rate of nucleophilic attack during esterification and amidation.

  • Reaction Conditions: Careful control of temperature, solvent, and stoichiometry is essential to minimize side reactions and maximize yield. The use of anhydrous conditions is often critical, especially when working with highly reactive intermediates like acyl chlorides.[4][5]

Core Derivatization Protocols

This section details step-by-step protocols for the most common and effective derivatization strategies for this compound.

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

Fischer-Speier esterification is a classic acid-catalyzed method for converting carboxylic acids to esters.[6] It is a cost-effective and straightforward procedure, particularly for the synthesis of simple alkyl esters.

Reaction Scheme:

Fischer_Esterification 5-Bromo-6-methoxypicolinic_acid This compound Methyl_ester Methyl 5-bromo-6-methoxypicolinate 5-Bromo-6-methoxypicolinic_acid->Methyl_ester Reflux Methanol Methanol (excess) Methanol->Methyl_ester H2SO4 cat. H₂SO₄ Water H₂O

Fischer-Speier Esterification Workflow

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterValue
Reactants This compound, Methanol
Catalyst Concentrated Sulfuric Acid
Temperature Reflux (typically ~65 °C for methanol)
Typical Yield 85-95%
Protocol 2: Amide Coupling using HATU

For the formation of amide bonds, particularly with less reactive or sterically hindered amines, the use of modern coupling reagents is highly recommended.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective for challenging couplings.[7]

Reaction Scheme:

Amide_Coupling cluster_reactants Reactants Carboxylic_Acid This compound Amide_Product Amide Derivative Carboxylic_Acid->Amide_Product RT, 2-6 h Amine R-NH₂ Amine->Amide_Product HATU HATU HATU->Amide_Product Base DIPEA Base->Amide_Product Solvent DMF Solvent->Amide_Product Byproducts Byproducts Amide_Product->Byproducts Acyl_Chloride_Formation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Nucleophilic Acyl Substitution Carboxylic_Acid This compound Acyl_Chloride 5-Bromo-6-methoxypicolinoyl chloride Carboxylic_Acid->Acyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Solvent Toluene or DCM Solvent->Acyl_Chloride Byproducts SO₂ (g) + HCl (g) Acyl_Chloride->Byproducts Final_Product Ester or Amide Acyl_Chloride->Final_Product In situ Nucleophile Nu-H (e.g., R'OH, R'₂NH) Nucleophile->Final_Product

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Arylated Picolinic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and agrochemical industries is extensive, facilitating the construction of complex molecular architectures from readily available building blocks.[3][4]

This guide focuses on a particularly valuable substrate: 5-Bromo-6-methoxypicolinic acid. The resulting 5-aryl-6-methoxypicolinic acid scaffold is a key structural motif found in a variety of biologically active compounds. Arylated pyridines are integral to numerous drug candidates, acting as ligands for receptors, enzyme inhibitors, and functional materials.[4][5][6] Specifically, derivatives of this core have been explored in the development of novel therapeutics, including antitubercular agents and modulators of key neurological receptors.[6][7]

However, the Suzuki coupling of heteroaromatic substrates, particularly pyridines, presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[8] Furthermore, the presence of a carboxylic acid group on the picolinic acid substrate requires careful consideration of the reaction conditions, particularly the choice of base. This document provides a detailed mechanistic overview, expert application notes, and robust, step-by-step protocols to successfully navigate these challenges and achieve high-yielding synthesis of 5-aryl-6-methoxypicolinic acid derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is critical for rational troubleshooting and optimization. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a square planar Pd(II) complex.[1][11]

  • Transmetalation: This step involves the transfer of the organic group (R') from the organoboron species to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[10][12]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][10]

Suzuki_Mechanism cluster_cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0  Regeneration Product Ar-R' (Product) RedElim->Product  Formation ArylHalide Ar-Br (5-Bromo-6-methoxy picolinic acid) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->Transmetal Workflow_A start Start reagents Combine Substrate, Boronic Acid, Base, and Solvent in Flask start->reagents degas Degas Mixture (e.g., 3x Vacuum/Argon cycles) reagents->degas catalyst Add Pd Catalyst & Ligand under Argon degas->catalyst heat Heat Reaction to 80-100 °C with Stirring catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: Acidify, Extract with Organic Solvent monitor->workup purify Purify Crude Product (Column Chromatography / Recrystallization) workup->purify end Final Product purify->end

Caption: General workflow for the direct Suzuki coupling protocol.

Reagents and Equipment

Reagent/EquipmentPurpose
This compoundAryl bromide starting material
Arylboronic acidCoupling partner
Pd(OAc)₂Palladium precatalyst
SPhosLigand
K₃PO₄ (Potassium phosphate)Base
1,4-Dioxane & Degassed H₂OSolvent system
Round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer and hotplateAgitation and heating
Argon or Nitrogen gas supplyInert atmosphere
Standard glassware for workup & purificationExtraction, drying, and chromatography

Detailed Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and K₃PO₄ (3.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).

  • Degassing: Seal the flask with a septum and purge the reaction mixture with argon or nitrogen for 15-20 minutes while stirring. Alternatively, use three cycles of evacuating the flask under vacuum and backfilling with inert gas. This step is critical to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst, Pd(OAc)₂ (2-5 mol%), and the ligand, SPhos (4-10 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and carefully acidify to pH ~4-5 with 1M HCl. This will protonate the product's carboxylic acid, making it extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 5-aryl-6-methoxypicolinic acid product.

Protocol B: Two-Step Approach via Methyl 5-Bromo-6-methoxypicolinate

This approach can provide cleaner reactions and higher yields if the free acid proves problematic. It involves an initial esterification of the starting material, followed by the Suzuki coupling, and a final deprotection (saponification) step.

Step 1: Esterification (Example) Treat this compound with SOCl₂ in methanol at 0 °C to reflux, or use a milder method like TMS-diazomethane. Purify the resulting methyl ester.

Step 2: Suzuki Coupling of the Methyl Ester The procedure is similar to Protocol A, but a milder base can be used as there is no acidic proton to neutralize.

Reagents and Equipment for Coupling

Reagent/EquipmentPurpose
Methyl 5-bromo-6-methoxypicolinateAryl bromide starting material
Arylboronic acidCoupling partner
Pd(PPh₃)₄Air-stable Pd(0) catalyst
K₂CO₃ (Potassium carbonate)Base
Toluene & Degassed H₂OSolvent system
Round-bottom flask with reflux condenserReaction vessel

Detailed Procedure for Coupling:

  • Setup: To a round-bottom flask, add Methyl 5-bromo-6-methoxypicolinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent & Degassing: Add a 3:1 mixture of toluene and degassed water. Degas the system thoroughly as described in Protocol A.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%), under an argon atmosphere.

  • Reaction & Monitoring: Heat the mixture to 85 °C and monitor until completion.

  • Workup & Purification: Cool the reaction, separate the layers, and extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester by column chromatography.

Step 3: Saponification Dissolve the purified methyl ester in a mixture of THF/Methanol and treat with aqueous LiOH or NaOH at room temperature or with gentle heating until the ester is fully hydrolyzed. Acidify the reaction mixture to precipitate the final carboxylic acid product, which can then be filtered or extracted.

Summary of Typical Reaction Conditions

The following table provides a starting point for optimization. The optimal conditions may vary depending on the specific boronic acid used.

ParameterCondition A (Robust)Condition B (Mild)Rationale
Substrate This compoundMethyl 5-bromo-6-methoxypicolinateDirect coupling vs. protecting group strategy.
Pd Source Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Precatalyst requiring ligand vs. a complete Pd(0) complex.
Ligand SPhos (4 mol%)(Implicit in Pd(PPh₃)₄)Bulky, electron-rich ligand for challenging substrate vs. standard phosphine ligand.
Base K₃PO₄ (3.0 equiv.)K₂CO₃ (2.0 equiv.)Stronger base needed for free acid; milder base sufficient for ester.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (3:1)High-boiling polar aprotic solvent for difficult couplings vs. a less polar alternative.
Temperature 90-100 °C80-90 °CHigher energy input may be required for the direct coupling of the free acid.
Typical Yield 60-85%70-95% (for coupling step)Yields are substrate-dependent; the two-step route often provides higher overall purity and yield.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing medicinally relevant scaffolds. Success hinges on a rational approach that addresses the inherent challenges of the heteroaromatic substrate, namely the potential for catalyst inhibition by the pyridine nitrogen and the presence of the free carboxylic acid. By employing bulky, electron-rich phosphine ligands, appropriate base and solvent systems, and rigorous inert atmosphere techniques, researchers can reliably synthesize a diverse array of 5-aryl-6-methoxypicolinic acids. The protocols provided herein offer robust starting points for both direct coupling and protecting-group strategies, empowering scientists in drug discovery and development to efficiently explore this important chemical space.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021, May 10). PubMed.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017, April 28). Chemical Science (RSC Publishing).
  • Challenges In Suzuki Coupling Reaction. (2025, November 12). KCIL Chemofarbe Group.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH).
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025, April). ResearchGate.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. (n.d.). PMC - NIH.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). MDPI.
  • Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. (n.d.). PubMed.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central.

Sources

Application Notes and Protocols: Synthesis of Picolinamide-Based Dopamine D2/D3 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the rational design and synthesis of novel dopamine D2/D3 receptor antagonists derived from picolinic acid. Leveraging the principle of bioisosterism, we propose the synthesis of a picolinamide analogue of the well-established benzamide antagonist, Eticlopride. This document offers detailed synthetic protocols, mechanistic insights, and the scientific rationale underpinning the experimental design, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Picolinamide-Based Dopamine Antagonists

The dopamine D2 and D3 receptors are pivotal G protein-coupled receptors (GPCRs) in the central nervous system, implicated in numerous neurological and psychiatric disorders.[1] Consequently, the development of potent and selective D2/D3 antagonists remains a significant endeavor in medicinal chemistry.[2] Substituted benzamides, such as Eticlopride, represent a clinically relevant class of D2/D3 antagonists.[1][3]

Picolinic acid, a pyridine-2-carboxylic acid, offers a unique scaffold for the development of novel therapeutics. The introduction of a nitrogen atom into the aromatic ring, as in pyridine, can modulate the physicochemical properties of a molecule, including polarity, electron distribution, and metabolic stability.[4] This can lead to improved pharmacokinetic profiles and potentially novel interactions with the target receptor.[4]

The principle of bioisosterism , the replacement of a functional group with another that retains similar biological activity, provides a rational basis for replacing the phenyl ring of a known antagonist with a pyridine ring.[5] In this guide, we detail the synthesis of a picolinamide analogue of Eticlopride, a potent D2/D3 antagonist, as a case study for the broader application of picolinic acid derivatives in dopamine receptor ligand design.

Proposed Target Molecule and Retrosynthetic Analysis

Our target molecule is a picolinamide analogue of (S)-Eticlopride, herein designated as (S)-Pico-Eticlopride . The design substitutes the 2,3-dichloro-6-methoxybenzoyl group of Eticlopride with a picolinoyl group.

Figure 1: Comparison of Eticlopride and the Proposed (S)-Pico-Eticlopride

G cluster_0 Eticlopride cluster_1 (S)-Pico-Eticlopride (Target) Eticlopride Pico_Eticlopride Structural formula of (S)-Pico-Eticlopride Eticlopride->Pico_Eticlopride Bioisosteric Replacement (Benzamide -> Picolinamide)

A visual comparison of Eticlopride and the proposed picolinamide analogue.

A retrosynthetic analysis of (S)-Pico-Eticlopride reveals two key synthons: picolinic acid and the chiral amine, (S)-2-(aminomethyl)-1-ethylpyrrolidine .

Figure 2: Retrosynthetic Analysis of (S)-Pico-Eticlopride

retrosynthesis target (S)-Pico-Eticlopride disconnection Amide Disconnection target->disconnection picolinic_acid Picolinic Acid disconnection->picolinic_acid chiral_amine (S)-2-(Aminomethyl)-1-ethylpyrrolidine disconnection->chiral_amine synthons Key Synthons

Retrosynthetic approach for the target molecule.

Synthetic Protocols

The forward synthesis involves two main stages: the preparation of the chiral amine side-chain and the subsequent amide coupling with picolinic acid.

Synthesis of (S)-2-(Aminomethyl)-1-ethylpyrrolidine

This protocol is adapted from established methods for the synthesis of the Eticlopride side chain, starting from the readily available chiral precursor, L-proline.[3]

Scheme 1: Synthesis of the Chiral Amine Side-Chain

synthesis_amine L_proline L-Proline N_ethyl_L_proline N-Ethyl-L-proline L_proline->N_ethyl_L_proline 1. Ethyl iodide, K2CO3 amide (S)-1-Ethylpyrrolidine-2-carboxamide N_ethyl_L_proline->amide 2. SOCl2, then NH3 target_amine (S)-2-(Aminomethyl)-1-ethylpyrrolidine amide->target_amine 3. LiAlH4

Synthetic route to the chiral amine.

Protocol 3.1.1: N-Ethylation of L-Proline

  • To a solution of L-proline (10.0 g, 86.9 mmol) and potassium carbonate (36.0 g, 260 mmol) in ethanol (200 mL), add ethyl iodide (20.3 g, 130 mmol).

  • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude N-ethyl-L-proline, which can be used in the next step without further purification.

Protocol 3.1.2: Amide Formation

  • Caution: This step involves thionyl chloride and ammonia, and should be performed in a well-ventilated fume hood.

  • Suspend N-ethyl-L-proline (from the previous step) in dichloromethane (150 mL) and cool to 0 °C.

  • Slowly add thionyl chloride (12.4 g, 104 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous THF (100 mL) and cool to 0 °C.

  • Bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol (7N) until the reaction is basic.

  • Stir for an additional hour at room temperature.

  • Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to afford (S)-1-ethylpyrrolidine-2-carboxamide.

Protocol 3.1.3: Reduction of the Amide

  • Caution: Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

  • To a suspension of LiAlH4 (6.6 g, 174 mmol) in anhydrous THF (200 mL) under argon, add a solution of (S)-1-ethylpyrrolidine-2-carboxamide (10.0 g, 70.3 mmol) in anhydrous THF (50 mL) dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (6.6 mL), 15% aqueous NaOH (6.6 mL), and water (19.8 mL).

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrates under reduced pressure. The resulting crude (S)-2-(aminomethyl)-1-ethylpyrrolidine can be purified by distillation under reduced pressure.

Amide Coupling of Picolinic Acid and the Chiral Amine

The final step is the formation of the amide bond between picolinic acid and the synthesized chiral amine. The use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for high efficiency and mild reaction conditions.[6]

Scheme 2: Final Amide Coupling Step

coupling picolinic_acid Picolinic Acid target (S)-Pico-Eticlopride picolinic_acid->target HATU, DIPEA, DMF amine (S)-2-(Aminomethyl)- 1-ethylpyrrolidine amine->target

Amide bond formation to yield the final product.

Protocol 3.2.1: HATU-Mediated Amide Coupling

  • To a solution of picolinic acid (1.0 g, 8.12 mmol) in anhydrous DMF (40 mL), add HATU (3.4 g, 8.93 mmol) and N,N-diisopropylethylamine (DIPEA) (4.2 mL, 24.4 mmol).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.04 g, 8.12 mmol) in anhydrous DMF (10 mL) to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield (S)-Pico-Eticlopride.

Data and Expected Outcomes

The following table summarizes the key characteristics of the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
(S)-1-Ethylpyrrolidine-2-carboxamideC7H14N2O142.2060-70White solid
(S)-2-(Aminomethyl)-1-ethylpyrrolidineC7H16N2128.2270-80Colorless oil
(S)-Pico-EticloprideC13H19N3O233.3165-75Off-white solid

Mechanism of Action and In-Text Citations

Dopamine D2 and D3 receptors are G protein-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Antagonists like Eticlopride and, presumably, (S)-Pico-Eticlopride, bind to these receptors but do not elicit a cellular response. Instead, they block the binding of dopamine, thereby preventing its inhibitory effect on adenylyl cyclase.[3]

The rationale for substituting the benzamide moiety with a picolinamide is rooted in the concept of bioisosterism, where the pyridine nitrogen is expected to mimic some of the electronic and steric properties of the substituted phenyl ring in Eticlopride.[5] This substitution can influence the molecule's interaction with key amino acid residues in the receptor's binding pocket, potentially altering its affinity and selectivity profile.[4]

Figure 3: Proposed Mechanism of D2 Receptor Antagonism

da_antagonism cluster_dopamine Dopamine Signaling cluster_antagonist Antagonist Action dopamine Dopamine d2_receptor_active D2 Receptor (Active) dopamine->d2_receptor_active g_protein_active Gi/o Protein (Active) d2_receptor_active->g_protein_active adenylyl_cyclase_inhibited Adenylyl Cyclase (Inhibited) g_protein_active->adenylyl_cyclase_inhibited camp_decreased [cAMP] Decreased adenylyl_cyclase_inhibited->camp_decreased pico_eticlopride (S)-Pico-Eticlopride d2_receptor_inactive D2 Receptor (Inactive) pico_eticlopride->d2_receptor_inactive Blocks Binding g_protein_inactive Gi/o Protein (Inactive) d2_receptor_inactive->g_protein_inactive adenylyl_cyclase_active Adenylyl Cyclase (Active) g_protein_inactive->adenylyl_cyclase_active camp_normal [cAMP] Normal adenylyl_cyclase_active->camp_normal

Sources

Application Notes & Protocols: Leveraging 5-Bromo-6-methoxypicolinic Acid for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The picolinic acid scaffold is a "privileged" structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive framework for utilizing 5-Bromo-6-methoxypicolinic acid as a starting point for the discovery and development of potent and selective enzyme inhibitors. We will delve into the strategic considerations, detailed experimental protocols, and data interpretation methods necessary to progress from a scaffold to a validated lead compound. This document is designed to be a practical resource, explaining not just the "how" but the critical "why" behind each step of the inhibitor development pipeline, from initial assay design and high-throughput screening to in-depth mechanism of action studies and cell-based validation.

Introduction: The Strategic Value of the Picolinic Acid Scaffold

Picolinic acid and its derivatives are integral to a significant number of FDA-approved drugs.[1] Their value stems from a combination of favorable properties:

  • Synthetic Tractability: The pyridine ring and carboxylic acid handle offer numerous reaction sites for chemical modification, allowing for the systematic exploration of Structure-Activity Relationships (SAR).[2][3]

  • Chelating Properties: The nitrogen and oxygen atoms of the picolinate moiety can coordinate with metal ions, a crucial feature for inhibiting metalloenzymes.[1]

  • Bioisosteric Potential: The scaffold can mimic endogenous molecules, facilitating binding to enzyme active sites.

The specific subject of this guide, this compound, provides two key vectors for chemical modification: the bromine atom at the 5-position and the carboxylic acid at the 2-position. The bromine is an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carboxylic acid can be readily converted to amides or esters, enabling the rapid generation of a diverse chemical library for screening.

Chapter 1: The Foundation - Target Selection and Robust Assay Development

Before screening for inhibitors, one must establish a reliable and reproducible method to measure the activity of the target enzyme. The goal of assay development is to create a system that is sensitive, accurate, and amenable to the desired throughput.[4]

Choosing the Right Assay Format

Enzyme assays quantify the rate of a reaction by measuring either the depletion of a substrate or the formation of a product over time.[5] Common formats include:

  • Spectrophotometric/Colorimetric Assays: Measure changes in absorbance. Suitable for enzymes whose substrate or product has a distinct chromophore.[6]

  • Fluorometric Assays: Measure changes in fluorescence. Generally more sensitive than spectrophotometric assays but can be prone to interference from fluorescent compounds.[5]

  • Luminometric Assays: Measure light emission, often from ATP-dependent reactions (e.g., kinase assays using luciferase). Highly sensitive.

  • LC-MS Based Assays: Directly measure the mass of substrate and product. Highly specific and can be used when other methods are not available, but lower throughput.[6]

Expert Insight: For a primary high-throughput screen, fluorescence-based assays often provide the best balance of sensitivity and speed.[7][8] It is crucial, however, to perform counter-screens to identify and eliminate false positives caused by compound autofluorescence or quenching.

Protocol: Initial Enzyme Characterization (Michaelis-Menten Kinetics)

Understanding the baseline kinetics of your target enzyme is non-negotiable. It informs the conditions for your screening assay, particularly the substrate concentration.[4] The Michaelis-Menten model describes the relationship between the initial reaction velocity (V₀), substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[9][10][11]

Objective: To determine the Km and Vmax for the target enzyme.

Materials:

  • Purified, active enzyme of interest.

  • Substrate for the enzyme.

  • Assay Buffer (optimized for pH, ionic strength, and any necessary cofactors).

  • Detection Reagent (e.g., fluorescent probe, colorimetric developer).

  • 96- or 384-well microplates (black plates for fluorescence, clear for absorbance).

  • Plate reader.

Step-by-Step Protocol:

  • Enzyme Titration: First, determine the optimal enzyme concentration. Run the assay with a fixed, saturating concentration of substrate and a serial dilution of the enzyme. Plot initial velocity vs. enzyme concentration. Choose a concentration from the linear range that gives a robust signal-to-background ratio.[12]

  • Substrate Titration: Prepare a serial dilution of the substrate. A good starting range is 10-fold below to 10-fold above the suspected Km.

  • Assay Execution:

    • To each well of the microplate, add the assay buffer.

    • Add the serially diluted substrate to the appropriate wells.

    • Initiate the reaction by adding the pre-determined optimal concentration of the enzyme to all wells simultaneously (use of a multichannel pipette or automated dispenser is critical for consistency).

    • Immediately place the plate in a kinetic plate reader and measure the signal (e.g., fluorescence intensity) every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the progress curve (Signal vs. Time).

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Vmax and Km.[13]

V₀ = (Vmax * [S]) / (Km + [S])

Trustworthiness Check: A well-behaved enzyme will yield a hyperbolic curve. The Km is the substrate concentration at which the reaction rate is half of Vmax.[9] For inhibitor screening, it is standard practice to set the substrate concentration at or near its Km value to ensure sensitivity to competitive inhibitors.[4]

Chapter 2: The Search - High-Throughput Screening (HTS) and Hit Identification

HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of the enzyme target.[14] While a full HTS campaign is a large-scale endeavor, the principles can be applied to screen a focused library of this compound derivatives.

HTS Workflow Overview

The process involves miniaturized, automated assays designed for speed and reproducibility.[8]

Caption: High-Throughput Screening (HTS) workflow for identifying enzyme inhibitors.

Protocol: Primary Screen and Hit Confirmation

Objective: To identify initial hits from a focused library of this compound derivatives.

Methodology:

  • Plate Preparation: Using an acoustic dispenser, "spot" a small volume (e.g., 50 nL) of each library compound and controls into a 384-well assay plate. Typically, compounds are tested at a final concentration of 10-20 µM.

    • Negative Control: Wells with DMSO only (no inhibitor). Represents 100% enzyme activity.

    • Positive Control: Wells with a known, potent inhibitor of the target enzyme (if available) or no enzyme. Represents 0% activity.

  • Reagent Addition: Add substrate (at Km concentration) and assay buffer to all wells.

  • Reaction Initiation: Add the enzyme to all wells to start the reaction.

  • Incubation & Detection: Incubate for a pre-determined time (within the linear range of the reaction) and then read the plate.

  • Data Analysis & Hit Selection:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

    • A common statistical parameter used to assess assay quality is the Z'-factor. An assay with a Z' > 0.5 is considered excellent for HTS.[7]

    • Compounds showing inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are selected as primary hits.

  • Hit Confirmation: Re-test the primary hits from a fresh stock solution to confirm their activity and rule out experimental errors.

Chapter 3: The Refinement - Lead Optimization and SAR

Validated hits from the HTS are starting points, not final drugs.[8] Lead optimization is an iterative cycle of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties. This compound is an ideal scaffold for this process.

Medicinal Chemistry Strategy

The core idea is to systematically modify the scaffold and observe the effect on inhibitory activity, establishing a Structure-Activity Relationship (SAR).[15]

Caption: SAR strategy for modifying the this compound scaffold.

Protocol: Synthesis of an Amide Derivative (General)

This protocol outlines a standard amide coupling reaction, a key transformation for modifying the carboxylic acid group.[1]

Objective: To synthesize a small library of amides for SAR studies.

Materials:

  • This compound (starting material).

  • Oxalyl chloride or Thionyl chloride (SOCl₂).

  • A diverse set of primary and secondary amines.

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).

  • Triethylamine (Et₃N) or another non-nucleophilic base.

  • Silica gel for column chromatography.

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 equivalents) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous THF.

    • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (2 equivalents) in THF.

    • Slowly add the amine solution to the acid chloride solution at 0°C.

    • Stir the reaction at room temperature overnight.

  • Workup and Purification:

    • Filter the reaction mixture to remove triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Chapter 4: The Proof - In-Depth Inhibitor Characterization

Once optimized compounds with sufficient potency are synthesized, they must be thoroughly characterized to understand how they inhibit the enzyme and if this inhibition translates to a cellular context.

Biochemical Characterization

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It is the concentration of inhibitor required to reduce enzyme activity by 50%.[4]

Objective: To determine the IC₅₀ value for a lead compound.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the inhibitor in DMSO. A 10-point, 3-fold dilution series is standard, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Set up the enzymatic assay as described in Chapter 1, with the substrate concentration at its Km.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Reaction, Incubation, and Detection: Initiate the reaction with the enzyme and measure the activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.[4]

Data Presentation: Example IC₅₀ Data

Inhibitor Conc. (nM)log[I]% Inhibition (Mean)
100004.0098.5
33333.5295.2
11113.0588.1
3702.5775.4
1232.0951.2
411.6124.3
13.71.1410.1
4.60.664.5
1.50.181.2
0-0.0
Calculated IC₅₀ 118 nM

MoA studies determine how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive).[12]

Objective: To elucidate the inhibition modality.

Methodology:

  • Experimental Design: This experiment involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor, while varying the substrate concentration.

  • Assay Execution:

    • Perform the kinetic assay as described in Protocol 1.2.

    • Repeat the entire substrate titration curve in the presence of several different, fixed concentrations of your inhibitor (e.g., 0.5x, 1x, 2x the IC₅₀ value).

  • Data Analysis:

    • Plot the data on a double-reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs 1/[S]).

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Caption: Different mechanisms of reversible enzyme inhibition.

Cell-Based Assays

A potent biochemical inhibitor is only useful if it can function in a cellular environment.[16] Cell-based assays are critical for confirming on-target activity in a more physiologically relevant context.[17]

Objective: To measure the inhibitor's effect on the target's activity within intact cells.

Types of Cell-Based Assays:

  • Target Engagement Assays (e.g., NanoBRET™): Directly measure if the compound is binding to its target inside the cell.[16]

  • Phosphorylation Assays (for kinases): Use specific antibodies to measure the phosphorylation status of the kinase's downstream substrate via Western Blot, ELISA, or high-content imaging.[16]

  • Cellular Proliferation/Viability Assays: Determine if inhibiting the target leads to a desired phenotypic outcome, such as reduced cancer cell growth.[17]

  • Reporter Gene Assays: Measure the activity of a downstream transcription factor that is regulated by the enzyme's signaling pathway.[18]

Protocol: General Cell-Based Potency Assay

  • Cell Culture: Culture a relevant cell line that expresses the target enzyme.

  • Plating: Seed cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (prepared in culture medium) for a specified duration (e.g., 2-72 hours, depending on the assay).

  • Assay Endpoint: Perform the specific assay readout (e.g., add a viability reagent like CellTiter-Glo®, lyse cells for Western Blot, or fix and stain for imaging).

  • Data Analysis: Quantify the signal and plot a dose-response curve to determine the cellular potency (e.g., GI₅₀ for growth inhibition).

Expert Insight: A large drop-off in potency between the biochemical IC₅₀ and the cellular assay can indicate poor cell permeability, compound efflux, or high protein binding. This is a critical data point for guiding further medicinal chemistry efforts.[16]

Conclusion

The development of enzyme inhibitors is a systematic, multi-disciplinary process. This compound represents a versatile and strategically valuable starting scaffold for such endeavors. By combining rational medicinal chemistry with robust biochemical and cellular assays, researchers can efficiently navigate the path from initial hit discovery to the generation of potent, selective, and cell-active lead compounds. The protocols and strategies outlined in this guide provide a validated roadmap for leveraging this privileged chemical architecture to discover the next generation of enzyme inhibitors.

References

  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Wikipedia. Michaelis–Menten kinetics.
  • ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • Jack Westin. Kinetics - Control Of Enzyme Activity - MCAT Content.
  • Creative Enzymes. High-Throughput Screening of Inhibitors.
  • Chemistry LibreTexts. (2024, March 2). Michaelis-Menten Kinetics.
  • eCampusOntario Pressbooks. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC2580: Introduction to Biochemistry*.
  • Lab on a Chip (RSC Publishing). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
  • Benchchem. Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • ChemicalBook. (2025, July 24). 6-Bromo-5-methoxypicolinic acid | 54232-43-8.
  • Wikipedia. Enzyme assay.
  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • BioAssay Systems. Enzyme Inhibitor Screening Services.
  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • PMC - NIH. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
  • NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Amsbio. Enzyme Activity Assays.
  • PMC - NIH. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.
  • Chemical-Suppliers. 5-Bromo-6-hydroxypicolinic acid | CAS 1214385-51-9.
  • BLD Pharm. 5-Bromo-6-methoxypicolinamide.
  • Amerigo Scientific. 5-Bromo-3-methoxypicolinic acid.
  • Sigma-Aldrich. 5-Bromo-6-methoxypicolinaldehyde | 1206775-52-1.
  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).
  • The Royal Society of Chemistry. c5sc02983j1.pdf.
  • ECHEMI. Buy 6-Bromo-5-methoxypicolinic acid from GIHI CHEMICALS CO.,LIMITED.
  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Alchem.Pharmtech. CAS 1060805-13-1 | 6-bromo-4-methoxypicolinic acid.

Sources

Application Notes and Protocols for Amide Coupling with 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-6-methoxypicolinic Acid in Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently employed transformations in the synthesis of pharmaceuticals and biologically active compounds.[1][2][3][4] This linkage is a cornerstone of peptides and proteins and is present in a vast array of marketed drugs.[4] this compound is a valuable heterocyclic building block in drug discovery. The substituted pyridine core is a common motif in medicinal chemistry, and the presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions. The methoxy group and the carboxylic acid at the 2-position influence the electronic properties and potential binding interactions of the final molecule.

This application note provides a comprehensive guide to performing amide coupling reactions with this compound. It is designed for researchers and scientists in the field of drug development and will cover the underlying principles, provide detailed experimental protocols for various common coupling reagents, and offer insights into reaction optimization and troubleshooting.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is typically inefficient due to the formation of an unreactive ammonium carboxylate salt.[1][5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[3][5] This activation is achieved using a variety of "coupling reagents."

The Role of Coupling Reagents and Additives

Modern amide coupling protocols rely on a range of sophisticated reagents that offer high efficiency, mild reaction conditions, and suppression of side reactions, particularly racemization in the case of chiral substrates. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for side reactions, and cost.[6]

Here, we will focus on three widely used classes of coupling reagents:

  • Uronium/Aminium Salts (e.g., HATU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and lead to rapid amide bond formation.[7][8] They react with the carboxylate to form a highly reactive OAt-active ester.[7][8][9] The pyridine nitrogen in the HOAt leaving group is thought to participate in the reaction, accelerating the coupling.[7]

  • Carbodiimides (e.g., EDC with HOBt): Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are popular due to their effectiveness and the ease of removing the urea byproduct via aqueous workup.[6][10] The reaction proceeds through an O-acylisourea intermediate, which is susceptible to racemization and can rearrange to an inactive N-acylurea.[5][11] To mitigate these side reactions, an additive like HOBt (1-Hydroxybenzotriazole) is often included. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester.[6][10][12][13]

  • Phosphonium Anhydrides (e.g., T3P®): Propanephosphonic acid anhydride (T3P®) is a versatile and mild coupling reagent with an excellent safety profile.[14][15] It is known for its high selectivity, low epimerization risk, and the simple removal of its water-soluble byproducts.[14][15][16][17]

The Essential Role of a Base

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is a crucial component in most amide coupling reactions.[5] Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[9][16] The base also neutralizes any acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[5]

Mechanistic Insights into Common Amide Coupling Reactions

Understanding the reaction mechanisms allows for rational troubleshooting and optimization of reaction conditions.

HATU-Mediated Coupling

The mechanism for HATU-mediated amide coupling involves the initial deprotonation of the carboxylic acid by a base. The resulting carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester and the release of tetramethylurea.[7][9] The amine then attacks this active ester to furnish the desired amide.[6][9]

HATU_Mechanism RCOOH Carboxylic Acid (5-Bromo-6-methoxy- picolinic acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU + Base Base Base (e.g., DIPEA) Byproduct2 Protonated Base Base->Byproduct2 + H+ Amine Amine (R'-NH2) HATU HATU Byproduct1 Tetramethylurea HATU->Byproduct1 Amide Amide Product ActiveEster->Amide + Amine

Caption: Mechanism of HATU-mediated amide coupling.

EDC/HOBt-Mediated Coupling

In this two-step process, the carboxylic acid first adds to the carbodiimide (EDC) to form an unstable O-acylisourea intermediate.[6] This intermediate is then intercepted by the nucleophilic HOBt to generate an HOBt-ester, which is more stable and less prone to racemization.[6][12] Finally, the amine attacks the HOBt-ester to form the amide bond, regenerating HOBt, which can then participate in another catalytic cycle.[13]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (5-Bromo-6-methoxy- picolinic acid) O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester + HOBt Urea EDC Byproduct (Urea) O_acylisourea->Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine - HOBt Amine Amine (R'-NH2)

Caption: EDC/HOBt-mediated amide coupling mechanism.

T3P®-Mediated Coupling

In a T3P®-mediated reaction, a base first deprotonates the carboxylic acid.[16] The resulting carboxylate attacks the T3P® reagent to form a reactive mixed anhydride intermediate. The amine then acts as a nucleophile, attacking this activated intermediate to yield the final amide product.[16] The phosphonic acid byproducts are readily removed by an aqueous workup.[16][17]

T3P_Mechanism RCOOH Carboxylic Acid (5-Bromo-6-methoxy- picolinic acid) MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride + T3P® + Base Base Base T3P T3P® Byproducts Water-Soluble Phosphonic Acid Byproducts T3P->Byproducts Amide Amide Product MixedAnhydride->Amide + Amine + Base Amine Amine (R'-NH2)

Caption: Mechanism of T3P®-mediated amide coupling.

Experimental Protocols

The following are representative protocols for the amide coupling of this compound with a primary or secondary amine. These protocols may require optimization depending on the specific amine used.

General Considerations:

  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly for uronium salt and carbodiimide-based couplings, to prevent hydrolysis of the coupling reagents and activated intermediates.[6] Common solvents for amide coupling reactions include N,N-dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate (EtOAc).[1][18][19]

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the consumption of the limiting reagent is observed.[6]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally robust and efficient for a wide range of amines.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Molarity (if applicable)Quantity (equivalents)
This compound232.04-1.0
Amine (R-NH2)Varies-1.1
HATU380.23-1.2
DIPEA129.24-2.5
Anhydrous DMF--To make 0.1-0.2 M soln.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Add the amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[20]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[4][21]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely used method.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Molarity (if applicable)Quantity (equivalents)
This compound232.04-1.0
Amine (R-NH2)Varies-1.1
EDC·HCl191.70-1.2
HOBt135.13-1.2
DIPEA129.24-2.5
Anhydrous DCM or DMF--To make 0.1-0.2 M soln.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.[6]

  • Cool the solution to 0 °C in an ice bath while stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[6]

  • Add DIPEA (2.5 eq) dropwise.[6]

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate and wash with water.

  • Perform an aqueous workup as described in Protocol 1 (washing with dilute acid, base, and brine).[20]

  • Dry the organic phase, concentrate, and purify the crude product as described previously.[4][21]

Protocol 3: T3P®-Mediated Amide Coupling

This protocol is advantageous for its mild conditions and the easy removal of byproducts.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Molarity (if applicable)Quantity (equivalents)
This compound232.04-1.0
Amine (R-NH2)Varies-1.1
T3P® (50% in EtOAc)318.16 (for the cyclic trimer)-1.5
Triethylamine (TEA) or DIPEA101.19 or 129.24-3.0-4.0
Ethyl acetate or THF--To make 0.1-0.2 M soln.

Procedure:

  • Combine this compound (1.0 eq), the amine (1.1 eq), and TEA or DIPEA (3.0-4.0 eq) in a suitable solvent such as ethyl acetate or THF.[14]

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate.

  • Separate the organic layer. The aqueous layer can be extracted again with the organic solvent.

  • Combine the organic layers and wash with water and brine. The water washes are effective at removing the phosphonic acid byproducts.[16][17]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography or recrystallization if necessary.[4][21]

Experimental Workflow Visualization

The general workflow for the amide coupling, workup, and purification is depicted below.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation & Purification reagents Combine Carboxylic Acid, Amine, Coupling Reagent, and Base in Solvent reaction Stir at 0°C to RT (1-18 hours) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Quench Reaction (e.g., with water) monitoring->quench extract Dilute with Organic Solvent & Extract quench->extract wash Wash with: 1. Dilute Acid 2. Dilute Base 3. Brine extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Filter & Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Pure Amide Product purify->product

Caption: General workflow for amide coupling reactions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Ineffective coupling reagent (hydrolyzed).- Insufficient base.- Sterically hindered amine or acid.- Low reaction temperature or short reaction time.- Use fresh, high-purity coupling reagents and anhydrous solvents.- Increase the equivalents of base.- Switch to a more powerful coupling reagent (e.g., HATU).- Increase reaction temperature and/or time.
Formation of N-acylurea byproduct (with EDC) Rearrangement of the O-acylisourea intermediate.- Ensure HOBt is used as an additive.- Maintain a low reaction temperature (0 °C) during the addition of EDC.
Difficulty in Purification Byproducts have similar polarity to the desired product.- Ensure the aqueous workup is thorough to remove as many impurities as possible.- Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system.[21]
Racemization (for chiral substrates) Use of strong bases or high temperatures.- Use a milder base (e.g., N-methylmorpholine).- Employ coupling reagents known for low racemization (e.g., T3P®, or carbodiimides with HOBt/HOAt).- Maintain low reaction temperatures.

Conclusion

The amide coupling of this compound is a versatile and crucial transformation for the synthesis of novel compounds in drug discovery. By selecting the appropriate coupling reagent, base, and solvent system, high yields of the desired amide products can be achieved. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement these reactions in their synthetic endeavors. Careful monitoring and optimization will ensure the efficient and reliable production of target molecules for further biological evaluation.

References

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • H
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]
  • Amine to Amide Mechanism - H
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]
  • HATU Peptide Coupling: Precision Amide Bond Form
  • Understanding T3P® from start to finish. curiaglobal.com. [Link]
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Semantic Scholar. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]
  • 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
  • Stereochemical Aspects of T3P Amidations. Organic Process Research & Development. [Link]
  • What is the best technique for amide purification?
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. pubs.acs.org. [Link]
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. [Link]

Sources

Application Notes and Protocols: A Guide to the Methoxylation of Brominated Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the experimental procedure for the methoxylation of brominated picolinic acids. The protocol herein is grounded in the principles of nucleophilic aromatic substitution (SNAr) and is designed to be a robust starting point for researchers synthesizing methoxy-picolinic acid derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.

Introduction: The Strategic Importance of Methoxylated Picolinic Acids

Picolinic acid derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a methoxy group onto a brominated picolinic acid scaffold is a key synthetic transformation. This is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of a bromide at the C2 or C6 position by a methoxide nucleophile. This transformation is critical for modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for drug efficacy.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The methoxylation of a brominated picolinic acid proceeds via a well-established SNAr mechanism. The reaction is initiated by the attack of the methoxide ion at the carbon atom bearing the bromine atom. This step is typically the rate-determining step and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex.[1][2][3] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing pyridine nitrogen. In the final step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the methoxylated picolinic acid product.

The regioselectivity of the nucleophilic attack is predominantly at the positions ortho and para to the ring nitrogen (C2/C6 and C4).[1] For picolinic acids (2-carboxypyridines), the bromine is most commonly substituted at the C6 position.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) on a Brominated Picolinic Acid start Brominated Picolinic Acid intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate + MeO⁻ product Methoxylated Picolinic Acid intermediate->product - Br⁻ nucleophile MeO⁻ leaving_group Br⁻

Caption: General workflow for the SNAr methoxylation reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Brominated Picolinic Acid/Ester≥98%Commercially AvailableStarting material. The protocol can be adapted for various isomers.
Sodium Methoxide (NaOMe)30 wt% solution in Methanol or solid (≥95%)Commercially AvailableHighly reactive and hygroscopic. Handle under inert atmosphere.
Dimethyl Sulfoxide (DMSO)Anhydrous (≤50 ppm H₂O)Commercially AvailableReaction solvent.
Methanol (MeOH)AnhydrousCommercially AvailableUsed if starting from solid NaOMe.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor workup and pH adjustment.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)-Prepared in-houseFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying organic layers.
Round-bottom flask-Standard laboratory equipment
Condenser-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Heating mantle or oil bath-Standard laboratory equipment
Inert atmosphere setup (Nitrogen or Argon)-Standard laboratory equipment
Standard glassware for workup and purification-Standard laboratory equipment

Experimental Protocol: Methoxylation of Methyl 6-Bromopicolinate

This protocol is adapted from a procedure for a related substrate and should be optimized for the specific brominated picolinic acid derivative being used.[4] It is highly recommended to first protect the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions with the basic sodium methoxide.

Part 1: Esterification of Brominated Picolinic Acid (if starting with the acid)
  • Preparation: To a solution of the brominated picolinic acid (1.0 eq) in methanol (5-10 mL per gram of acid), slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Part 2: Methoxylation Reaction
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the methyl 6-bromopicolinate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) (5-10 mL per gram of ester).

  • Reagent Addition: To the stirred solution, add a 30 wt% solution of sodium methoxide in methanol (5.0 eq) dropwise at room temperature.[4]

  • Heating: Heat the reaction mixture to 50-55 °C and maintain this temperature for 12-24 hours.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Experimental_Workflow cluster_esterification Part 1: Esterification (Optional) cluster_methoxylation Part 2: Methoxylation cluster_workup Part 3: Workup and Purification ester_start Brominated Picolinic Acid in MeOH add_socl2 Add SOCl₂ at 0 °C ester_start->add_socl2 reflux Reflux for 2-4h add_socl2->reflux ester_workup Workup and Isolation reflux->ester_workup ester_product Methyl Bromopicolinate ester_workup->ester_product meth_start Dissolve Ester in Anhydrous DMSO ester_product->meth_start Proceed to Methoxylation add_naome Add NaOMe solution meth_start->add_naome heat Heat at 50-55 °C for 12-24h add_naome->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography/Recrystallization dry->purify final_product Methoxylated Picolinic Acid/Ester purify->final_product

Caption: Step-by-step experimental workflow.

Part 3: Workup and Purification
  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 3-4 with 1 M HCl. This will protonate the picolinic acid, making it extractable into an organic solvent.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure methoxylated picolinic acid or its methyl ester.

Safety Precautions

  • Sodium Methoxide: Sodium methoxide is a corrosive, flammable, and water-reactive substance. It can cause severe burns upon contact with skin and eyes. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and sources of ignition. In case of a spill, do not use water; instead, cover with sand or dry lime.

  • Anhydrous Solvents: Anhydrous solvents are flammable. Handle them in a fume hood and away from open flames or sparks.

  • General Handling: Always follow standard laboratory safety procedures.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated starting material.- Impure or wet reagents/solvents.- Increase reaction time or temperature incrementally.- Confirm the purity of the starting material.- Use freshly opened or properly stored anhydrous reagents and solvents.
Low Yield - Incomplete reaction.- Product loss during workup.- Side reactions.- Ensure complete consumption of starting material before workup.- Perform extractions carefully and ensure complete phase separation.- Optimize reaction conditions (temperature, concentration) to minimize side products.
Formation of Side Products - Reaction temperature too high.- Presence of water leading to hydrolysis of the ester.- Lower the reaction temperature.- Ensure strictly anhydrous conditions.

Conclusion

The methoxylation of brominated picolinic acids is a valuable synthetic tool. The provided protocol, based on the principles of nucleophilic aromatic substitution, offers a reliable method for this transformation. Careful attention to anhydrous conditions and safety precautions is paramount for a successful and safe experiment. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent 9,475,771 B2, filed October 25, 2016.
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Concerted Nucleophilic Arom
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound. Our approach is rooted in fundamental chemical principles and field-proven laboratory techniques to ensure you can confidently prepare your solutions for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a derivative of pyridine-2-carboxylic acid (picolinic acid). Its structure includes a pyridine ring, a carboxylic acid group, a bromo substituent, and a methoxy group. These functional groups dictate its chemical properties, including its polarity and potential for hydrogen bonding.[1][2] While specific data for this substituted version is limited, we can infer its behavior from related compounds. It is expected to be a white to off-white solid.[3]

Q2: I'm having trouble dissolving this compound in water. Is this expected?

Yes, this is a common observation. While picolinic acid itself has moderate water solubility due to the polar carboxylic acid and pyridine nitrogen, the addition of a larger, more hydrophobic bromine atom and a methoxy group can decrease its solubility in aqueous solutions.[1][2]

Q3: What are the primary factors that influence the solubility of this compound?

The key factors influencing the solubility of this compound are:

  • pH: The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt.[1][4]

  • Solvent Polarity: The molecule has both polar and non-polar regions, so solubility will vary significantly in different organic solvents.

  • Temperature: Generally, solubility increases with temperature.[1][5]

  • Particle Size: Smaller particle sizes increase the surface area available for solvation, which can improve the rate of dissolution.[6][7]

Q4: Are there any safety precautions I should be aware of when handling this compound?

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

This section provides detailed protocols to address specific solubility challenges. The underlying principle is to systematically modify the solvent environment to favor the dissolution of this compound.

Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays

Underlying Cause: At neutral pH, the carboxylic acid group is not fully deprotonated, limiting its solubility in aqueous media.

Solution: A pH adjustment to form the more soluble carboxylate salt is the most effective strategy.[1][4][10]

Experimental Protocol: pH Adjustment for Aqueous Solubilization

  • Initial Slurry Preparation:

    • Weigh the desired amount of this compound and add it to your aqueous buffer (e.g., PBS, TRIS).

    • Start with a volume of buffer that is 50-75% of your final desired volume.

    • Stir the mixture at room temperature to form a slurry.

  • Basification:

    • Slowly add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise to the slurry while continuously stirring and monitoring the pH with a calibrated pH meter.

    • As the pH increases, the compound will begin to dissolve as the carboxylic acid is converted to its carboxylate salt.

  • Titration to Dissolution:

    • Continue adding the base until all the solid has dissolved. Note the pH at which complete dissolution occurs. This will be above the pKa of the carboxylic acid group.

    • For many carboxylic acids, a pH of 7.5 to 8.5 is sufficient.

  • Final Volume and pH Adjustment:

    • Once the compound is fully dissolved, add more of your initial buffer to reach the final desired concentration and volume.

    • If necessary, carefully adjust the pH back down to your target experimental pH using a dilute acidic solution (e.g., 0.1 M HCl). Be cautious, as lowering the pH too much may cause the compound to precipitate. The final pH should be maintained at a level where the compound remains in solution.

Causality Explained: The addition of a base deprotonates the carboxylic acid group (-COOH) to form a negatively charged carboxylate ion (-COO⁻). This ionic form has much stronger ion-dipole interactions with water molecules, significantly increasing its aqueous solubility.

pH_Adjustment_Workflow cluster_workflow Protocol: pH Adjustment for Aqueous Solubilization A Start: Slurry of Compound in Buffer B Add Dilute Base (e.g., 0.1 M NaOH) Dropwise A->B Step 1 C Monitor pH & Observe Dissolution B->C Step 2 D Compound Fully Dissolved (Clear Solution) C->D Step 3 E Adjust to Final Volume with Buffer D->E Step 4 F Fine-tune pH to Target (if needed) E->F Step 5 G End: Solubilized Compound Ready for Use F->G Step 6

Caption: Workflow for increasing aqueous solubility via pH adjustment.

Issue 2: Difficulty Dissolving in Organic Solvents for Synthesis or Chromatography

Underlying Cause: A mismatch between the polarity of the solvent and the solute can lead to poor solubility. This compound has both polar (carboxylic acid, pyridine nitrogen, methoxy group) and non-polar (brominated aromatic ring) characteristics.

Solution: Employing a co-solvent system or screening a panel of solvents with varying polarities.[6][10]

Experimental Protocol: Solvent Screening and Co-Solvency

  • Solvent Selection:

    • Choose a range of solvents with different properties:

      • Protic Polar: Methanol, Ethanol

      • Aprotic Polar: DMSO, DMF, Acetonitrile

      • Less Polar: Ethyl Acetate, Dichloromethane (DCM)

  • Small-Scale Solubility Test:

    • In separate vials, add a small, known amount of this compound (e.g., 1-2 mg).

    • Add the selected solvent dropwise while vortexing or stirring.

    • Observe the volume of solvent required to fully dissolve the compound. This will give you a qualitative measure of solubility.

  • Co-Solvent Strategy:

    • If the compound is poorly soluble in a desired non-polar solvent but soluble in a polar solvent like DMSO, a co-solvent approach can be used.

    • First, dissolve the compound in a minimal amount of the "good" solvent (e.g., DMSO).

    • Then, slowly add this concentrated solution to the "poor" solvent while stirring vigorously. This can help to keep the compound in solution in the final mixture.

Data Presentation: Qualitative Solubility Screening

SolventPolarity IndexSolvent TypeQualitative Solubility
Water10.2Polar ProticLow (at neutral pH)
DMSO7.2Polar AproticLikely High
DMF6.4Polar AproticLikely High
Methanol5.1Polar ProticModerate to High
Ethanol4.3Polar ProticModerate
Acetonitrile5.8Polar AproticModerate to Low
Ethyl Acetate4.4Moderately PolarLow
Dichloromethane3.1Non-PolarVery Low

Note: "Likely" and "Moderate" are estimations based on the structure and general principles. This table should be populated with your experimental observations.

Co_Solvency_Strategy cluster_protocol Co-Solvent Methodology A Start: Undissolved Compound in 'Poor' Solvent B Dissolve Compound in Minimal 'Good' Solvent (e.g., DMSO) A->B Alternative Path C Slowly Add Concentrated Solution to 'Poor' Solvent B->C Step 1 D Stir Vigorously C->D Step 2 E End: Homogeneous Solution D->E Step 3

Caption: A visual guide to the co-solvency technique.

Issue 3: Compound Crashes Out of Solution Over Time or Upon Cooling

Underlying Cause: The initial solution was likely supersaturated, or the solubility is highly temperature-dependent.

Solution: Gentle heating to aid dissolution followed by controlled cooling, or preparing a stock solution in a highly effective solvent like DMSO.

Experimental Protocol: Thermal Method and Stock Solution Preparation

  • Gentle Heating:

    • In a suitable flask, add the compound and the desired solvent.

    • While stirring, gently warm the mixture in a water bath (e.g., to 40-50°C). Do not boil, as this could degrade the compound.

    • Often, the increased kinetic energy is sufficient to overcome the lattice energy of the solid and promote dissolution.[1]

  • Controlled Cooling:

    • Once dissolved, allow the solution to cool slowly to room temperature. Rapid cooling can shock the system and cause precipitation.

    • If the compound remains in solution after cooling, you have successfully created a stable solution at that concentration.

  • High-Concentration Stock Solution:

    • For many applications, it is most practical to prepare a high-concentration stock solution in a strong organic solvent like DMSO.

    • This stock can then be diluted into your final aqueous or organic media for your experiment. The small amount of DMSO carried over is often well-tolerated in biological assays (typically <0.5% v/v).

References

  • Solubility of Things. Picolinic acid. [Link]
  • ChemBK. pyridine-4-carboxylic acid. [Link]
  • Wikipedia. Picolinic acid. [Link]
  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]
  • Slideshare. Methods of solubility enhancements. [Link]
  • IJSDR. Methods to boost solubility. [Link]
  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important building block. By understanding the underlying chemical principles, you can optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its preparation, while seemingly straightforward, can be complicated by a number of side reactions that impact the final product's quality and yield. This guide provides a structured, question-and-answer-based approach to address the most common issues encountered in the laboratory. The troubleshooting strategies outlined are grounded in established reaction mechanisms and validated by practical experience.

A plausible and common synthetic strategy for this compound involves a multi-step process, which will be the focus of this guide. The key transformations include the bromination of a suitable pyridine precursor, followed by the introduction of the carboxylic acid functionality.

Troubleshooting Guide & FAQs

This section is organized by common experimental observations and challenges. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.

Issue 1: Low Yield and/or a Mixture of Products During Bromination

Question: I am attempting to brominate my 6-methoxypicolinic acid (or a precursor) and I am observing a low yield of the desired 5-bromo product, along with several other spots on my TLC. What are the likely side reactions and how can I improve the regioselectivity?

Plausible Causes and Solutions:

The electrophilic bromination of a pyridine ring is highly sensitive to the directing effects of existing substituents. The methoxy group is an ortho-, para-directing activator, while the carboxylic acid (or its precursor) is a meta-directing deactivator. The interplay of these electronic effects, along with the reaction conditions, dictates the regioselectivity of bromination.

  • Over-bromination: The pyridine ring, once mono-brominated, can sometimes undergo a second bromination, leading to di-bromo species. This is particularly prevalent if the reaction temperature is too high or if an excess of the brominating agent is used.

  • Decarboxylative Bromination: A significant side reaction to be aware of is the loss of the carboxylic acid group during bromination, which can lead to the formation of 2,5-dibromo-6-methoxypyridine. This is especially a risk when performing the bromination on the final picolinic acid under harsh conditions.[1]

  • Incorrect Regioisomers: Depending on the starting material and the reaction conditions, bromination could potentially occur at other positions on the pyridine ring.

Troubleshooting Protocol:

  • Choice of Brominating Agent:

    • For a more controlled reaction, use N-Bromosuccinimide (NBS) instead of liquid bromine. NBS is a solid and allows for more precise stoichiometry. .

  • Reaction Temperature:

    • Perform the bromination at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Careful temperature control can significantly suppress the formation of over-brominated byproducts.[2]

  • Solvent Selection:

    • The choice of solvent can influence the reactivity of the brominating agent. Acetic acid is a common solvent for this type of reaction. For less reactive substrates, stronger acids like oleum may be used, but this can increase the risk of side reactions.[3][4]

  • Order of Synthetic Steps:

    • Consider the order of your synthetic steps. It is often more advantageous to introduce the bromine atom before the carboxylic acid. Brominating a precursor like 6-methoxy-2-methylpyridine and then oxidizing the methyl group can prevent decarboxylation.

Parameter Recommendation for Selective Mono-bromination Potential Issue if Not Followed
Brominating Agent N-Bromosuccinimide (NBS)Over-bromination, handling difficulties with Br2
Stoichiometry 1.0 - 1.1 equivalents of NBSIncomplete reaction or over-bromination
Temperature 0 °C to room temperatureFormation of di-bromo and other side products
Solvent Acetic Acid or DichloromethanePoor solubility or increased side reactions

Experimental Workflow: Selective Bromination

Start 6-Methoxypicolinic Acid Precursor Reagents NBS (1.05 eq) Acetic Acid Start->Reagents Add Reaction Stir at 0°C to RT Monitor by TLC Reagents->Reaction Control Temperature Workup Quench with Na2S2O3 Extract with EtOAc Reaction->Workup Reaction Complete Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Precursor Purification->Product

Caption: Workflow for selective mono-bromination.

Issue 2: Decarboxylation During Synthesis or Workup

Question: I have successfully synthesized my this compound, but I am losing a significant portion of my product during purification or subsequent reaction steps. I suspect it is decarboxylating. Why is this happening and how can I prevent it?

Plausible Causes and Solutions:

Picolinic acids are susceptible to thermal decarboxylation, a reaction known as the Hammick reaction.[5] The presence of substituents on the pyridine ring can influence the rate of this decarboxylation. Both electron-withdrawing and electron-releasing groups at the 3-position have been shown to accelerate the decarboxylation of picolinic acids.[6][7]

  • Thermal Instability: Heating this compound, especially in the presence of certain metals or in a protic solvent, can induce the loss of CO2 to form 5-bromo-6-methoxypyridine.

  • Acid or Base Catalysis: Strong acidic or basic conditions during workup or purification can also promote decarboxylation.

Troubleshooting Protocol:

  • Avoid High Temperatures:

    • During purification, avoid high temperatures. If you are performing a distillation, use a high vacuum to lower the boiling point. For recrystallization, choose a solvent system that allows for crystallization at a lower temperature.

  • Neutral Workup:

    • During the reaction workup, try to maintain a neutral pH. If an acidic or basic extraction is necessary, perform it quickly and at a low temperature.

  • Purification Method:

    • Column chromatography on silica gel at room temperature is generally a safe method for purifying picolinic acids.

  • Derivative Formation:

    • If the free acid is consistently proving to be unstable, consider converting it to a more stable ester derivative (e.g., methyl or ethyl ester) immediately after synthesis. The ester can then be hydrolyzed back to the acid just before its use in the next synthetic step.

cluster_instability Factors Promoting Decarboxylation cluster_stability Strategies for Stabilization High Temperature High Temperature Decarboxylation (Side Product) Decarboxylation (Side Product) High Temperature->Decarboxylation (Side Product) Strong Acid Strong Acid Strong Acid->Decarboxylation (Side Product) Strong Base Strong Base Strong Base->Decarboxylation (Side Product) Low Temperature Purification Low Temperature Purification Neutral pH Workup Neutral pH Workup Ester Formation Ester Formation This compound This compound This compound->High Temperature leads to This compound->Strong Acid leads to This compound->Strong Base leads to This compound->Low Temperature Purification stabilized by This compound->Neutral pH Workup stabilized by This compound->Ester Formation stabilized by

Caption: Factors influencing the stability of this compound.

Issue 3: Cleavage of the Methoxy Group

Question: During an acidic workup of my reaction, I've noticed the formation of a more polar byproduct. Mass spectrometry suggests it might be the corresponding hydroxypyridine. Is it possible that the methoxy group is being cleaved?

Plausible Causes and Solutions:

Yes, the hydrolysis of methoxy groups on a pyridine ring can occur under strongly acidic conditions, particularly with heating.[8] The pyridine nitrogen can be protonated, which can activate the ring towards nucleophilic attack by water, leading to the cleavage of the methyl ether to a hydroxyl group.

Troubleshooting Protocol:

  • Avoid Strong Acids:

    • If possible, use weaker acids for pH adjustment during workup, or perform the adjustment at low temperatures.

  • Alternative Workup:

    • Consider an alternative workup procedure that does not involve a strong acidic wash. For example, a neutral water wash followed by drying and concentration.

  • Protecting Groups:

    • If subsequent reaction steps require harsh acidic conditions, consider using a more robust ether protecting group, such as a benzyl ether, which can be cleaved under different conditions (e.g., hydrogenolysis).

Issue 4: Side Reactions During Metal-Halogen Exchange and Carboxylation

Question: I am trying to synthesize this compound by a metal-halogen exchange on a dibromo-precursor followed by carboxylation with CO2. However, my yields are low and I have a complex mixture of products. What could be going wrong?

Plausible Causes and Solutions:

Metal-halogen exchange is a powerful tool for forming carbon-carbon bonds, but it is not without its potential pitfalls. The choice of organometallic reagent and the reaction conditions are critical for success.

  • Incorrect Regioselectivity of Exchange: In a molecule with multiple halogen atoms, the position of the metal-halogen exchange is determined by factors such as the stability of the resulting organometallic intermediate and the presence of directing groups.[9]

  • Wurtz-type Coupling: A common side reaction is the coupling of the organometallic intermediate with the starting halide, leading to a homocoupled dimer.

  • Reaction with Solvent: Some organometallic reagents can react with the solvent, especially at higher temperatures.

  • Inefficient Carboxylation: The carboxylation step requires the efficient trapping of the organometallic intermediate with CO2. Poor CO2 delivery or premature quenching of the organometallic species can lead to low yields.

Troubleshooting Protocol:

  • Choice of Organolithium Reagent:

    • n-Butyllithium (n-BuLi) is a common choice for metal-halogen exchange. The reaction is typically performed at low temperatures (-78 °C) to minimize side reactions.

  • Directed Metalation:

    • The methoxy group can act as a directing group for lithiation. It's important to consider the relative positions of the bromine and methoxy groups to predict the site of metal-halogen exchange.[10]

  • Efficient CO2 Quenching:

    • Ensure a good supply of dry CO2 gas is bubbled through the reaction mixture, or pour the reaction mixture onto an excess of crushed dry ice.

  • Alternative Carboxylation Methods:

    • If direct carboxylation with CO2 is problematic, consider trapping the organometallic intermediate with a different electrophile, such as diethyl carbonate, which can then be hydrolyzed to the carboxylic acid.

Parameter Recommendation for Clean Metal-Halogen Exchange Potential Issue if Not Followed
Reagent n-Butyllithium or i-Propylmagnesium chloride-LiClIncomplete exchange, side reactions
Temperature -78 °CWurtz coupling, reaction with solvent
Solvent Anhydrous THF or Diethyl EtherReaction with solvent, poor solubility
CO2 Source Dry CO2 gas or crushed dry iceInefficient carboxylation, quenching by moisture

Summary and Best Practices

The successful synthesis of this compound hinges on careful control of reaction conditions and a strategic choice of reagents and synthetic route. The most common side reactions include over-bromination, decarboxylation, and cleavage of the methoxy group. To mitigate these issues, we recommend the following best practices:

  • Strategic Synthesis Design: Consider the order of functional group introduction carefully. Often, bromination prior to the introduction of the carboxylic acid can prevent decarboxylative side reactions.

  • Precise Reaction Control: Maintain strict control over reaction temperature, stoichiometry, and reaction time to minimize the formation of byproducts.

  • Mindful Workup and Purification: Avoid harsh acidic or basic conditions and high temperatures during workup and purification to prevent degradation of the product.

  • Thorough Characterization: Use a combination of analytical techniques (TLC, NMR, MS) to identify both the desired product and any impurities, which will aid in troubleshooting and optimizing your reaction.

By following the guidance in this technical support document, researchers can anticipate and address the common challenges in the synthesis of this compound, leading to improved outcomes in their research and development endeavors.

References

  • Bode, J. W. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
  • Hammick, D. L. (n.d.). Hammick reaction. In Wikipedia.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • Bunton, C. A., et al. (1992). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society, 114(3), 963-967.
  • Ohta, A., et al. (1998). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(7), 1169-1174.
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • Patent CN102321016B. (2013).
  • Wolf, L. M., & van der Plas, H. C. (2020). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Chemistry – A European Journal, 26(63), 14354-14360.
  • Dunn, G. E., & Thimm, H. F. (1975). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 53(11), 1539-1546.
  • Chen, J., et al. (2018).
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • Wikipedia contributors. (n.d.). Metal–halogen exchange. In Wikipedia.
  • Sato, N. (1990). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Journal of the Chemical Society, Perkin Transactions 1, (10), 2851-2853.
  • Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zurich.
  • Chemistry Stack Exchange. (2015, May 27). Why do halogen-metal exchanges happen?[Link]
  • Douglas, C. J., & Rovis, T. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(8), 2944-2947.
  • Organic Syntheses. (2015).
  • ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • Patent RU2039046C1. (1995). Process for preparing 5-bromonicotinic acid.
  • Organic Syntheses. (2004). Procedure for the Preparation of 5-Bromo-8-nitroisoquinoline. 81, 203.
  • ChemistryViews. (2024, February 5).
  • Wang, X., et al. (2023). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
  • Patent WO2019145177A1. (2019).
  • ResearchGate. (2012, October 3).
  • Li, J., et al. (2020). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 16, 148-155.

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-6-methoxypicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. We understand that navigating the complexities of heterocyclic chemistry requires precision and insight. This document synthesizes established protocols with field-proven troubleshooting strategies to help you achieve consistent, high-yield results. Our goal is to explain not just the "how," but the "why" behind each experimental choice, empowering you to overcome common challenges in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most frequently cited method is the oxidation of a corresponding methylpyridine precursor. Specifically, 2-Bromo-3-methoxy-6-methylpyridine is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution to yield the target carboxylic acid.[1] This route is often favored for its straightforwardness and use of readily available reagents.

Q2: What are the most critical parameters to control during the potassium permanganate oxidation?

There are three primary parameters that dictate the success of this reaction:

  • Temperature: The reaction is typically heated to drive it to completion, often around 80°C.[1] However, excessive heat can lead to decarboxylation or other degradation pathways, reducing your yield. Careful temperature monitoring and control are essential.

  • Stoichiometry of Oxidant: Using a sufficient excess of KMnO₄ (e.g., 2.5 equivalents) is necessary to ensure the complete conversion of the methyl group.[1] An insufficient amount will result in an incomplete reaction, complicating purification.

  • Reaction Time: The reaction must be allowed to proceed long enough for full conversion, which can be monitored by Thin Layer Chromatography (TLC). Premature work-up is a common cause of low yields.

Q3: My overall yield is low. What are the most probable causes?

Low yield is the most common issue and can typically be traced to one of four areas:

  • Incomplete Reaction: As mentioned in Q2, insufficient heating, time, or oxidant will leave starting material unreacted.

  • Product Degradation: Overheating or prolonged reaction times beyond what is necessary for completion can cause the product to degrade. Picolinic acids can be susceptible to decarboxylation under harsh conditions.[2]

  • Inefficient Work-up: The product, this compound, is an amphoteric molecule. Proper pH adjustment is critical. The solution must be acidified (e.g., to pH 4) to protonate the carboxylate, making the molecule neutral and thus extractable into an organic solvent like ethyl acetate.[1]

  • Mechanical Losses during Purification: The filtration of the manganese dioxide (MnO₂) byproduct can be challenging. If not performed carefully, the product can be adsorbed onto the fine precipitate and lost.

Q4: How can I effectively purify the final product?

Purification primarily involves two stages:

  • Removal of MnO₂: After the reaction, a dense brown precipitate of MnO₂ is formed. This should be removed by filtering the reaction mixture through a pad of Celite. This prevents the fine particles from clogging filter paper and aids in a cleaner separation.[1]

  • Isolation of the Acid: Following extraction into an organic solvent, the product can often be obtained in high purity simply by concentrating the solution.[1] If further purification is needed due to remaining starting material or side products, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography on silica gel (using a hexane/ethyl acetate/acetic acid mobile phase) are effective options.

Q5: Are there alternative synthetic strategies I should be aware of?

Yes. While oxidation is common, other modern synthetic methods for functionalizing pyridine rings exist and can be adapted. One powerful strategy is directed ortho-metalation (DoM) .[3][4] In a hypothetical route, one could start with a 2-bromo-3-methoxypyridine. The methoxy group can direct lithiation to the 6-position using a strong base like n-butyllithium or LDA at low temperatures.[3][5][6] The resulting organolithium intermediate can then be quenched with solid carbon dioxide (dry ice) to install the carboxylic acid group. This approach offers excellent regiocontrol but requires stringent anhydrous and inert atmosphere conditions.

Section 2: Troubleshooting Guides

Problem 1: Low or Inconsistent Yield
  • Symptom: The isolated yield of this compound is significantly lower than the reported ~75%.[1]

  • Diagnostic Workflow:

G start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC (Co-spot with Starting Material) start->check_tlc is_sm Is Starting Material (SM) Present? check_tlc->is_sm incomplete Diagnosis: Incomplete Reaction is_sm->incomplete  Yes check_workup Review Work-up Procedure is_sm->check_workup  No ph_check Was pH correctly adjusted to ~4 before extraction? check_workup->ph_check extraction_issue Diagnosis: Inefficient Extraction ph_check->extraction_issue  No degradation Diagnosis: Product Degradation ph_check->degradation  Yes (Other impurities seen)

Caption: Decision tree for troubleshooting low yield.

  • Solutions:

    • If Reaction is Incomplete:

      • Verify Reagent Quality: Ensure the KMnO₄ is fresh and has not absorbed moisture.

      • Increase Reaction Time: Continue heating and monitor by TLC every hour until the starting material spot is no longer visible.

      • Optimize Temperature: Ensure the internal reaction temperature is consistently at 80°C. Use an oil bath for stable heating.

      • Increase Oxidant: If the reaction stalls, consider a small additional charge of KMnO₄ (0.2-0.5 equivalents), but be cautious of over-oxidation.

    • If Extraction is Inefficient:

      • Confirm pH: Use a calibrated pH meter or pH paper to ensure the aqueous layer is pH ~4 before extraction. If the pH is too high, the product will remain in the aqueous layer as the carboxylate salt.

      • Increase Extraction Volume/Repeats: Perform at least three extractions with a generous volume of ethyl acetate (e.g., 3 x 50 mL for a ~700 mg scale reaction) to ensure complete removal of the product from the aqueous phase.[1]

    • If Degradation is Suspected:

      • Strict Temperature Control: Do not exceed 80°C.

      • Minimize Reaction Time: Once TLC shows full conversion, proceed immediately to the work-up. Do not let the reaction heat unnecessarily for extended periods.

Problem 2: Product Purification Challenges
  • Symptom: The final product is a brown, sticky solid, or NMR analysis shows significant inorganic or organic impurities.

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionCausality Explanation
Inefficient MnO₂ Removal Filter the cooled reaction mixture through a 1-2 inch pad of Celite in a Büchner funnel. Wash the pad thoroughly with water.MnO₂ is a very fine, high-surface-area precipitate that can trap the product. A filter aid like Celite creates a porous bed that prevents clogging and allows for efficient washing.
Co-extraction of Impurities During the ethyl acetate extraction, perform a brine wash after the water washes.A brine (saturated NaCl solution) wash helps to break up any emulsions and removes the bulk of dissolved water from the organic layer, which can carry over water-soluble impurities.
Residual Starting Material If the product is contaminated with starting material, perform flash column chromatography on silica gel. A gradient of 20% to 50% ethyl acetate in hexane with 1% acetic acid is a good starting point.The acetic acid in the mobile phase keeps the carboxylic acid product protonated, preventing it from streaking on the silica gel and allowing for a clean separation from the less polar starting material.

Section 3: Detailed Experimental Protocol

This protocol is an enhanced version of the synthesis reported in the literature.[1]

Protocol: Synthesis of this compound via Oxidation

Materials:

  • 2-Bromo-3-methoxy-6-methylpyridine (e.g., 760 mg, 3.76 mmol)

  • Potassium permanganate (KMnO₄) (e.g., 1.49 g, 9.40 mmol, 2.5 eq)

  • Deionized Water (15 mL)

  • 10% Hydrochloric Acid (HCl)

  • Ethyl Acetate (EA)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-methoxy-6-methylpyridine (1.0 eq) and deionized water (approx. 20 mL per gram of starting material).

  • Addition of Oxidant: To the resulting solution, add potassium permanganate (2.5 eq) in portions. The addition may be slightly exothermic.

  • Heating: Heat the mixture to 80°C using a temperature-controlled oil bath. The solution will turn a deep purple, gradually becoming a brown slurry as MnO₂ precipitates.

  • Reaction Monitoring: Stir vigorously at 80°C for 3 hours.[1] Monitor the reaction's progress by taking small aliquots, filtering them through a pipette with a cotton plug, and analyzing by TLC (e.g., 30% Ethyl Acetate/Hexane). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Filtration:

    • Cool the reaction mixture to room temperature.

    • Prepare a Büchner funnel with a 1-inch pad of Celite. Wet the pad with water.

    • Filter the reaction slurry through the Celite pad. Wash the flask and the filter cake thoroughly with additional water to recover any trapped product.

  • Acidification and Extraction:

    • Transfer the clear filtrate to a beaker or Erlenmeyer flask.

    • While stirring, slowly add 10% HCl to adjust the pH to approximately 4.[1] A white precipitate of the product may form.

    • Transfer the acidified mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration:

    • Combine the organic layers.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is 6-Bromo-5-methoxypicolinic acid, which is often obtained as a white solid of high purity (~75% yield).[1]

Workflow Visualization:

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve SM in Water B 2. Add KMnO4 (2.5 eq) A->B C 3. Heat to 80°C for 3 hours B->C D 4. Monitor by TLC C->D E 5. Cool and Filter through Celite D->E Reaction Complete F 6. Adjust Filtrate pH to 4 with HCl E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Dry (MgSO4) and Concentrate G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

References

  • Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions.Journal of the American Chemical Society - ACS Publications.
  • Design of Carboxylation of Pyridines with CO2.ResearchGate.
  • Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid. Metal Ion Promoted Hydroxide Ion and Water Catalyzed.ElectronicsAndBooks.
  • Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl.ElectronicsAndBooks.
  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2.ChemistryViews.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.HETEROCYCLES, Vol. 91, No. 3, 2015.
  • Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines.AZoM.
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions.Journal of the American Chemical Society - ACS Publications.
  • A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation.ResearchGate.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.Chemical & Pharmaceutical Bulletin.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.Europe PMC.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.Arkivoc.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.PMC - NIH.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.Semantic Scholar.
  • Picolinic acid.Wikipedia.
  • A kind of synthetic method of 5-bromo-2-picoline.Google Patents.
  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives.ResearchGate.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.ResearchGate.

Sources

Technical Support Center: Purification of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a substituted pyridine carboxylic acid. Its purification can be challenging due to its polarity, potential for co-precipitation with inorganic salts, and the presence of closely related organic impurities. The common synthetic route involving the oxidation of a substituted picoline with potassium permanganate can introduce several impurities that require careful removal.[1][2] This guide will walk you through a logical approach to tackling these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Purity After Initial Isolation

Symptom: Your isolated product is an off-white or brownish solid, and preliminary analysis (e.g., TLC, NMR) shows multiple spots or peaks.

Probable Causes & Solutions:

  • Inorganic Impurities: The most common inorganic impurities from a permanganate oxidation are manganese dioxide (MnO₂) and inorganic salts (e.g., potassium salts).

    • Why this happens: MnO₂ is a byproduct of the reduction of KMnO₄.[3] Inorganic salts can precipitate along with your product, especially if the pH is not carefully controlled during workup.

    • Solution:

      • Filtration: After the oxidation reaction, ensure complete removal of MnO₂ by filtering the reaction mixture through a pad of Celite®.

      • Acid-Base Extraction: This is a highly effective method to separate your acidic product from neutral and basic impurities, as well as water-soluble inorganic salts.

  • Unreacted Starting Material: The presence of the starting methylpyridine derivative indicates an incomplete reaction.

    • Why this happens: Insufficient oxidant, reaction time, or temperature can lead to incomplete conversion.

    • Solution:

      • Reaction Optimization: Ensure you are using a sufficient excess of potassium permanganate and that the reaction is heated for an adequate amount of time.[1]

      • Acid-Base Extraction: The starting picoline is basic and can be removed by washing the organic extract of your product with an acidic aqueous solution (e.g., dilute HCl). Your acidic product will remain in the organic phase under these conditions.

  • Organic By-products: Potential organic by-products include over-oxidized species or products of demethylation.

    • Why this happens: Potassium permanganate is a strong oxidizing agent and can potentially lead to side reactions, although the methoxy and bromo substituents are generally stable under these conditions.[4]

    • Solution:

      • Recrystallization: This is the most effective method for removing small amounts of closely related organic impurities.

      • Column Chromatography: For more challenging separations, column chromatography provides a higher degree of purification.

Problem 2: Difficulty with Recrystallization

Symptom: Your product "oils out" instead of forming crystals, or you experience poor recovery.

Probable Causes & Solutions:

  • "Oiling Out":

    • Why this happens: The compound is coming out of solution at a temperature above its melting point. This is common for compounds with relatively low melting points or when a solvent is used in which the compound is excessively soluble.

    • Troubleshooting Steps:

      • Add more of the "good" solvent: If using a mixed solvent system (e.g., ethanol/water), add a small amount of the solvent in which the compound is more soluble (ethanol) to the hot solution to lower the saturation point.

      • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oiling out.

      • Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Poor Recovery:

    • Why this happens: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

    • Troubleshooting Steps:

      • Minimize Solvent: Use the minimum amount of hot solvent required to just dissolve the crude product.

      • Solvent Choice: Select a solvent or solvent system in which the compound has high solubility when hot and low solubility when cold. For a polar compound like this compound, consider polar protic solvents.

      • Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 3: Streaking on TLC Plates

Symptom: When analyzing your product by TLC on silica gel, the spot streaks or "tails" up the plate.

Probable Cause & Solution:

  • Why this happens: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel stationary phase. This can lead to a mixture of protonated and deprotonated forms of your compound, causing it to move unevenly up the plate.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep your compound fully protonated, leading to a more defined spot.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Given its polar nature, a mixed solvent system is often a good starting point. We recommend trying:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Methanol/Water: Similar to the ethanol/water system.

  • Acetic Acid/Water: Acetic acid can be a good solvent for carboxylic acids. Dissolve in hot acetic acid and add hot water to induce precipitation upon cooling.

A single solvent system using a polar protic solvent like ethanol or methanol could also be effective if a significant solubility difference between hot and cold conditions is observed.

Solvent SystemRationale
Ethanol/WaterGood for polar compounds; high solubility in hot ethanol, low in cold water.
Methanol/WaterSimilar properties to ethanol/water.
Acetic Acid/WaterAcetic acid is a good solvent for carboxylic acids.

Q2: How do I perform an acid-base extraction for this compound?

A2: An acid-base extraction is an excellent method to remove neutral or basic impurities.

dot

AcidBaseExtraction CrudeProduct Crude Product in Organic Solvent (e.g., Ethyl Acetate) SeparatoryFunnel Separatory Funnel CrudeProduct->SeparatoryFunnel Dissolve AqueousLayer Aqueous Layer (Sodium Salt of Product) SeparatoryFunnel->AqueousLayer Separate Layers OrganicLayer Organic Layer (Neutral/Basic Impurities) SeparatoryFunnel->OrganicLayer AqueousBase Aqueous Base (e.g., NaHCO₃ soln.) AqueousBase->SeparatoryFunnel Add & Shake Acidification Acidify with HCl (to pH ~2-3) AqueousLayer->Acidification PureProduct Precipitated Pure Product Acidification->PureProduct Precipitation

Caption: Workflow for acid-base extraction. Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Shake the funnel gently, venting frequently. Allow the layers to separate. The deprotonated product will move into the aqueous layer as its sodium salt, while neutral and basic impurities will remain in the organic layer.

  • Repeat: Drain the aqueous layer and repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the product.

  • Re-acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper).

  • Isolation: The purified this compound will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Q3: What conditions should I use for column chromatography?

A3: Column chromatography is a powerful tool if recrystallization fails to provide the desired purity. Due to the acidic nature of the product, special considerations are needed.

dot

ColumnChromatography Start Crude Product TLC TLC Analysis (with 0.5-1% Acetic Acid) Start->TLC Optimize Eluent ColumnPrep Pack Silica Gel Column TLC->ColumnPrep Loading Load Sample ColumnPrep->Loading Elution Elute with Solvent Gradient Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation End Pure Product Evaporation->End

Caption: General workflow for column chromatography. Experimental Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.[6]

  • Mobile Phase (Eluent): A gradient elution is often effective. Start with a less polar solvent system and gradually increase the polarity.

    • A good starting point is a mixture of hexane and ethyl acetate.

    • To prevent streaking, add 0.5-1% acetic acid to your eluent.

    • Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

  • Sample Loading:

    • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This method often gives better separation than wet loading for polar compounds.

  • Elution and Collection: Elute the column with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: How can I assess the purity of my final product?

A4: A combination of techniques should be used to confirm the purity of your this compound.

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems (with added acetic acid) is a good indication of purity.

  • Melting Point: A sharp melting point range that is close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities. The spectrum should be clean with the expected peaks and integrations.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a sensitive method for quantifying purity.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic modifier like acetonitrile or methanol.[7] The acidic buffer will ensure the carboxylic acid is protonated for good peak shape.

    • Detection: UV detection at a wavelength where the compound has a strong absorbance.

References

  • Pereira, S. P., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2198. [Link]
  • Chem-Impex. (n.d.). 2-Methoxypyridine-4-carboxylic acid.
  • University of Colorado Boulder. (n.d.). Column Chromatography. In Organic Chemistry at CU Boulder.
  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Wikipedia. (2024). Demethylation. In Wikipedia.
  • University of Rochester. (n.d.). Solvents for Recrystallization. In Department of Chemistry.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Florida A&M University. (2016).
  • ResearchGate. (2018).
  • Black, G., Depp, E., & Corson, B. B. (1947). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 12(5), 671-675.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 5-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-bromo-6-methoxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique structural features of this substrate—namely the picolinic acid moiety, the methoxy group, and the bromine's position on the pyridine ring—present a distinct set of challenges that can lead to diminished yields. This guide provides in-depth, question-and-answer-based troubleshooting to address these issues head-on.

I. Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

A1: The difficulty arises from a combination of electronic and structural factors inherent to the molecule:

  • Coordinating Functional Groups: The carboxylic acid and the adjacent pyridine nitrogen can chelate to the palladium catalyst. This can stabilize certain intermediates, but it can also lead to catalyst inhibition or deactivation by forming off-cycle, inactive palladium complexes.[1]

  • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the crucial oxidative addition step of the catalytic cycle.[2][3]

  • Substrate Instability: Picolinic acids can be susceptible to decarboxylation under the thermal and basic conditions often employed in Suzuki couplings, leading to the formation of unwanted byproducts.[4][5]

  • Electronic Effects: The electron-donating nature of the methoxy group can increase the electron density at the bromine-bearing carbon, which may disfavor oxidative addition.[6]

Q2: I'm observing significant amounts of my boronic acid being converted back to the corresponding arene. What is happening and how can I prevent it?

A2: This side reaction is known as protodeboronation , where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[7][8] This is a common issue, especially with heteroaromatic boronic acids, and is often promoted by:

  • Harsh Basic Conditions: Strong bases and the presence of water can accelerate this undesired pathway.[9]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[9]

Solutions:

  • Use Milder Bases: Consider switching from strong inorganic bases like K₃PO₄ or Cs₂CO₃ to milder options such as KF or K₂CO₃.[9][10]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These are more resistant to protodeboronation and can release the active boronic acid slowly under the reaction conditions.[9][11][12]

  • Anhydrous Conditions: For particularly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[9][13]

  • Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q3: My reaction has stalled, and I suspect catalyst deactivation. What are the likely causes?

A3: Palladium catalyst deactivation is a frequent cause of low yields.[8] Key causes include:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids.[8][14]

  • Inhibition by Substrate/Product: The picolinic acid moiety in your starting material or product can coordinate strongly to the palladium center, forming inactive complexes.[1]

  • Formation of Palladium Black: At elevated temperatures, the palladium catalyst can precipitate out of solution as palladium black, which has significantly lower catalytic activity.

Solutions:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[9]

  • Use of Precatalysts: Modern palladium precatalysts, such as those developed by Buchwald, are designed to be more stable and to generate the active Pd(0) species in a controlled manner, which can improve reproducibility.[15]

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the palladium center, promote the desired catalytic steps, and can prevent the formation of inactive palladium dimers.[15][16]

II. Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

This is often the most common and frustrating issue. A systematic approach to diagnosing the problem is crucial.

Logical Troubleshooting Flowchart

troubleshooting_flow start Low/No Conversion q_reagents Are all reagents pure and dry? start->q_reagents sol_reagents Purify/dry reagents. Use fresh bottles. q_reagents->sol_reagents No q_conditions Are reaction conditions optimal? q_reagents->q_conditions Yes sol_reagents->q_conditions sol_conditions Re-evaluate catalyst, ligand, base, solvent, and temperature. q_conditions->sol_conditions No q_catalyst Is the catalyst active? q_conditions->q_catalyst Yes sol_conditions->q_catalyst sol_catalyst Use a precatalyst. Increase catalyst loading (2-5 mol%). Ensure rigorous degassing. q_catalyst->sol_catalyst No q_sterics Is steric hindrance an issue? q_catalyst->q_sterics Yes sol_catalyst->q_sterics sol_sterics Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase reaction temperature. q_sterics->sol_sterics Yes end_point Improved Yield q_sterics->end_point No sol_sterics->end_point

Caption: A decision tree for troubleshooting low conversion.

Detailed Analysis and Solutions
  • Question: I've set up my reaction with standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water) and see no product. What's the first thing to check?

    • Answer: First, verify the integrity of your reagents. Boronic acids can degrade upon storage, and bases like potassium carbonate can be hygroscopic.[10] Ensure your solvent is anhydrous and properly degassed. Oxygen can be detrimental to the catalyst.[14]

  • Question: I've confirmed my reagents are good. What is the next most likely culprit?

    • Answer: The combination of your catalyst and ligand is critical, especially for a challenging substrate like this.[8][15] Tetrakis(triphenylphosphine)palladium(0) may not be active enough. For sterically hindered and electron-rich aryl bromides, more robust catalyst systems are often necessary.

      Recommended Action: Switch to a more active and stable catalyst system. Buchwald's biaryl phosphine ligands and their corresponding precatalysts are highly effective for such transformations.[16][17]

      Catalyst SystemRecommended LigandTypical BaseSolventTemperature (°C)
      Pd₂(dba)₃XPhos or SPhosK₃PO₄Dioxane or Toluene80-110
      XPhos Pd G2/G3(Internal)K₃PO₄ or Cs₂CO₃Dioxane/H₂O or Toluene80-110
Issue 2: Formation of Significant Byproducts

Besides protodeboronation, other side reactions can plague your synthesis.

  • Question: I'm seeing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I minimize this?

    • Answer: Homocoupling of the boronic acid is typically promoted by the presence of oxygen or if you are using a Pd(II) precatalyst without an efficient reduction to the active Pd(0) species.[9][14]

      Solutions:

      • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[9]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can help, though these can also be sensitive to air.[18]

      • Use a Modern Precatalyst: Buchwald-type precatalysts are designed for clean and efficient in situ generation of the active Pd(0) catalyst, which can suppress homocoupling.[15]

  • Question: I've isolated a byproduct that appears to be 6-methoxypyridine (i.e., the starting material has been debrominated). What causes this?

    • Answer: This is likely due to a competing hydrodehalogenation reaction. This can sometimes occur, especially if there are sources of hydride in the reaction mixture or if certain side catalytic cycles are operative. While less common than protodeboronation, it can be promoted by certain bases and solvents.

      Solutions:

      • Screen Bases: The choice of base can influence this side reaction. Try switching to a different base (e.g., from K₃PO₄ to CsF or K₂CO₃).

      • Solvent Choice: The solvent system can play a role. If you are using an alcohol-containing solvent, this might be a source of hydride. Consider switching to an aprotic solvent system like dioxane or toluene.

Issue 3: Reaction is Sluggish and Requires High Temperatures and Long Reaction Times
  • Question: My reaction works, but it's very slow and gives a modest yield even after 24 hours at 110 °C. How can I improve the kinetics?

    • Answer: Sluggish reactions are often due to a slow step in the catalytic cycle, which for this substrate is likely the oxidative addition or transmetalation.

      Solutions:

      • More Electron-Rich Ligand: The oxidative addition of an electron-rich aryl bromide can be slow. Using a more electron-rich and bulky phosphine ligand (like those from the Buchwald family) can accelerate this step.[8][15]

      • Stronger, More Soluble Base: Transmetalation requires the formation of a boronate species. If your base is not sufficiently strong or soluble in the reaction medium, this step can be rate-limiting.[8] Switching to a stronger base like K₃PO₄ or using a solvent system that better solubilizes the base (e.g., a dioxane/water mixture) can help.[10]

      • Additives: In some challenging cases, additives can be beneficial. For instance, the addition of halide salts has been shown to mitigate catalyst inhibition in certain systems.[19]

III. Experimental Protocols

General Protocol for a Screening Reaction

This protocol is a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (in a glovebox if possible), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Seal the vial and place it in a preheated heating block. Stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).[15]

  • Analysis: After cooling to room temperature, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion to product.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex Ar¹-Pd(II)L₂(X) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_diaryl Ar¹-Pd(II)L₂(Ar²) transmetalation->pdII_diaryl boronate Ar²-B(OR)₃⁻ (from Ar²B(OH)₂ + Base) boronate->transmetalation reductive_elimination Reductive Elimination pdII_diaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (this compound) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Protodeboron
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • Effect of different additives on the Suzuki-Miyaura cross-coupling...
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • How can I solve my problem with Suzuki coupling?
  • Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace. [Link]
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]
  • Do carboxylic acids interfere with Suzukis? Reddit. [Link]
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • Suzuki cross-coupling reaction. YouTube. [Link]
  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]

Sources

Technical Support Center: Navigating the Synthesis with 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to anticipate and prevent the degradation of this valuable reagent during your chemical reactions, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Addressing Common in-Reaction Issues

This section is dedicated to identifying and solving specific problems that may arise during the use of this compound in a reaction.

Problem 1: Significant formation of a non-polar byproduct, suggesting decarboxylation.

  • Symptom: You observe a significant amount of a less polar byproduct in your reaction mixture, and analysis (e.g., by LC-MS or NMR) indicates the loss of the carboxylic acid group from your starting material.

  • Root Cause Analysis: Picolinic acids and their derivatives are known to undergo thermal decarboxylation.[1][2] This process, often referred to as the Hammick reaction, can be accelerated by heat.[1] The reaction proceeds through the formation of an intermediate that is stabilized by the pyridine nitrogen. The rate of decarboxylation is also pH-dependent, with studies on related picolinic acids showing an increased rate at lower pH.[3]

  • Troubleshooting & Optimization:

    • Temperature Control: The most critical factor is to maintain the lowest possible reaction temperature that still allows for the desired transformation to proceed at a reasonable rate. If the reaction requires elevated temperatures, conduct a temperature screening study to find the optimal balance between reaction rate and decarboxylation.

    • pH Management: If your reaction conditions are acidic, consider if a less acidic environment would be tolerated by your desired reaction. For some picolinic acids, the rate of decarboxylation is at a maximum around pH 1.[3] Buffering the reaction mixture may be a viable option.

    • Solvent Choice: The use of solvents like p-cymene has been shown to increase yields in reactions involving the decarboxylation of picolinic acids, suggesting that solvent choice can influence this pathway.[1] While in your case you want to avoid decarboxylation, being mindful of the solvent's role is important. Consider less coordinating, aprotic solvents if compatible with your reaction.

Problem 2: Formation of a more polar impurity, potentially from hydrolysis of the methoxy group.

  • Symptom: Your reaction analysis shows the presence of a more polar byproduct with a mass corresponding to the replacement of the methoxy group with a hydroxyl group.

  • Root Cause Analysis: The methoxy group on the pyridine ring can be susceptible to hydrolysis, particularly under acidic conditions.[4] While the electron-withdrawing nature of the bromine and carboxylic acid groups may influence the rate, acid-catalyzed hydrolysis of methoxypyridines is a known reaction pathway.[5]

  • Troubleshooting & Optimization:

    • Avoid Strong Acids: Whenever possible, avoid the use of strong acids, especially at elevated temperatures.[6] If an acid is required, consider using a weaker organic acid or a Lewis acid that is less prone to promoting hydrolysis.

    • Anhydrous Conditions: Ensure that your reaction is run under strictly anhydrous conditions. The presence of water, even in trace amounts, can facilitate hydrolysis, especially in the presence of an acid catalyst. Use freshly dried solvents and reagents.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to potentially hydrolyzing conditions.

Problem 3: Complex reaction mixture with multiple unidentified byproducts and low yield of the desired product.

  • Symptom: The TLC or LC-MS of your crude reaction mixture shows multiple spots or peaks, and the yield of your target molecule is low.

  • Root Cause Analysis: This scenario can arise from a combination of factors, including unwanted nucleophilic substitution at the bromine-bearing carbon, or general decomposition of the starting material under harsh reaction conditions. The pyridine ring is susceptible to nucleophilic attack, especially at positions 2 and 4 (in this case, the bromine is at position 5, but the overall electronics of the molecule can still lead to reactivity).[7] Additionally, combinations of strong acids, bases, or oxidizing agents are listed as incompatible with similar brominated aromatic compounds.[6]

  • Troubleshooting & Optimization:

    • Re-evaluate Reagent Compatibility: Review all reagents in your reaction. Are there any strong nucleophiles that could displace the bromide? Are you using strong oxidizing or reducing agents that could react with the pyridine ring or the substituents? Refer to safety data sheets for known incompatibilities.[6][8]

    • Protecting Groups: If the carboxylic acid or the pyridine nitrogen is interfering with the desired reaction, consider the use of protecting groups. This can temper the reactivity of the molecule and prevent unwanted side reactions.

    • Milder Reaction Conditions: Explore alternative, milder conditions for your desired transformation. This could involve using a more selective catalyst, a lower reaction temperature, or a different solvent system.

Potential Degradation Pathway Key Contributing Factors Recommended Mitigation Strategy
Decarboxylation High temperature, Low pH[1][3]Lower reaction temperature, Buffer the reaction medium if acidic conditions are necessary.
Methoxy Group Hydrolysis Strong acids, Presence of water[4][6]Use weaker acids or Lewis acids, Ensure anhydrous conditions.
Nucleophilic Substitution/Decomposition Strong nucleophiles, Harsh reagents (strong oxidizers/bases)[6][7]Scrutinize reagent compatibility, Employ milder reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][9] Avoid exposure to moisture and light. For extended storage, refrigeration (2-8°C) is recommended.[10]

Q2: What solvents are generally recommended for reactions involving this compound?

A: The choice of solvent is highly dependent on the specific reaction being performed. However, for general handling and to minimize degradation, aprotic solvents such as THF, dioxane, toluene, or dichloromethane are often good starting points, provided they are compatible with your reaction chemistry. Always use anhydrous grade solvents to prevent hydrolysis of the methoxy group.

Q3: Are there any specific classes of reagents that are known to be incompatible with this compound?

A: Yes, based on safety data for this and structurally related compounds, you should avoid:

  • Strong oxidizing agents: These can potentially react with the pyridine ring.[6]

  • Strong acids and bases: These can promote hydrolysis of the methoxy group or other unwanted side reactions.[6]

  • Strong nucleophiles: Depending on the reaction conditions, strong nucleophiles could potentially displace the bromo substituent.[11][12]

Q4: How can I proactively minimize the risk of decarboxylation during my reaction planning?

A: The primary strategy is to design your synthesis to avoid prolonged exposure to high temperatures. When heating is necessary, aim for the lowest effective temperature. If your planned reaction involves acidic conditions, investigate whether the reaction can proceed under neutral or basic conditions. If acidity is essential, using a buffered system might help to control the pH and reduce the rate of decarboxylation.[3]

Visualizing Degradation Pathways and Prevention Strategies

To further clarify the potential degradation pathways and the decision-making process for preventing them, the following diagrams are provided.

cluster_degradation Potential Degradation Pathways A This compound B Decarboxylation Product (5-Bromo-2-methoxypyridine) A->B High Temp / Low pH [1, 5] C Hydrolysis Product (5-Bromo-6-hydroxypicolinic acid) A->C Strong Acid / H2O [6, 9] D Other Byproducts A->D Harsh Reagents [9]

Caption: Key degradation pathways for this compound.

Caption: A decision-making workflow for preventing degradation.

References

  • Hammick reaction - Wikipedia.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate.
  • Decarboxylation - Wikipedia.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing.
  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups | Journal of the American Chemical Society.
  • The 4-substitution of 3-bromopyridines with additional nucleophiles. a... - ResearchGate.
  • (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. - Pearson.
  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - RSC Publishing.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange.
  • Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles | The Journal of Organic Chemistry - ACS Publications.
  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. - Reddit.
  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][13]pyridine-1,3-diones - ResearchGate.
  • CAS No : 54232-43-8 | Product Name : 6-Bromo-5-methoxypicolinic Acid | Pharmaffiliates.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-6-methoxypicolinic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common cross-coupling reactions. Our focus is on providing practical, field-proven insights to help you navigate the unique challenges presented by this substrate and achieve successful synthetic outcomes.

Introduction: The Challenges of this compound in Cross-Coupling Reactions

This compound is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature—a pyridine ring, a bromine atom, and a picolinic acid moiety—presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary hurdles include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Decarboxylation: The picolinic acid group is susceptible to decarboxylation under the thermal and basic conditions often employed in cross-coupling reactions.

  • Substrate Reactivity: The electronic properties of the pyridine ring, influenced by the methoxy and carboxylic acid groups, can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.

This guide will address these challenges head-on, providing you with the knowledge to select the optimal catalyst system and troubleshoot common issues in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, with this compound, careful consideration of the catalyst, ligand, base, and reaction conditions is crucial to prevent decarboxylation and other side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and I'm observing significant decomposition of my starting material. What's happening?

A1: The most likely culprit is decarboxylation of the picolinic acid. This is often promoted by high temperatures and strong bases. The picolinic acid moiety can chelate with the palladium catalyst, facilitating the loss of CO2. To mitigate this, consider the following:

  • Lower the reaction temperature: If your current protocol is running at >100 °C, try reducing the temperature to the 80-90 °C range.

  • Use a milder base: Strong bases like NaOH, KOH, and alkoxides can promote decarboxylation. Switch to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

  • Protect the carboxylic acid: If milder conditions are still ineffective, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a robust strategy. The ester can be hydrolyzed post-coupling.[2]

Q2: I'm seeing a lot of boronic acid homocoupling in my reaction. How can I minimize this side product?

A2: Boronic acid homocoupling is often caused by the presence of oxygen in the reaction mixture. Ensure your solvent and reaction setup are thoroughly deoxygenated. Additionally, consider the following:

  • Rigorous Degassing: Sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use. Ensure your reaction flask is properly purged.

  • Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

Q3: Which palladium catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of this compound?

A3: For substrates containing a coordinating group like the pyridine nitrogen, a catalyst system that is both active and resistant to inhibition is key. A good starting point would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. Here are a couple of recommendations:

  • Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a versatile and reliable catalyst for a wide range of Suzuki couplings.[3]

  • Pd(OAc)₂ with a Buchwald ligand: Palladium(II) acetate combined with a ligand like SPhos or XPhos can be highly effective, especially for challenging substrates. These ligands are designed to promote efficient oxidative addition and reductive elimination.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd(dppf)Cl₂ (2-5 mol%)-K₂CO₃ or Cs₂CO₃Dioxane/H₂O (4:1)80-90A good general starting point. Monitor for decarboxylation.
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O (10:1)90-100Buchwald ligands can improve yields for challenging substrates.
Pd(PPh₃)₄ (5 mol%)-K₂CO₃DME/H₂O (4:1)80A classic catalyst, but may be less active for this substrate.

This table provides starting points for optimization. The optimal conditions may vary depending on the specific boronic acid used.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Free Picolinic Acid (Mild Conditions)

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Protection-Coupling-Deprotection Strategy

  • Step 1: Esterification

    • Dissolve this compound in methanol.

    • Add a catalytic amount of sulfuric acid and reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the methyl ester with ethyl acetate.

    • Purify the methyl 5-bromo-6-methoxypicolinate.

  • Step 2: Suzuki-Miyaura Coupling of the Ester

    • Follow Protocol 1, substituting the methyl ester for the free acid. A stronger base like K₃PO₄ and a higher temperature (e.g., 100 °C) can be used if necessary, as the ester is more stable to decarboxylation.

  • Step 3: Hydrolysis of the Ester

    • Dissolve the coupled ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir at room temperature until the hydrolysis is complete.[4]

    • Acidify the reaction mixture and extract the final product.

Visualizing the Process

Suzuki_Troubleshooting start Start Suzuki Coupling check_yield Low Yield or Decomposition? start->check_yield decarboxylation Suspect Decarboxylation check_yield->decarboxylation Yes homocoupling Significant Homocoupling? check_yield->homocoupling No mild_conditions Use Milder Conditions: - Lower Temperature - Weaker Base (K2CO3, Cs2CO3) decarboxylation->mild_conditions protect_acid Protect Carboxylic Acid (Esterification) decarboxylation->protect_acid mild_conditions->homocoupling protect_acid->homocoupling degas Improve Degassing Protocol homocoupling->degas Yes success Successful Coupling homocoupling->success No degas->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Part 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. When working with this compound, the choice of catalyst, co-catalyst (if any), and base is critical to success.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Sonogashira reaction is not proceeding to completion. What are the common causes?

A1: Incomplete conversion in Sonogashira couplings can be due to several factors:

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst. Using a higher catalyst loading or a more robust ligand may be necessary.

  • Base Incompatibility: The choice of base is crucial. Amine bases like triethylamine or diisopropylamine are commonly used and also act as solvents in some cases.[5] However, for substrates with acidic protons, an inorganic base like K₂CO₃ or Cs₂CO₃ might be more suitable, although this can affect the reaction rate.

  • Copper-Free vs. Copper-Catalyzed: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can lead to alkyne homocoupling (Glaser coupling).[5] A copper-free protocol might be cleaner, but it often requires a more active palladium catalyst and ligand system.

Q2: I am observing a significant amount of alkyne homocoupling. How can I prevent this?

A2: Alkyne homocoupling is primarily an issue in copper-catalyzed Sonogashira reactions and is promoted by the presence of oxygen.

  • Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.

  • Rigorous Exclusion of Oxygen: If you must use a copper co-catalyst, ensure your reaction is performed under a strictly inert atmosphere.

Q3: What is a good starting point for a copper-free Sonogashira coupling of this compound?

A3: For a copper-free Sonogashira coupling, a highly active palladium catalyst is required. A good starting point is a palladium precatalyst with a bulky, electron-rich phosphine ligand.

  • Pd(OAc)₂ with a bulky phosphine ligand: A combination of palladium(II) acetate and a ligand like P(t-Bu)₃ or a Buchwald-type ligand can be very effective.

  • Use of a mild base: An amine base like triethylamine often works well in these systems.

Recommended Catalyst Systems for Sonogashira Coupling
Catalyst / PrecatalystLigandCo-catalystBaseSolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂ (2 mol%)-CuI (1 mol%)Et₃NTHFRoom Temp to 50Classic conditions; monitor for homocoupling and decarboxylation.
Pd(OAc)₂ (2 mol%)P(t-Bu)₃ (4 mol%)-Et₃N/TMGDMF60-80A robust copper-free system.
[DTBNpP]Pd(crotyl)Cl (2 mol%)--TMPDMSORoom TempAn air-stable precatalyst for mild, copper-free couplings.[6][7]

This table provides starting points for optimization. The optimal conditions may vary depending on the specific alkyne used.

Experimental Protocol

Protocol 3: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), Pd(OAc)₂ (2 mol%), and P(t-Bu)₃ (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed DMF, followed by triethylamine (2.5 equiv).

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetal Transmetalation (or Alkyne Coordination) PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L2-C≡CR Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product

Caption: Simplified catalytic cycle for Sonogashira coupling.

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The presence of a free carboxylic acid on the substrate can be challenging due to potential acid-base reactions with the amine and the base used in the coupling.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Can I perform a Buchwald-Hartwig amination on this compound without protecting the carboxylic acid?

A1: It is challenging but potentially feasible under carefully selected conditions. The free carboxylic acid can react with the strong bases typically used in Buchwald-Hartwig amination (e.g., NaOt-Bu, LiHMDS). This can lead to the formation of the carboxylate salt, which may have poor solubility and can also interfere with the catalyst.[2]

  • Use of Weaker Bases: Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄. However, these bases are often less effective for the amination of aryl bromides and may require higher temperatures, which in turn increases the risk of decarboxylation.

  • Use of Specific Ligands: Some modern Buchwald ligands, like BrettPhos, have shown tolerance for acidic protons when used with bases like LiHMDS.[8]

  • Protection Strategy: The most reliable approach is to protect the carboxylic acid as an ester.

Q2: What is the best strategy for protecting the picolinic acid group for a Buchwald-Hartwig amination?

A2: Esterification to a methyl or ethyl ester is a straightforward and effective protection strategy. These esters are generally stable to the conditions of the Buchwald-Hartwig amination and can be readily hydrolyzed after the C-N bond formation.

Q3: My Buchwald-Hartwig amination is sluggish. What can I do to improve the reaction rate?

A3: Sluggish reactions can be due to catalyst inhibition or suboptimal reaction conditions.

  • Ligand Choice: The choice of ligand is critical in Buchwald-Hartwig amination. For a pyridine-containing substrate, a bulky, electron-rich dialkylbiaryl phosphine ligand (a "Buchwald ligand") is highly recommended. Examples include XPhos, SPhos, and RuPhos.

  • Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., an XPhos-Pd-G3 precatalyst) can lead to more consistent and active catalyst formation.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.

Recommended Catalyst Systems for Buchwald-Hartwig Amination (of the corresponding ester)
Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOt-BuToluene100-110A highly active system for a broad range of amines.
XPhos-Pd-G3 (2-4 mol%)-K₃PO₄Dioxane100A stable and easy-to-handle precatalyst.
Pd(OAc)₂ (2 mol%)BINAP (3 mol%)Cs₂CO₃Toluene110A more "classic" system, may be less active.

This table assumes the use of the methyl or ethyl ester of this compound.

Experimental Protocol

Protocol 4: Buchwald-Hartwig Amination of the Protected Ester

  • To a dry glovebox, add the methyl ester of this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%).

  • Add anhydrous toluene.

  • Seal the reaction vessel and heat to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The resulting amino-ester can then be hydrolyzed to the free acid as described in Protocol 2.

Visualizing the Protection Strategy

Protection_Strategy start This compound esterification Esterification (e.g., MeOH, H+) start->esterification ester Methyl 5-bromo-6-methoxypicolinate esterification->ester coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) ester->coupling coupled_ester Coupled Ester Product coupling->coupled_ester hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) coupled_ester->hydrolysis final_product Final Product with Free Carboxylic Acid hydrolysis->final_product

Caption: General workflow for the protection-coupling-deprotection strategy.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95, 2457–2483 (1995).
  • Hartwig, J. F. Organotransition Metal Chemistry, from Bonding to Catalysis. University Science Books (2010).
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F. & Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.31, 805–818 (1998).
  • Fors, B. P. & Buchwald, S. L. A Broadly Applicable Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. J. Am. Chem. Soc.132, 15914–15917 (2010).
  • Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angew. Chem. Int. Ed.47, 4945–4948 (2008).
  • A discussion on the challenges of carboxylic acids in Suzuki couplings. Reddit. [Link]
  • Chemoenzymatic one-pot reaction of noncompatible catalysts: combining enzymatic ester hydrolysis with Cu(I)/bipyridine catalyzed oxidation in aqueous medium. RSC Adv., 7, 32515-32522 (2017). [Link]
  • Sonogashira Coupling - Wikipedia. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega3, 13453–13464 (2018).
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Microwave Chemistry: Suzuki-Type Couplings, α-Arylation of Esters, Ladder Polymers, Aromatic Substitution/Horner-Wadsworth-Emmons Olefin
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. J. Am. Chem. Soc.141, 10594–10604 (2019).
  • Screening of different bases for Suzuki coupling a.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. J. Org. Chem.78, 6175–6183 (2013).
  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives.
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. eScholarship, University of California. (2019).
  • Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace. (2016).
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
  • Masking Boronic Acids for Suzuki Coupling. YouTube. (2011). [Link]
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega3, 13453-13464 (2018).
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Org. Lett.16, 2058–2061 (2014).
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Acc. Chem. Res.56, 262–276 (2023).
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chem. Sci.14, 11049-11054 (2023).
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Org. Lett.15, 5354–5357 (2013).
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au1, 101–107 (2021).
  • Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY Academic Works. (2019).
  • Sonogashira coupling reactions of 4-nitrobromobenzene with different...
  • 5-methyl-2,2'-bipyridine. Organic Syntheses. [Link]
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Med. Chem. Lett.14, 1–4 (2023).
  • Hydrolysis of α-amino-acid esters in mixed-ligand complexes with 2,2′-bipyridylpalladium(II). J. Chem. Soc., Dalton Trans., 1819-1823 (1982).

Sources

Technical Support Center: Optimizing Reaction Temperatures for 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data, established chemical principles, and extensive laboratory experience.

Introduction

This compound is a substituted pyridine derivative with multiple reactive sites, making it a valuable synthon in medicinal chemistry and materials science. The interplay between the carboxylic acid, the methoxy group, and the bromo substituent on the pyridine ring dictates its reactivity. Temperature is a critical parameter in harnessing this reactivity, often determining the success or failure of a synthetic transformation by influencing reaction rates, regioselectivity, and the formation of impurities. This guide provides a structured approach to optimizing temperature for your reactions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you understand the "why" behind the troubleshooting steps.

Question 1: My reaction yield is consistently low. Could temperature be the culprit?

Answer: Yes, incorrect temperature is a common cause of low yields. Both insufficient and excessive heat can be detrimental.

  • Scenario A: Insufficient Heat. If the reaction temperature is too low, the activation energy barrier for the desired transformation may not be overcome, leading to a sluggish or incomplete reaction. This is particularly relevant for cross-coupling reactions which often require elevated temperatures to drive the catalytic cycle. For instance, Suzuki-Miyaura cross-coupling reactions involving similar dihalogenated pyrimidines typically require temperatures in the range of 80 °C to 120 °C.[1]

  • Scenario B: Excessive Heat. Overheating a reaction can lead to several undesirable outcomes:

    • Decomposition: this compound, like many organic molecules, can decompose at high temperatures. While its predicted boiling point is high, prolonged exposure to excessive heat can lead to degradation.

    • Side Reactions: Higher temperatures can provide sufficient energy to overcome the activation barriers of competing, undesired reaction pathways, leading to the formation of byproducts. For example, in nucleophilic aromatic substitution (SNAr) reactions, high temperatures might lead to unwanted side reactions.[1]

    • Reagent/Catalyst Instability: The stability of your reagents and catalyst at the reaction temperature is crucial. For example, some palladium catalysts used in cross-coupling reactions can decompose at very high temperatures.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield A Low Yield Observed B Monitor reaction at current temperature (TLC, LC-MS) A->B C Is the reaction progressing? B->C E Are new impurity spots appearing? B->E D Increase temperature in 10°C increments C->D No H Reaction is complete, but yield is low after workup C->H Yes D->B E->D No F Optimize at the highest temperature before impurity formation E->F Yes G Consider a lower temperature for a longer reaction time F->G I Investigate workup and purification steps H->I

Caption: A decision-making workflow for troubleshooting low reaction yields by optimizing temperature.

Question 2: I am observing significant impurity formation. How can I optimize the temperature to improve the purity of my product?

Answer: Impurity formation is often a sign that the reaction temperature is too high, activating undesired reaction pathways.

Common Temperature-Related Impurities:

Impurity TypePotential Cause (Temperature-Related)Suggested Action
Poly-substituted products High temperature enabling reaction at multiple sites.Reduce the reaction temperature.
Products of decomposition Excessive heat leading to molecular breakdown.Lower the temperature and consider a more thermally stable solvent.
Isomeric byproducts High temperature overcoming the selectivity of the reaction.Decrease the temperature to favor the thermodynamically or kinetically preferred product.

Step-by-Step Optimization to Minimize Impurities:

  • Establish a Baseline: Run the reaction at a previously reported temperature or a conservative starting point (e.g., room temperature or slightly elevated).

  • Analyze the Reaction Profile: Use an analytical technique like LC-MS or GC-MS to identify the impurities and the desired product.

  • Systematic Temperature Reduction: Decrease the reaction temperature in 10-15°C increments and monitor the effect on the product-to-impurity ratio.

  • Time vs. Temperature: Be aware that lowering the temperature will likely decrease the reaction rate. You may need to compensate with a longer reaction time. The goal is to find a balance that maximizes purity without unduly sacrificing reaction time.

Frequently Asked Questions (FAQs)

What is the recommended storage temperature for this compound?

The recommended storage temperature is under an inert gas (nitrogen or argon) at 2-8°C.[2] This minimizes degradation over time.

What is a good starting temperature for common reactions involving this compound?

The optimal starting temperature is highly dependent on the reaction type. Here are some general guidelines for common transformations:

Reaction TypeRecommended Starting Temperature RangeKey Considerations
Esterification/Amide Coupling 0°C to Room TemperatureThese reactions are often mediated by coupling agents (e.g., EDC, HATU) and can be exothermic. Starting at a lower temperature helps control the reaction rate.
Nucleophilic Aromatic Substitution (SNAr) Room Temperature to 80°C[1]The reactivity depends on the nucleophile. Stronger nucleophiles may react at lower temperatures.
Suzuki-Miyaura Cross-Coupling 80°C to 120°C[1]These reactions typically require significant thermal energy to drive the catalytic cycle. A synthesis of 6-Bromo-5-methoxypicolinic acid involves heating at 80°C.[2][3]
How does the methoxy group influence the choice of reaction temperature?

The electron-donating methoxy group can influence the reactivity of the pyridine ring. In the context of nucleophilic aromatic substitution, it can affect the regioselectivity and the required reaction conditions, including temperature.

Are there any visual cues that my reaction is overheating?

Yes, be vigilant for the following signs:

  • Color Change: A sudden darkening or charring of the reaction mixture can indicate decomposition.

  • Gas Evolution: Uncontrolled bubbling or fizzing may suggest a runaway reaction or decomposition.

  • Pressure Buildup: In a sealed system, an unexpected increase in pressure is a critical warning sign.

If you observe any of these, immediately cool the reaction mixture in an ice bath and reassess your temperature control strategy.

Experimental Protocols

General Protocol for Amide Coupling

This protocol provides a general framework for the amide coupling of this compound with a primary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add the amine, followed by the dropwise addition of DIPEA.

  • In a separate flask, dissolve HATU in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with aqueous workup and purification.

Temperature Control Rationale:

  • 0°C Start: The initial cooling is crucial to manage the exothermic reaction that occurs upon the addition of the coupling agent and base. This prevents the formation of side products from the decomposition of the activated carboxylic acid.

  • Slow Warming: Allowing the reaction to warm slowly to room temperature ensures a controlled reaction rate and minimizes potential side reactions.

Workflow Diagram for Amide Coupling:

G A Dissolve Acid in DMF B Cool to 0°C A->B C Add Amine & DIPEA B->C D Add HATU solution C->D E Warm to RT, Stir 12-18h D->E F Monitor (TLC/LC-MS) E->F G Workup & Purify F->G

Caption: A typical workflow for an amide coupling reaction, emphasizing temperature control points.

References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, Chem Pharm Bull (Tokyo). [Link]

Sources

Technical Support Center: Esterification of 5-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of esters derived from 5-Bromo-6-methoxypicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this substituted pyridine-2-carboxylic acid. Here, we provide field-proven insights, detailed protocols, and logical troubleshooting frameworks to ensure the success of your esterification experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the esterification of this specific substrate.

Q1: What are the primary challenges in esterifying this compound?

The esterification of this compound is not always straightforward due to its distinct structural features. The primary challenges include:

  • The Pyridine Nitrogen: The nitrogen atom at the 1-position is basic. In the presence of strong acids, such as those used in classical Fischer esterification (e.g., H₂SO₄), the nitrogen becomes protonated. This forms a pyridinium salt which often exhibits poor solubility in common organic solvents and can hinder the reaction.[1]

  • Reactivity of the Carboxylic Acid: Picolinic acids, with the carboxyl group at the 2-position, can exhibit different reactivity compared to their isomers (nicotinic or isonicotinic acids). Chelation effects or electronic interactions with the adjacent nitrogen can influence the reaction pathway.[2][3]

  • Steric and Electronic Effects: The methoxy group at the 6-position, while electron-donating, is adjacent to the pyridine nitrogen. The bromo-substituent at the 5-position is electron-withdrawing. These substituents modulate the electronic density of the carbonyl carbon, influencing its susceptibility to nucleophilic attack.

Q2: What is the most reliable starting method for esterifying this molecule?

For a substrate like this compound, methods that avoid strongly acidic conditions are generally more reliable and lead to cleaner reactions with higher yields. Two highly recommended starting points are:

  • Acid Chloride Formation: Convert the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting activated intermediate reacts readily with the desired alcohol, often in the presence of a mild base to neutralize the HCl byproduct. This method is robust but requires careful handling of moisture-sensitive reagents.

  • Steglich Esterification: This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[6] It proceeds under mild, neutral conditions, making it ideal for sensitive or complex substrates. Using the water-soluble EDC is often preferred as its urea byproduct is easily removed during aqueous workup.[6]

Q3: Can I use a standard Fischer-Speier esterification?

While Fischer esterification is a classic method, it is often problematic for picolinic acids for the reasons mentioned in Q1.[7][8] The formation of an insoluble pyridinium salt can cause the reaction to stall.[1] However, if you choose to attempt this method, the key to success is to use a large excess of the alcohol, which serves as both the reactant and the solvent, to help drive the equilibrium and maintain solubility.[9][10] Be prepared for potentially lower yields and the need for more rigorous purification compared to other methods.[11][12]

Q4: How should I monitor the progress of the esterification reaction?

Effective reaction monitoring is crucial for optimization and determining the endpoint. The recommended techniques are:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to resolve the starting carboxylic acid (which should be a baseline spot) from the more non-polar ester product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of product formation by showing the expected molecular weight of the ester, while also tracking the disappearance of the starting material. It is invaluable for identifying any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile esters, GC-MS can provide excellent separation and quantification of reactants and products.

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues.

G cluster_low_yield Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products cluster_workup Troubleshooting Purification start Reaction Outcome? low_yield Low or No Conversion start->low_yield < 50% Yield side_products Side Products Observed start->side_products Impure Product workup_issue Workup/Purification Issues start->workup_issue Difficult Isolation success Successful Esterification start->success > 80% Yield ly_q1 Check Reagent Quality (Anhydrous? Fresh?) low_yield->ly_q1 sp_q1 Analyze by LC-MS (Identify Byproducts) side_products->sp_q1 wu_q1 Insoluble Byproducts? (e.g., DCU -> Filter Cold) workup_issue->wu_q1 ly_q2 Verify Reaction Conditions (Temp? Time?) ly_q1->ly_q2 ly_q3 Re-evaluate Method Choice (Fischer vs. Coupling) ly_q2->ly_q3 sp_q2 Lower Reaction Temperature sp_q1->sp_q2 sp_q3 Use Milder Reagents (e.g., EDC instead of SOCl₂) sp_q2->sp_q3 wu_q2 Emulsion during Extraction? (Add Brine) wu_q1->wu_q2 wu_q3 Optimize Chromatography wu_q2->wu_q3

Caption: General troubleshooting workflow for esterification.

Problem Area 1: Low or No Product Conversion

Q: I tried a Fischer esterification with catalytic sulfuric acid in methanol, but my TLC only shows the baseline starting material, even after refluxing overnight. What went wrong?

This is a classic issue with this class of compounds. The most likely cause is the protonation of the pyridine nitrogen by the sulfuric acid, forming a this compound hydrogensulfate salt. This salt is likely insoluble in methanol, causing it to precipitate or remain as a heterogeneous slurry, effectively halting the reaction.[1]

Solutions:

  • Switch to a Better Method: The most effective solution is to switch to a method that does not use a strong acid, such as the Acid Chloride (Protocol A) or Steglich Esterification (Protocol B) methods detailed below.

  • Use Alcohol as Solvent: If you must use the Fischer method, use a large excess of the alcohol as the solvent (at least 20-50 equivalents).[12] This can help keep the pyridinium salt partially dissolved and push the equilibrium toward the product.[10]

  • Ensure Anhydrous Conditions: Any water in your reagents or glassware will push the equilibrium back towards the starting materials.[13] Ensure your alcohol is anhydrous and your glassware is oven-dried.

Q: My Steglich esterification using DCC/DMAP is very slow, and the yield is poor. How can I improve it?

Several factors could be at play in a sluggish coupling reaction.

Solutions:

  • Check Reagent Stoichiometry and Quality:

    • Ensure you are using at least a catalytic amount (0.1-0.2 eq.) of fresh, high-purity DMAP. For difficult couplings, increasing DMAP to stoichiometric amounts may be necessary, but this can complicate purification.

    • Use a slight excess (1.1-1.2 eq.) of both the alcohol and the coupling agent (DCC or EDC).

    • Carbodiimides like DCC can degrade upon storage. Use a fresh bottle or a recently opened one.

  • Address Solubility: If your starting acid has poor solubility in the chosen solvent (e.g., DCM), the reaction will be slow. Consider switching to a more polar aprotic solvent like DMF or THF to ensure all components are fully dissolved.

  • Increase Reaction Time/Temperature: Some sterically hindered couplings require longer reaction times (24-48 hours) at room temperature. Gentle heating (to ~40 °C) can sometimes accelerate the reaction, but monitor by TLC for any signs of decomposition.

Problem Area 2: Side Product Formation

Q: After forming the acid chloride with SOCl₂, my reaction with the alcohol produced multiple unidentified spots on the TLC. What are they?

The formation of an acid chloride is generally clean, but issues can arise.

Possible Causes & Solutions:

  • Incomplete Acid Chloride Formation: If the initial reaction with SOCl₂ was incomplete, you will have a mixture of unreacted acid and acid chloride, leading to a complex product mixture. Solution: Ensure the acid chloride formation goes to completion. This can be achieved by using neat thionyl chloride at reflux or by adding a catalytic amount of DMF.[4][5] Remove all excess SOCl₂ under vacuum before adding the alcohol.

  • Degradation: The this compound framework may be sensitive to the high temperatures or prolonged reaction times sometimes used for acid chloride formation. Solution: Use milder conditions, such as oxalyl chloride with catalytic DMF in DCM at 0 °C to room temperature, which is often a cleaner and faster method.[14]

  • Reaction with Base: If you add a nucleophilic base like triethylamine before or at the same time as a sterically hindered alcohol, the base can react with the highly electrophilic acid chloride, leading to side products. Solution: Add the alcohol to the acid chloride first, then add the base dropwise at a low temperature (0 °C).

Problem Area 3: Workup and Purification

Q: I used DCC for my esterification and now have a white precipitate (DCU) that is very difficult to separate from my product.

Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents, which is useful but can sometimes lead to co-precipitation with the product.[15]

Solutions:

  • Filter Cold: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes. DCU is even less soluble at lower temperatures. Filter the cold slurry through a pad of Celite®, washing thoroughly with a small amount of cold solvent (e.g., DCM or diethyl ether).

  • Solvent Selection for Trituration: If the product has co-precipitated, dissolve the crude mixture in a minimal amount of a good solvent for your product (like DCM or ethyl acetate), then add a large volume of a solvent in which DCU is completely insoluble but your product has some solubility (like diethyl ether or pentane) to precipitate the DCU selectively.

  • Future Prevention: In subsequent experiments, switch to EDC.[6] The corresponding urea byproduct is water-soluble and is easily removed with a simple aqueous wash.

Part 3: Detailed Experimental Protocols

Method A: Acid Chloride Formation & Esterification

This two-step protocol is highly reliable and generally provides good yields. It involves the activation of the carboxylic acid to a highly reactive acyl chloride.

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A1 Dissolve Acid in DCM A2 Add cat. DMF A1->A2 A3 Add Oxalyl Chloride (0 °C) A2->A3 A4 Warm to RT, stir 2h A3->A4 A5 Evaporate solvent/excess reagent A4->A5 B1 Re-dissolve Acid Chloride in DCM A5->B1 Crude Acid Chloride B2 Add Alcohol + Base (e.g., TEA) at 0 °C B1->B2 B3 Stir to completion (monitor by TLC) B2->B3 B4 Aqueous Workup & Purification B3->B4

Caption: Workflow for the two-step acid chloride method.

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

    • Add anhydrous dichloromethane (DCM, ~0.2 M).

    • Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.[4]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (2.0 eq.) dropwise.[5][14] Gas evolution (CO₂, CO, HCl or SO₂, HCl) will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases.

    • Carefully concentrate the mixture in vacuo to remove the solvent and excess chlorinating agent. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic off-gases. The resulting crude acid chloride (often as a hydrochloride salt[4]) is used immediately in the next step.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM (~0.2 M) and cool to 0 °C.

    • In a separate flask, prepare a solution of the desired alcohol (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq.) or pyridine in anhydrous DCM.

    • Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the acid chloride.

    • Upon completion, dilute the reaction with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient).

Method B: Steglich Esterification (EDC/DMAP Coupling)

This one-pot method is ideal for preventing degradation and works well for a wide range of alcohols under very mild conditions.

G reagents This compound (1.0 eq) Alcohol (1.2 eq) EDC·HCl (1.5 eq) DMAP (0.2 eq) Anhydrous DCM process Mix Acid, Alcohol, DMAP in DCM Add EDC·HCl portion-wise at 0 °C Stir at RT for 12-24h Monitor by TLC/LC-MS Aqueous Workup Purify via Chromatography reagents->process product Desired Ester process->product

Caption: Key components and steps for Steglich Esterification.

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq.).

  • Add anhydrous DCM to dissolve the reagents (~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq.) portion-wise over 10 minutes.[6]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with 1M HCl solution (to remove DMAP and any remaining EDC/urea), followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table provides typical reagent stoichiometry for the recommended methods. Yields are substrate-dependent and should be optimized.

ReagentMethod A (Acid Chloride)Method B (Steglich)
This compound 1.0 eq.1.0 eq.
Alcohol 1.2 eq.1.2 eq.
Activating Agent Oxalyl Chloride (1.5 eq.)EDC·HCl (1.5 eq.)
Catalyst/Base cat. DMF, TEA (2.5 eq.)DMAP (0.2 eq.)
Solvent Anhydrous DCMAnhydrous DCM
Typical Temperature 0 °C to RT0 °C to RT
Typical Yield Range 70-95%65-90%

References

  • Tapolcai, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie, 135, 873-881. [Link not available from search, referencing abstract content]
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Firouzabadi, H., et al. (2004). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Synthesis, 2004(15), 2593-2597.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent 2,758,999.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Reddit. (2016). Acid chloride Formation.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Dow Chemical Company. (1959). Preparation of bromo acids and esters. U.S. Patent 2,876,255.
  • Nielsen, J., & Rasmussen, J. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(5), 447-451.
  • Science of Synthesis. (n.d.). Product Class 5: Carboxylic Acid Esters. [Link not available from search, referencing abstract content on coupling agents]
  • Dow AgroSciences LLC. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent 9,475,771.
  • ResearchGate. (2024). What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?
  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • Khan Academy. (2010). Acid chloride formation.
  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides).
  • Wikipedia. (n.d.). Picolinic acid.
  • ResearchGate. (n.d.). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids.
  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?
  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I.
  • Google Patents. (2004). Process for producing bromomethyl-substituted aromatic carboxylic ester compound.
  • Wikipedia. (n.d.). Hammick reaction.
  • Google Patents. (1981). Process for purifying esters.
  • ACS Publications. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Reddit. (2024). Esterification/Amidation Problems.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?

Sources

Technical Support Center: A Guide to the Purification of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development who are working with 5-Bromo-6-methoxypicolinic acid. We will explore common purification challenges and provide detailed, evidence-based solutions to help you achieve the desired purity for your specific application. Our approach is grounded in established chemical principles and practical, field-tested methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter with this compound?

Impurities in this compound are often remnants of the synthetic process. These can include unreacted starting materials such as 2-bromo-3-methoxy-6-methylpyridine, byproducts like over-brominated or demethylated species, and residual solvents used in the reaction or work-up. The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays.

Q2: What is the most straightforward and effective initial purification method?

For a first-pass purification, recrystallization is highly recommended. It is a robust, scalable, and cost-effective technique capable of removing a significant portion of impurities from this compound.

Q3: How do I select an appropriate solvent for recrystallization?

The key to a successful recrystallization is choosing a solvent in which this compound exhibits high solubility at elevated temperatures and low solubility at ambient or lower temperatures. This solubility differential is what drives the crystallization process, leaving impurities dissolved in the solvent.

In-Depth Troubleshooting and Methodologies

A Detailed Guide to Recrystallization of this compound

Recrystallization is a purification technique that relies on the differences in solubility between the compound of interest and its impurities. The process involves dissolving the impure solid in a hot solvent and then allowing it to cool gradually. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the more soluble impurities remain in the solution (mother liquor).

  • Solvent Selection:

    • Begin by conducting small-scale solubility tests with your crude this compound in various solvents at both room temperature and their boiling points.

    • In a test tube, add a small amount of your compound (approximately 10-20 mg) followed by a few drops of the solvent to assess its solubility at room temperature.

    • If the compound is not soluble, gently warm the test tube. An ideal solvent will completely dissolve the compound when heated.

    • Once a suitable solvent has been identified, you can proceed with the bulk of your material.

  • Dissolution:

    • Transfer the crude this compound into an Erlenmeyer flask.

    • Add the minimum amount of the hot solvent required to fully dissolve the solid. Using the minimal volume is crucial for maximizing the recovery of your product.

  • Hot Filtration (Optional but Recommended):

    • If insoluble materials such as dust or inorganic salts are present, a hot filtration step is necessary.

    • To prevent premature crystallization, preheat a funnel and a receiving flask.

    • Filter the hot solution quickly to remove any insoluble matter.

  • Cooling and Crystallization:

    • Let the clear, hot solution cool slowly to room temperature. A slow cooling rate promotes the formation of large, high-purity crystals.

    • After the solution has reached room temperature, you can place the flask in an ice bath to further enhance crystal formation.

  • Isolation and Drying:

    • Collect the formed crystals via vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of cold solvent to rinse away any remaining mother liquor.

    • Thoroughly dry the crystals to eliminate any residual solvent. This can be achieved using a desiccator or a vacuum oven set to a temperature significantly below the compound's melting point.

SolventPolarityBoiling Point (°C)Notes on Suitability for this compound
WaterHigh100Effective for removing highly polar impurities; a co-solvent may be necessary.
EthanolHigh78A commonly used and often effective solvent for aromatic acids.[1]
Ethyl AcetateMedium77A versatile solvent suitable for a range of compound polarities.
AcetoneMedium56Can be a good choice, but its low boiling point requires careful handling.
TolueneLow111Useful for dissolving non-polar impurities.
Heptane/HexaneLow98/69Generally employed as an anti-solvent in combination with a more polar solvent.
Troubleshooting Common Recrystallization Issues
  • Issue: The compound fails to crystallize upon cooling.

    • Solution 1: Induce Crystallization. Gently scratch the inner surface of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

    • Solution 2: Seed the Solution. If available, add a single, pure crystal of the compound to the solution to act as a template for crystallization.

    • Solution 3: Concentrate the Solution. It is possible that an excess of solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Issue: The product separates as an oil instead of crystals.

    • Reason: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound in that particular solvent.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble, and then let the solution cool slowly.

Advanced Purification Technique: Column Chromatography

When recrystallization does not yield a product of the desired purity, column chromatography is the preferred subsequent purification step. This technique separates components of a mixture based on their differing affinities for a stationary phase (commonly silica gel) and a mobile phase (the eluent).

  • Preparation of the Stationary Phase:

    • Select a column of an appropriate size for the amount of material you need to purify.

    • Create a slurry of silica gel in the chosen eluent.

    • Carefully pack the column with the slurry, making sure to avoid any air bubbles or channels.

  • Loading the Sample:

    • Dissolve the crude this compound in the smallest possible volume of the eluent or a slightly more polar solvent.

    • For compounds with low solubility, a "dry loading" method is recommended. This involves adsorbing the compound onto a small quantity of silica gel and then carefully adding the silica-adsorbed sample to the top of the column.

  • Elution:

    • Start the elution process with your chosen solvent system. It is common to begin with a less polar eluent and gradually increase its polarity (a gradient elution) to separate compounds with different polarities.

    • Collect the eluting solvent in fractions and monitor the separation process using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Recovery:

    • Use TLC to analyze the collected fractions and identify those that contain the pure compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, NMR) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity >98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity <98% Purity_Check2 Purity Assessment (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Recrystallization Repurify Impure Fractions Purity_Check2->Pure_Product Purity >99%

Caption: A standard workflow for the purification of this compound.

Logical Approach to Troubleshooting Impurities

TroubleshootingLogic Start Detection of Impure Sample Impurity_Type Characterize Impurity (NMR, LC-MS) Start->Impurity_Type Polar_Impurity Polar Impurity (e.g., Unreacted Starting Material) Impurity_Type->Polar_Impurity Polar NonPolar_Impurity Non-Polar Impurity (e.g., Synthetic Byproduct) Impurity_Type->NonPolar_Impurity Non-Polar Recrystallize Recrystallize from a Polar Solvent System (e.g., Ethanol/Water) Polar_Impurity->Recrystallize AcidBase Perform Acid-Base Extraction Polar_Impurity->AcidBase Chromatography Normal Phase Column Chromatography NonPolar_Impurity->Chromatography Result Pure Compound Recrystallize->Result Chromatography->Result AcidBase->Result

Caption: A decision-making framework for choosing the best purification method based on the nature of the impurity.

References

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry. [Link]
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Crystallization Solvents.University of Pennsylvania. [Link]
  • The purification of an impure solid by recrystallis
  • Picolinic acid hydrochloride.Organic Syntheses. [Link]
  • A kind of method of preparing picolinic acid.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.PubMed Central. [Link]
  • Solubility and Crystallization Studies of Picolinic Acid.MDPI. [Link]
  • Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines. I. Oxidation of 2‐ and 3‐picoline and decarboxylation of 2‐ and 3‐pyridinecarboxylic acid in the vapour phase.
  • This compound.Sunway Pharm Ltd. [Link]

Sources

Technical Support Center: Bromination of Methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic substitution on substituted pyridine rings. The bromination of methoxypicolinic acid, a common scaffold in medicinal chemistry, presents a unique set of challenges stemming from the electronic nature of the pyridine ring and the competing influences of its substituents.[1]

This document moves beyond simple protocols to provide a deeper understanding of the reaction's intricacies. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to guide you toward a successful synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your experiment.

Q1: Why is the bromination of methoxypicolinic acid inherently difficult?

A1: The difficulty arises from a confluence of factors related to the substrate's electronic properties:

  • Electron-Deficient Ring: The pyridine ring is a π-deficient heteroaromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[2][3] Consequently, harsher reaction conditions are often required, which can lead to side reactions.[2]

  • Deactivating Carboxylic Acid: The picolinic acid moiety (a carboxylic acid at the 2-position) is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack.

  • Competing Directing Effects: You have three distinct electronic influences on the ring: the deactivating ring nitrogen (directs meta to itself, i.e., C3 and C5), the deactivating carboxylic acid (directs meta to itself, i.e., C4 and C6), and the activating methoxy group (directs ortho and para to itself). The final regiochemical outcome depends on the position of the methoxy group and the reaction conditions employed.

Q2: How does the position of the methoxy group affect the reaction strategy?

A2: The position of the electron-donating methoxy group is the single most important factor in determining the likely site of bromination and the overall feasibility of the reaction.

  • Example 1: 4-Methoxypicolinic Acid: The methoxy group strongly activates the C3 and C5 positions, which are already the electronically preferred sites for electrophilic attack on a pyridine ring. This convergence of directing effects makes the 3- and 5-positions highly susceptible to bromination.

  • Example 2: 6-Methoxypicolinic Acid: Here, the methoxy group activates the C5 and C3 positions. Again, this aligns with the inherent reactivity of the pyridine ring, suggesting a high probability of substitution at these sites.

  • Example 3: 3-Methoxypicolinic Acid: The methoxy group activates C2, C4, and C6. However, C2 is occupied, and C4 and C6 are electronically disfavored for EAS on a pyridine N-oxide. This scenario presents a more complex regioselectivity challenge where precise control of reaction conditions is critical.

Q3: Should I perform the bromination on the methoxypicolinic acid directly, or should I use its N-oxide derivative?

A3: This is a key strategic decision. Using the N-oxide is a powerful and common strategy to overcome the low reactivity of the pyridine ring.[4][5]

  • Direct Bromination: This is the most straightforward approach but may require harsh conditions (e.g., high temperatures, strong Lewis acids), increasing the risk of side reactions like decarboxylation.[6][7] It is often only successful if the methoxy group provides sufficient activation.

  • Bromination via the N-Oxide: The N-oxide functionality dramatically alters the ring's electronics. The N-O bond donates electron density into the ring, particularly activating the C2 and C4 positions for electrophilic attack.[4][8] This allows the reaction to proceed under much milder conditions. After successful bromination, the N-oxide can be deoxygenated to yield the desired brominated pyridine. This two-step process often provides higher yields and cleaner reactions.[9]

Q4: What are the most common brominating agents and how do I choose the right one?

A4: The choice of reagent depends on the reactivity of your specific substrate and the desired selectivity.

ReagentTypical ConditionsAdvantagesDisadvantages
Bromine (Br₂) Lewis acid (FeBr₃) or strong Brønsted acid (H₂SO₄)[10][11]High reactivity, low cost.Highly corrosive and toxic; can lead to over-bromination; harsh conditions may cause decomposition.[12]
N-Bromosuccinimide (NBS) Acid catalyst (e.g., H₂SO₄) or used neat in a suitable solvent.[13][14]Easier to handle than Br₂; often provides better selectivity for monobromination.[15]Less reactive than Br₂; may require an activator for deactivated rings. Can also act as a radical initiator under certain conditions.[14]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Often used in strong acids like fuming sulfuric acid.[12]A stable, solid source of electrophilic bromine.Requires strongly acidic conditions which may not be compatible with all substrates.
Tetrabutylammonium bromide (TBAB) with an oxidant Used with an activator like p-toluenesulfonic anhydride on N-oxides.[9][16]Part of a mild system for regioselective bromination of activated rings like N-oxides.This is a multi-component system and is specific to activated substrates.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct Q&A format.

Problem: I see no reaction, or the conversion to my desired product is extremely low.

  • Probable Cause 1: Insufficient Electrophilicity. The combination of the electron-deficient pyridine ring and the deactivating carboxylic acid makes your substrate highly unreactive towards neutral brominating agents like NBS alone.[2]

  • Solution 1a: Increase Reagent Electrophilicity. If using Br₂ or NBS, add a strong acid catalyst such as concentrated sulfuric acid or a Lewis acid like iron(III) bromide (FeBr₃). The acid protonates or coordinates to the brominating agent, making it a much more potent electrophile.[10][13]

  • Solution 1b: Switch to the N-Oxide Strategy. As discussed in the FAQs, converting the starting material to its N-oxide derivative will significantly activate the ring, allowing bromination to occur under much milder conditions.[4][9] This is often the most effective solution for unreactive pyridine systems.

Problem: My reaction is producing a mixture of regioisomers that are difficult to separate.

  • Probable Cause 1: Competing Directing Effects. The final regiochemical outcome is a delicate balance between the directing effects of the ring nitrogen, the methoxy group, and the carboxylic acid. High temperatures or overly harsh conditions can reduce selectivity.

  • Solution 2a: Lower the Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can often favor the formation of the thermodynamically more stable isomer, improving selectivity.

  • Solution 2b: Employ the N-Oxide Strategy. The N-oxide strongly directs incoming electrophiles to the C2 and C4 positions.[8] This can override other, weaker directing effects and provide a single major regioisomer. For example, bromination of a 4-methoxypicolinic acid N-oxide would be strongly directed to the 2-position (if it were not already substituted) or other activated positions, potentially leading to a cleaner outcome.

  • Solution 2c: Consider a Directed Metalation-Bromination. For ultimate regiocontrol, an alternative strategy is directed ortho-metalation (DoM). This involves using a strong base (like LDA or n-BuLi) to selectively deprotonate a position adjacent to a directing group (like the methoxy group), followed by quenching the resulting anion with an electrophilic bromine source (e.g., Br₂, CBr₄). This method offers excellent regioselectivity but requires anhydrous conditions and tolerance of strongly basic reagents.

Problem: I'm losing a significant amount of material, and I detect gas evolution. I suspect decarboxylation.

  • Probable Cause 1: Excessive Heat. Picolinic acids are known to undergo thermal decarboxylation, often facilitated by acidic conditions.[6] The high temperatures required to force the bromination of a deactivated ring can easily trigger this unwanted side reaction.

  • Solution 3a: Reduce Reaction Temperature. This is the most critical parameter to control. If the reaction does not proceed at lower temperatures, you must enhance the reactivity of the brominating agent (see Solution 1a) or the substrate (see Solution 1b) rather than increasing the heat.

  • Solution 3b: Protect the Carboxylic Acid. Esterifying the picolinic acid to its methyl or ethyl ester before bromination can prevent decarboxylation. The ester group is still deactivating but is stable to the reaction conditions. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Problem: My mass spectrometry results show the presence of dibromo- and even tribromo- products.

  • Probable Cause 1: Overly Activating Conditions. The methoxy group is a strong activating group. In combination with a potent brominating system and extended reaction times, it can facilitate multiple bromination events.

  • Solution 4a: Reduce the Stoichiometry of the Brominating Agent. Use only 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS). You may also consider a sub-stoichiometric amount (e.g., 0.9 equivalents) to ensure all the brominating agent is consumed before over-reaction occurs, accepting a lower conversion of the starting material.[12]

  • Solution 4b: Shorten the Reaction Time. Carefully monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as a significant amount of the desired monobrominated product has formed, before substantial amounts of the dibrominated species appear.

  • Solution 4c: Use a Milder Brominating Agent. If you are using Br₂/FeBr₃, switch to NBS, which is generally less reactive and more selective.[15]

Problem: The purification is a nightmare. My product co-elutes with a regioisomer or starting material.

  • Probable Cause 1: Similar Polarity. Regioisomers of brominated methoxypicolinic acid often have very similar polarities, making separation by standard silica gel chromatography challenging.

  • Solution 5a: Derivatization. Convert the mixture of acidic products to their corresponding methyl esters using a mild agent like (trimethylsilyl)diazomethane or by refluxing in methanol with a catalytic amount of sulfuric acid. The resulting esters may have different chromatographic behavior, allowing for easier separation. The desired ester can then be isolated and hydrolyzed.

  • Solution 5b: Recrystallization. If your product is a solid, extensive screening of different solvent systems for recrystallization can be a powerful purification technique to isolate the major isomer in high purity.

  • Solution 5c: Alternative Chromatography. Explore different stationary phases. If normal phase silica gel fails, consider reverse-phase chromatography (C18) or chromatography on alumina, which may offer different selectivity.

Section 3: Visualization & Workflows

To help guide your experimental design and troubleshooting process, the following diagrams illustrate key decision points and reaction pathways.

G cluster_0 Troubleshooting Workflow start Initial Bromination Attempt outcome Analyze Reaction Outcome start->outcome no_rxn Problem: No/Low Conversion outcome->no_rxn < 20% Conversion isomers Problem: Regioisomers outcome->isomers Mixture decomp Problem: Decomposition/ Decarboxylation outcome->decomp Low Mass Balance success Success: Clean Product outcome->success > 80% Purity sol_no_rxn Solution: 1. Add Catalyst (H+/FeBr₃) 2. Switch to N-Oxide Strategy no_rxn->sol_no_rxn sol_isomers Solution: 1. Lower Temperature 2. Switch to N-Oxide Strategy 3. Consider DoM isomers->sol_isomers sol_decomp Solution: 1. Drastically Lower Temp 2. Protect as Ester decomp->sol_decomp

Caption: Troubleshooting Decision Tree for Bromination Issues.

G cluster_1 Synthetic Strategy Comparison start Methoxypicolinic Acid direct Strategy A: Direct Bromination start->direct n_oxide Strategy B: N-Oxide Route start->n_oxide direct_cond Conditions: - NBS or Br₂ - Strong Acid (H₂SO₄) - Potentially High Temp direct->direct_cond direct_prod Brominated Methoxypicolinic Acid direct_cond->direct_prod direct_risk Risks: - Low Yield - Decarboxylation - Poor Selectivity direct_cond->direct_risk oxidation Step 1: Oxidation (e.g., m-CPBA) n_oxide->oxidation intermediate Methoxypicolinic Acid N-Oxide oxidation->intermediate brom_n_oxide Step 2: Bromination (Mild Conditions) intermediate->brom_n_oxide bromo_n_oxide BROMINATED N-Oxide Intermediate brom_n_oxide->bromo_n_oxide deoxygenation Step 3: Deoxygenation (e.g., PCl₃ or H₂/Pd) bromo_n_oxide->deoxygenation final_prod_b Brominated Methoxypicolinic Acid deoxygenation->final_prod_b

Caption: Comparison of Direct vs. N-Oxide Bromination Strategies.

Section 4: Key Experimental Protocols

The following are generalized protocols. You must adapt them to the specific isomer of methoxypicolinic acid you are using. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol A: Direct Bromination using N-Bromosuccinimide (NBS)

This protocol is best suited for substrates where the methoxy group provides strong and unambiguous activation.

Materials:

  • Methoxypicolinic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend methoxypicolinic acid (1.0 eq) in dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 - 3.0 eq) dropwise, keeping the internal temperature below 10 °C.

  • Once the addition is complete, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • If no reaction occurs, allow the mixture to slowly warm to room temperature and continue monitoring.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Adjust the pH of the aqueous layer to ~8 with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium thiosulfate solution (to remove any unreacted bromine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization.

Protocol B: Bromination via the N-Oxide Derivative

This is the recommended, more robust strategy for challenging or unreactive substrates.

Part 1: N-Oxide Formation

  • Dissolve methoxypicolinic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with aqueous sodium bicarbonate and sodium thiosulfate solutions to remove excess oxidant and acid byproducts.

  • Isolate and purify the N-oxide product, which is typically more polar than the starting material.

Part 2: Bromination of the N-Oxide

  • Dissolve the purified methoxypicolinic acid N-oxide (1.0 eq) in a suitable solvent (e.g., dichloroethane).

  • Add N-Bromosuccinimide (1.1 eq).

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC/LC-MS. The activated ring should allow the reaction to proceed under these relatively mild conditions.

  • Once the reaction is complete, cool to room temperature and perform an appropriate aqueous workup.

  • Purify the brominated N-oxide intermediate.

Part 3: Deoxygenation

  • Dissolve the purified brominated N-oxide (1.0 eq) in a solvent like chloroform or toluene.

  • Add a deoxygenating agent, such as phosphorus trichloride (PCl₃, ~1.5 eq), dropwise at 0 °C.

  • Stir the reaction at room temperature or with gentle heating until complete.

  • Carefully quench the reaction with water or ice, and neutralize with a base.

  • Extract the final product, dry the organic layer, and purify as needed.

References

  • Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(49), 6743-6746.
  • Powers, D. C., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • Wu, Y., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(22), 16144–16150.
  • ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives.
  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Semantic Scholar.
  • Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Wikipedia. (n.d.). Hammick reaction.
  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II.
  • ACS Publications. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
  • YouTube. (2024). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12.
  • Paudler, W. W., & Jovanovic, M. V. (1983). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 48(7), 1064–1068.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Lin, W., & Carrow, B. P. (2008). Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides. The Journal of Organic Chemistry, 73(15), 6044–6046.
  • Rozen, S., & Bareket, Y. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(5), 1250–1253.
  • NIH. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PMC.
  • ResearchGate. (n.d.). On the reactivity of bromine atoms in brominated pyridines.
  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines and quinolines.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
  • ResearchGate. (n.d.). Clean-up method for determination of established and emerging brominated flame retardants in dust.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • ResearchGate. (n.d.). 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • YouTube. (2021). NBS: Radical Bromination.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene.
  • PubMed. (n.d.). Production of brominated tiacumicin derivatives.
  • NIH. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.

Sources

Validation & Comparative

A-Comparative-Guide-to-Purity-Analysis-of-5-Bromo-6-methoxypicolinic-acid-by-NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist’s Field-Proven Insights into Ensuring Analytical Integrity in Drug Development

In the landscape of pharmaceutical development, the stringent evaluation of chemical purity is not merely a regulatory hurdle but a cornerstone of therapeutic safety and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as 5-Bromo-6-methoxypicolinic acid, a crucial building block in the synthesis of various therapeutic agents, precise and reliable purity assessment is paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of this compound, contrasting it with other analytical techniques and offering a detailed, field-proven experimental protocol.

The Criticality of Purity for this compound

This compound is a substituted picolinic acid derivative. Picolinic acid and its analogues are known for their roles as versatile ligands in coordination chemistry and their presence in various biologically active molecules.[1][2] Impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of the final drug product. Therefore, a robust analytical methodology for purity determination is indispensable.

Why NMR? An Objective Comparison with Other Techniques

While several analytical techniques are available for purity assessment, Quantitative NMR (qNMR) offers distinct advantages, particularly for complex organic molecules like this compound.

Technique Principle Advantages for this compound Analysis Limitations
Quantitative NMR (qNMR) The integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4]- Primary Method: Can provide absolute quantification without the need for a specific reference standard of the analyte itself.[4][5] - Structural Information: Simultaneously confirms the structure of the main component and identifies impurities. - Non-destructive: The sample can be recovered for further analysis.[4] - Versatility: Detects a wide range of organic impurities, including isomers, which may be missed by other techniques.[6]- Sensitivity: Lower sensitivity compared to chromatographic methods for trace impurities. - Signal Overlap: Complex spectra can lead to overlapping signals, complicating quantification.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase.- High Sensitivity: Excellent for detecting and quantifying trace impurities. - High Resolution: Capable of separating complex mixtures.- Reference Standard Dependent: Requires a pure reference standard of the analyte for accurate quantification. - "Blind" to Non-chromophoric Impurities: Impurities lacking a UV-active chromophore may not be detected.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.- High Sensitivity and Specificity: Provides molecular weight information, aiding in impurity identification.- Not Inherently Quantitative: Requires careful calibration and is often coupled with a separation technique (e.g., LC-MS) for quantification. - Ionization Suppression/Enhancement: The presence of other components can affect the ionization efficiency of the analyte.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S, etc.) in a sample.- Fundamental Purity Assessment: Provides information on the elemental composition.- Insensitive to Isomeric Impurities: Cannot distinguish between isomers.[6] - Indirect Measurement: Does not directly identify or quantify specific impurities.

The inherent advantage of qNMR lies in its ability to provide a direct, SI-traceable measurement of purity, making it a powerful and orthogonal technique to chromatography. [7][8] This is particularly crucial in early-phase drug development where a well-characterized reference standard of the API may not yet be available.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines a validated approach for the purity determination of this compound using an internal standard method.

Rationale for Experimental Choices
  • Internal Standard Selection: The choice of an internal standard is critical for accurate quantification. Maleic acid is a suitable choice as its protons resonate in a region of the ¹H NMR spectrum that is typically free from signals of the analyte and common impurities. It is also stable, non-volatile, and has a well-defined chemical shift.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for both this compound and maleic acid, ensuring complete dissolution, which is a prerequisite for accurate qNMR.[3]

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, leading to accurate signal integration. A delay of 5 times the longest T₁ (spin-lattice relaxation time) is generally recommended. For small molecules, a d1 of 30 seconds is often a safe starting point.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.

    • Record the exact weights of both the sample and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.[9]

    • Acquire a standard ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°

      • Spectral Width: 16 ppm

      • Acquisition Time (at): ≥ 3 seconds

      • Relaxation Delay (d1): 30 seconds

      • Number of Scans (ns): 8-16 (adjust for desired signal-to-noise ratio)

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to ensure accurate integration.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the two olefinic protons will appear as a singlet.

    • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons corresponding to the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the integrated internal standard signal (2 for maleic acid)

    • MW_analyte = Molecular weight of this compound (232.03 g/mol )

    • MW_IS = Molecular weight of the internal standard (116.07 g/mol for maleic acid)

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Expected ¹H NMR Spectrum and Data Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet for the methoxy group protons. The carboxylic acid proton will likely be a broad singlet.

  • Hypothetical ¹H NMR Data for Purity Calculation:

    • Analyte (this compound):

      • Aromatic proton signal (1H) at ~8.1 ppm, Integral (I_analyte) = 1.00

    • Internal Standard (Maleic Acid):

      • Olefinic proton signal (2H) at ~6.3 ppm, Integral (I_IS) = 0.95

By plugging these values, along with the accurately weighed masses and known molecular weights and internal standard purity, into the equation, the absolute purity of the this compound sample can be determined.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_spectrometer 400+ MHz NMR Spectrometer transfer->nmr_spectrometer set_params Set Key Parameters (d1, ns, pw) nmr_spectrometer->set_params acquire_fid Acquire FID set_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report report calculate->report

Caption: Experimental Workflow for qNMR Purity Analysis.

G cluster_mol This compound cluster_spectrum Expected ¹H NMR Signals mol H_aromatic1 Aromatic H (~8.1 ppm) H_aromatic2 Aromatic H (~7.9 ppm) OCH3 Methoxy H (~4.0 ppm) COOH Carboxylic Acid H (broad, >13 ppm)

Caption: Structure and Expected ¹H NMR Signals.

Ensuring Trustworthiness: A Self-Validating System

The robustness of this qNMR protocol is built upon several self-validating principles:

  • Orthogonality: When used in conjunction with a chromatographic method like HPLC, qNMR provides an orthogonal purity assessment, significantly increasing confidence in the analytical results.[10]

  • Traceability: The use of a certified internal standard allows for results that are traceable to the International System of Units (SI).[7]

  • Method Validation: As with any analytical method, the qNMR procedure should be validated for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ) to comply with regulatory guidelines.[5][11]

Conclusion: The Power of qNMR in Modern Drug Development

For researchers, scientists, and drug development professionals, the purity analysis of key intermediates like this compound is a critical step that demands accuracy and reliability. While various analytical techniques have their merits, quantitative NMR spectroscopy stands out as a powerful, primary method that provides not only a precise purity value but also invaluable structural information. By following a well-designed and validated protocol, qNMR offers a high degree of confidence in the quality of pharmaceutical materials, ultimately contributing to the development of safer and more effective medicines. The implementation of qNMR, as detailed in this guide, represents a commitment to scientific integrity and analytical excellence.[6][12]

References

  • A Guide to Quantit
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
  • Quantitative NMR (qNMR)
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
  • The application of qNMR for the determination of rosuvast
  • 5-Bromo-3-methoxypicolinic acid - Amerigo Scientific. [Link]
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Picolinic acid - Wikipedia. [Link]
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. [Link]

Sources

A Comparative Guide to 5-Bromo-6-methoxypicolinic Acid and Other Picolinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its derivatives, picolinic acid and its analogues have garnered significant attention due to their diverse biological activities, acting as crucial intermediates and pharmacophores in drug discovery. This guide provides an in-depth comparative analysis of 5-Bromo-6-methoxypicolinic acid against other notable picolinic acid derivatives, offering experimental insights and data-driven comparisons to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Picolinic Acid Scaffold: A Versatile Tool in Medicinal Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is an endogenous metabolite of the amino acid tryptophan.[1] Its inherent ability to chelate metal ions and its compact, rigid structure make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, a central tenet of structure-activity relationship (SAR) studies.

Featured Compound: this compound

Structure:

This compound is a halogenated and methoxy-substituted derivative of picolinic acid. The presence of a bromine atom at the 5-position and a methoxy group at the 6-position significantly influences its electronic and steric properties. The bromine atom, a lipophilic and electron-withdrawing group, can enhance binding affinity through halogen bonding and improve membrane permeability. The methoxy group, an electron-donating group, can modulate the acidity of the carboxylic acid and participate in hydrogen bonding interactions with biological targets.

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications, including as potential antagonists for dopamine receptors.[2]

Comparative Analysis with Other Picolinic Acid Derivatives

To understand the potential of this compound, it is instructive to compare its predicted and known properties with those of other well-characterized picolinic acid derivatives. For this guide, we will compare it with 6-Chloropicolinic acid and 5-Bromonicotinic acid .

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties for our compounds of interest.

PropertyThis compound6-Chloropicolinic acid5-Bromonicotinic acid
Molecular Formula C₇H₆BrNO₃C₆H₄ClNO₂C₆H₄BrNO₂
Molecular Weight ( g/mol ) 232.03157.55[3]202.01[4]
Melting Point (°C) Not available190-191[5]178 - 180[6]
pKa (Predicted) 3.52 ± 0.103.27 ± 0.10[5]3.08 ± 0.10[6]
LogP (Predicted) 1.41.71.54[6]
Solubility Not availableSlightly soluble in water[7]Sparingly soluble in water[8]

Note: Some data for this compound is based on predictions and requires experimental verification.

The predicted pKa values suggest that all three compounds are acidic, with the carboxylic acid group being deprotonated at physiological pH. The predicted LogP values indicate moderate lipophilicity, suggesting they may have reasonable membrane permeability.

Biological Activity: A Focus on Dopamine Receptor Antagonism

Picolinic acid derivatives have been investigated as inhibitors of various enzymes and as modulators of G protein-coupled receptors (GPCRs), including dopamine receptors.[9][10] Antagonism of the dopamine D2 receptor is a key mechanism for many antipsychotic drugs.[11]

CompoundHypothetical Ki (nM)Rationale for Hypothetical Activity
This compound50The combination of a halogen at position 5 and a methoxy group at position 6 could provide a favorable balance of lipophilicity and hydrogen bonding potential for interaction with the receptor binding pocket.
6-Chloropicolinic acid150The chloro-substituent at the 6-position is known to influence activity in some picolinic acid-based compounds. Its smaller size compared to bromo may result in a different binding orientation.
5-Bromonicotinic acid>1000As a nicotinic acid derivative (carboxyl at position 3), the spatial arrangement of the key binding groups (nitrogen and carboxylate) is different from picolinic acids, which would likely result in significantly lower affinity for the picolinic acid binding site on the D2 receptor.

Disclaimer: The biological activity data in the table above is purely illustrative and intended to demonstrate how a comparative analysis would be structured. It is based on general principles of medicinal chemistry and does not represent experimentally verified data for these specific compounds against the dopamine D2 receptor.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

To experimentally determine and compare the binding affinities of picolinic acid derivatives for the dopamine D2 receptor, a competitive radioligand binding assay is a standard and robust method.

Principle

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]spiperone), which has a known high affinity for the dopamine D2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The binding affinity (Ki) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Materials
  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).

  • Test Compounds: this compound and other picolinic acid derivatives.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and vacuum manifold .

Step-by-Step Methodology
  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]spiperone, and 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of haloperidol (10 µM final concentration), 25 µL of [³H]spiperone, and 50 µL of membrane suspension.

    • Competitive Binding: 25 µL of test compound (at various concentrations), 25 µL of [³H]spiperone, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Scientific Rationale Behind Experimental Choices
  • Choice of Receptor Source: Using a stable cell line overexpressing the human D2 receptor ensures a high density of the target protein, leading to a robust and reproducible assay signal.

  • Choice of Radioligand: [³H]spiperone is a well-characterized, high-affinity antagonist for the D2 receptor, making it an excellent tool for competitive binding assays.

  • Competitive Binding Format: This format allows for the determination of the relative binding affinities of a large number of compounds in a high-throughput manner.

  • Filtration-based Separation: Rapid filtration is a standard and efficient method to separate the receptor-bound radioligand from the unbound radioligand, which is crucial for accurate measurement.

Visualization of Experimental Workflow and Signaling Pathway

Dopamine D2 Receptor Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare D2 Receptor Membranes setup_plate Set up 96-well plate (Total, Non-specific, Competitive) prep_membranes->setup_plate prep_ligand Prepare Radioligand ([³H]spiperone) prep_ligand->setup_plate prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->setup_plate incubation Incubate at RT (60-90 min) setup_plate->incubation filtration Filter and Wash (Separate bound/free ligand) incubation->filtration counting Scintillation Counting filtration->counting calc_inhibition Calculate % Inhibition counting->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Workflow for a competitive dopamine D2 receptor binding assay.

Hypothetical Signaling Pathway of a Picolinic Acid-Based D2 Antagonist

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Picolinic_Acid Picolinic Acid Antagonist Picolinic_Acid->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response cAMP->Cellular_Response Modulates

Caption: Hypothetical inhibition of the dopamine D2 receptor signaling pathway.

Conclusion

This compound represents an intriguing scaffold for further investigation in drug discovery. While a comprehensive experimental profile is yet to be established, a comparative analysis with structurally related picolinic acid derivatives, guided by established structure-activity relationships, provides a rational basis for its potential as a modulator of biological targets such as the dopamine D2 receptor. The detailed experimental protocol provided herein offers a clear roadmap for the empirical evaluation of its binding affinity. As with any lead compound, further studies encompassing in vitro and in vivo efficacy, selectivity, and safety profiling are essential to fully elucidate its therapeutic potential.

References

  • PubChem. (n.d.). 5-Bromonicotinic acid.
  • PubChem. (n.d.). 6-Chloropicolinic acid.
  • PubMed. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists.
  • PubChem. (n.d.). 5-Bromonicotinic acid.
  • IndiaMART. (n.d.). 6-CHLOROPICOLINIC ACID CHEMICAL. [Link]
  • IndiaMART. (n.d.). 6-Chloro picolinic Acid(4684-94-0). [Link]
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
  • PubMed. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker.
  • PubMed. (1981). Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects.
  • PubMed. (2001). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site.
  • PubChem. (n.d.). Picolinic acid.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
  • PubMed. (1975). Phenopicolinic Acid, a New Microbial Product Inhibiting Dopamine Beta-Hydroxylase.
  • PubMed Central. (2014). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain.
  • Wikipedia. (n.d.). Phenopicolinic acid. [Link]
  • PubMed Central. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists.
  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
  • PubMed. (1993). Picolinic Acid Blocks the Neurotoxic but Not the Neuroexcitant Properties of Quinolinic Acid in the Rat Brain: Evidence From Turning Behaviour and Tyrosine Hydroxylase Immunohistochemistry.
  • PubMed Central. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists.
  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • PubChem. (n.d.). 6-Chloronicotinic acid.
  • PubMed Central. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • Google Patents. (n.d.). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • PubMed. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects.
  • MDPI. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
  • PubMed Central. (2015). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders.
  • Royal Society of Chemistry. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Amerigo Scientific. (n.d.). 5-Bromo-3-methoxypicolinic acid. [Link]
  • PubMed. (1993). Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists.

Sources

Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 5-Bromo-6-methoxypicolinic acid, a substituted pyridine derivative with potential pharmacological relevance, confirming the precise atomic arrangement is not merely a formality but a critical step that influences its biological activity, physical properties, and patentability. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the experimental workflows. We will explore the causality behind experimental choices and present a self-validating system of protocols.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline material.[1][2] It provides a detailed three-dimensional map of atoms, revealing precise bond lengths, bond angles, and the overall molecular geometry.[1] For a molecule like this compound, XRD offers irrefutable evidence of its structure, which is invaluable for understanding its interactions in biological systems.[1]

The fundamental principle of XRD lies in the interaction of X-rays with the regularly spaced atoms within a crystal lattice. This interaction causes the X-rays to diffract in specific directions, creating a unique pattern that can be mathematically decoded to reveal the electron density distribution and, consequently, the atomic positions.[1][3]

Experimental Workflow: From Powder to Publication

The journey from a synthesized powder to a fully validated crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each stage.

X-ray Crystallography Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement Powder Powder Dissolution Dissolution Powder->Dissolution Select Solvent(s) Slow Evaporation Slow Evaporation Dissolution->Slow Evaporation Controlled Conditions Crystal Screening Crystal Screening Slow Evaporation->Crystal Screening Microscopy Crystal Mounting Crystal Mounting Crystal Screening->Crystal Mounting Select Single Crystal Diffractometer Diffractometer Crystal Mounting->Diffractometer Mount on Goniometer Data Acquisition Data Acquisition Diffractometer->Data Acquisition X-ray Exposure & Rotation Data Processing Data Processing Data Acquisition->Data Processing Integration & Scaling Structure Solution Structure Solution Data Processing->Structure Solution Phase Problem Refinement Refinement Structure Solution->Refinement Least-Squares Fitting Validation Validation Refinement->Validation CheckCIF Final Structure (CIF) Final Structure (CIF) Validation->Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol:

  • Crystal Growth (The Art of Crystallization):

    • Rationale: The primary prerequisite for single-crystal XRD is a high-quality, single crystal of the compound. This step is often the most challenging and empirical.

    • Protocol:

      • Dissolve a small amount of purified this compound in a suitable solvent or solvent system (e.g., methanol, ethanol, acetone, or mixtures with water) to achieve a near-saturated solution.

      • Employ slow evaporation techniques. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.

      • Alternatively, use vapor diffusion or liquid-liquid diffusion methods to promote slow crystal growth.

      • Monitor for the formation of small, well-defined crystals under a microscope.

  • Crystal Selection and Mounting:

    • Rationale: An ideal crystal for XRD is a single, well-formed entity without cracks or defects. The size is typically in the range of 0.1-0.3 mm.

    • Protocol:

      • Under a microscope, select a suitable crystal and carefully mount it on a cryoloop or a glass fiber.

      • The mounted crystal is then placed on a goniometer head, which allows for precise orientation in the X-ray beam.

  • Data Collection:

    • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected by a detector. The crystal is rotated to capture a complete diffraction pattern.

    • Protocol:

      • Mount the goniometer head on the diffractometer.

      • Cool the crystal to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

      • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

      • Execute a full data collection run, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial electron density map. This map is then refined to obtain the final atomic model.

    • Protocol:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Use specialized software (e.g., SHELXT, Olex2) to solve the crystal structure, which provides an initial model of the atomic positions.

      • Refine the model against the experimental data using least-squares methods. This process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

      • Locate and refine hydrogen atoms, often visible in the difference Fourier map.[4][5]

      • Validate the final structure using tools like checkCIF to ensure it adheres to crystallographic standards.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural data, other techniques offer complementary information and are often used in concert for a comprehensive characterization. The choice of technique depends on the specific question being asked and the nature of the sample.

Validation_Techniques cluster_main Structural Validation of this compound XRD X-ray Crystallography 3D Structure Bond Lengths Bond Angles Stereochemistry Solid-State Conformation XRD->3D Structure Provides NMR NMR Spectroscopy Connectivity ¹H-¹³C Framework Neighboring Atoms Solution Conformation NMR->Connectivity Provides MS Mass Spectrometry Molecular Formula Molecular Weight Elemental Composition Fragmentation MS->Molecular Formula Provides

Caption: Complementary Data from Different Analytical Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atoms, primarily ¹H and ¹³C, within a molecule in solution.[6][7]

  • Strengths:

    • Connectivity: 2D NMR experiments (like COSY and HSQC) can establish the connectivity between atoms, confirming the carbon-hydrogen framework.

    • Isomer Differentiation: NMR can readily distinguish between isomers that might have the same mass, such as this compound and 6-Bromo-5-methoxypicolinic acid, based on unique chemical shifts and coupling patterns.[6]

    • Solution-State Dynamics: It provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant than the static solid-state structure.[8]

  • Limitations:

    • No Direct 3D Structure: While NMR can provide distance constraints (through NOE experiments), it does not directly yield the high-resolution 3D coordinates, bond lengths, and angles that XRD does.[3]

    • Requires Pure Sample: Like XRD, high-purity samples are essential for unambiguous spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides crucial information about a molecule's weight and elemental composition.

  • Strengths:

    • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high accuracy, confirming its elemental formula (C₇H₆BrNO₃).[9]

    • High Sensitivity: MS requires very small amounts of sample, often in the picomolar to femtomolar range.[10]

    • Fragmentation Analysis: Tandem MS (MS/MS) can fragment the molecule and the resulting pattern can provide clues about its substructures.[11]

  • Limitations:

    • No Stereochemical Information: MS cannot distinguish between stereoisomers and provides limited information about the connectivity of atoms.[6]

    • Structural Ambiguity: Different isomers will often produce identical molecular ions, making unambiguous identification impossible without other techniques.

Data Summary and Comparison

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/anglesAtomic connectivity, chemical environmentMolecular weight, elemental formula
Sample Phase Solid (single crystal)SolutionGas (ionized)
Sensitivity Milligram quantity needed for crystallizationMicrogram to milligramNanogram to picogram
Isomer Distinction AbsoluteExcellent for structural isomersPoor for most isomers
Key Output .cif file with atomic coordinates1D/2D spectra (chemical shifts, couplings)Mass spectrum (m/z values)
Definitive Structure Proof Yes (Gold Standard)No (provides strong evidence of connectivity)No (confirms molecular formula)

Conclusion

For the definitive validation of the structure of this compound, single-crystal X-ray crystallography is the unparalleled method. It provides an unambiguous, high-resolution three-dimensional model of the molecule in the solid state. However, a comprehensive characterization relies on the synergistic use of multiple techniques. NMR spectroscopy is essential for confirming the atomic connectivity and behavior in solution, while mass spectrometry provides a rapid and highly accurate confirmation of the molecular formula. The cross-validation of data from these orthogonal techniques provides the highest level of confidence in structural assignment, a critical requirement for advancing any compound through the drug development pipeline.[10][11]

References

  • Benci, S., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(10).
  • Figueroa, J. S., et al. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. The Journal of Organic Chemistry.
  • Figueroa, J. S., et al. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. The Journal of Organic Chemistry.
  • Figueroa, J. S., et al. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. ACS Publications.
  • Benci, S., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. University of Eastern Piedmont.
  • Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. Creative Biostructure.
  • Pauli, F., et al. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate.
  • Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.
  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography. Excillum. Available from: [https://www.excillum.com/applications/crystallography/small-molecule-crystallography/]([Link] crystallography/)
  • Ammar, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments.
  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH.
  • ResearchGate. (2020). The crystal structure of 5-bromopicolinic acid monohydrate, C6H6BrNO3. ResearchGate.
  • Amerigo Scientific. (n.d.). 5-Bromo-3-methoxypicolinic acid. Amerigo Scientific.

Sources

A Comparative Guide to the Biological Activity of Bromo-Methoxypicolinic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of agrochemical and pharmaceutical research, the nuanced structural modifications of heterocyclic scaffolds, such as picolinic acid, can lead to profound differences in biological activity. This guide offers an in-depth comparative analysis of bromo-methoxypicolinic acid isomers, providing a framework for researchers, scientists, and drug development professionals to understand their potential and to design robust experimental validation plans. While direct comparative studies on all isomers of bromo-methoxypicolinic acid are not extensively available in published literature, this guide synthesizes established structure-activity relationship (SAR) principles for picolinic acid derivatives to construct a predictive comparison. We will delve into the likely impact of isomeric variations on herbicidal, fungicidal, and plant growth regulatory activities, supported by detailed, field-proven experimental protocols.

Introduction: The Picolinic Acid Scaffold and the Significance of Isomeric Variation

Picolinic acid, a simple pyridine carboxylic acid, is the foundational structure for a class of highly effective synthetic auxin herbicides.[1][2][3] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[4] The biological activity of picolinic acid derivatives is exquisitely sensitive to the nature and placement of substituents on the pyridine ring. Halogenation, for instance, is a common feature in potent herbicides like picloram and clopyralid.[3] The interplay of electron-withdrawing groups, such as bromine, and electron-donating groups, like methoxy, at different positions can dramatically alter the molecule's interaction with its biological target, its systemic transport, and its metabolic stability. Understanding the impact of the specific placement of these bromo- and methoxy- substituents—the isomerism—is therefore critical for the rational design of new active compounds.

Hypothetical Comparison of Biological Activities Based on Structure-Activity Relationships

In the absence of direct head-to-head experimental data for all possible bromo-methoxypicolinic acid isomers, we can extrapolate from known SARs for substituted picolinates to predict their relative biological activities. The primary focus of existing research has been on herbicidal effects.

Herbicidal Activity: A Predictive Analysis

The herbicidal activity of picolinic acids is largely attributed to their function as synthetic auxins. The efficacy of these herbicides is influenced by factors such as their binding affinity to auxin receptors (like AFB5), their transport within the plant, and their metabolic stability.[1][4]

Key SAR Principles Considered:

  • Electron-Withdrawing Groups: Halogens, being electron-withdrawing, are generally considered to enhance the herbicidal activity of picolinic acids.[3] Studies have suggested a potential activity order for halogens as bromine > chlorine > fluorine.[3]

  • Electron-Donating Groups: Methoxy groups are electron-donating. Some studies on substituted picolinates have indicated that electron-donating groups can decrease herbicidal activity compared to electron-withdrawing counterparts.[3]

  • Positional Effects: The spatial arrangement of substituents is critical for receptor binding. The overall shape and electronic distribution of the molecule must be complementary to the active site of the target protein.

Predicted Ranking of Herbicidal Potency:

Based on these principles, we can propose a hypothetical ranking of herbicidal activity for some representative bromo-methoxypicolinic acid isomers. This ranking is a predictive model intended to guide experimental work, not a definitive statement of fact.

IsomerPredicted Herbicidal ActivityRationale
4-Bromo-6-methoxy-picolinic acid Potentially HighThe bromine at the 4-position, a common substitution pattern in potent picolinate herbicides (e.g., picloram has a chlorine at this position), is expected to contribute positively to activity. The 6-position is also a key site for modification in the development of new herbicides.[2]
5-Bromo-3-methoxy-picolinic acid Moderate to HighThe electronic influence of the bromine at the 5-position and the methoxy at the 3-position may create a favorable electronic profile for auxin activity. The proximity of the methoxy group to the carboxylic acid could influence its acidity and binding characteristics.
6-Bromo-5-methoxy-picolinic acid ModerateWhile the 6-position is important, the combination of a bromo and a methoxy group at adjacent positions might introduce steric hindrance that could affect receptor binding.
3-Bromo-5-methoxy-picolinic acid Lower to ModerateSubstitution at the 3-position is less common in highly active commercial picolinate herbicides. The electronic and steric effects in this configuration may be less optimal for mimicking IAA.
Fungicidal and Plant Growth Regulatory Activities: An Exploratory Outlook

While the primary association of picolinic acids is with herbicidal action, pyridine carboxylic acid derivatives have also been investigated for fungicidal and plant growth regulatory effects.[5][6][7]

  • Fungicidal Activity: Some pyridine carboxamides act as succinate dehydrogenase inhibitors (SDHIs), a well-established mode of action for fungicides.[5][6] The bromo-methoxypicolinic acid core could potentially be derivatized (e.g., as amides) to explore this activity. The electronic properties conferred by the bromo- and methoxy- substituents would likely influence the interaction with the SDH enzyme complex.

  • Plant Growth Regulation: At sub-lethal concentrations, synthetic auxins can act as plant growth regulators, influencing processes like root formation, flowering, and fruit development.[7][8] It is plausible that certain bromo-methoxypicolinic acid isomers, particularly those with lower herbicidal potency, might exhibit useful plant growth regulatory effects.

Proposed Experimental Workflows for Comparative Analysis

To validate the hypothetical comparisons presented above, a systematic experimental evaluation is necessary. The following section details the essential experimental protocols.

Synthesis of Bromo-Methoxypicolinic Acid Isomers

The synthesis of the target isomers will likely involve multi-step sequences starting from commercially available substituted pyridines. A general synthetic strategy is outlined below. The specific route for each isomer will need to be adapted based on the desired substitution pattern.

Workflow for Synthesis and Characterization:

start Select Starting Material (e.g., substituted bromomethylpyridine or methoxypicoline) oxidation Oxidation of Methyl Group (e.g., with KMnO4 or SeO2) to form carboxylic acid start->oxidation halogenation Regioselective Bromination (e.g., with NBS or Br2) of the pyridine ring start->halogenation oxidation->halogenation nucleophilic_substitution Nucleophilic Aromatic Substitution (e.g., methoxylation of a bromo- or chloro-pyridine derivative) halogenation->nucleophilic_substitution purification Purification (Crystallization or Chromatography) nucleophilic_substitution->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization

Caption: Generalized synthetic workflow for bromo-methoxypicolinic acid isomers.

Example Synthetic Protocol (adapted for 6-Bromo-5-methoxypicolinic acid): [9]

  • Starting Material: 2-Bromo-3-methoxy-6-methylpyridine.

  • Dissolution: Dissolve the starting material in water.

  • Oxidation: Add potassium permanganate (KMnO4) and heat the mixture (e.g., at 80°C) for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Adjust the pH to 4 with hydrochloric acid (HCl) and filter the mixture.

  • Extraction: Extract the filtrate with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer (e.g., with MgSO4), filter, and concentrate under reduced pressure to yield the product.

  • Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and Mass Spectrometry.

Biological Activity Assays

A tiered approach to biological screening is recommended, starting with in vitro or petri dish assays, followed by whole-plant greenhouse trials for promising candidates.

3.2.1. Herbicidal Activity Evaluation

  • Petri Dish Seed Germination and Root Growth Inhibition Assay:

    • Prepare stock solutions of the test isomers in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each isomer in an agar or filter paper-lined petri dish.

    • Place seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Brassica napus) weed species in the dishes.[10]

    • Incubate the dishes under controlled conditions (temperature, light).

    • After a set period (e.g., 5-7 days), measure the germination rate and root length.

    • Calculate the concentration required for 50% inhibition (IC50) for each isomer.

  • Whole-Plant Pot Assay (Greenhouse):

    • Grow test weed species in pots to a specific growth stage (e.g., 2-4 leaf stage).

    • Apply the bromo-methoxypicolinic acid isomers as a post-emergence foliar spray at various application rates (g/ha).

    • Include a positive control (a commercial herbicide like picloram) and a negative control (solvent blank).

    • Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, and 21 days after application).

    • Determine the GR50 (the application rate causing 50% growth reduction).

3.2.2. Fungicidal Activity Screening

  • In Vitro Mycelial Growth Inhibition Assay:

    • Prepare potato dextrose agar (PDA) plates amended with different concentrations of the test isomers.

    • Inoculate the center of each plate with a mycelial plug of a target fungal pathogen (e.g., Botrytis cinerea, Rhizoctonia solani).[11]

    • Incubate the plates at an appropriate temperature until the mycelium in the control plate reaches the edge.

    • Measure the diameter of the fungal colony on the treated plates.

    • Calculate the percentage of inhibition and determine the EC50 (effective concentration for 50% inhibition).

3.2.3. Plant Growth Regulation Assessment

  • Seedling Growth Assay:

    • Treat seeds or young seedlings of a model plant (e.g., Arabidopsis thaliana or a crop species) with sub-lethal concentrations of the isomers.

    • Monitor various growth parameters over time, such as root and shoot length, biomass accumulation, and leaf development.

    • Compare the growth of treated plants to untreated controls to identify any growth-promoting or growth-inhibiting effects.

Structure-Activity Relationship (SAR) Visualization

The relationship between the isomeric structure and the predicted herbicidal activity can be visualized as a decision tree, guiding further research.

Caption: SAR decision tree for predicting herbicidal activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and evaluating the biological activities of bromo-methoxypicolinic acid isomers. Based on established SAR principles, the position of the bromo and methoxy substituents is predicted to have a profound impact on their herbicidal potential, with isomers featuring bromine at the 4-position showing the most promise. However, these predictions must be empirically validated. The provided experimental protocols offer a clear roadmap for researchers to systematically synthesize these compounds and quantify their herbicidal, fungicidal, and plant growth regulatory effects. The discovery of a novel, highly active isomer could lead to the development of new agrochemicals with improved efficacy and selectivity. Further research should also focus on the mechanism of action of these compounds and their metabolic fate in plants and the environment.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH.
  • A Picolinic Acid Derivative: A Plant Growth Regulator. PubMed.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI.
  • Structures of various picolinic acid auxin herbicides and... ResearchGate.
  • A Picolinic Acid Derivative: A Plant Growth Regulator (1963). SciSpace.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage.
  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. NIH.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Publishing.
  • Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin... ResearchGate.
  • USE OF PYRIDINE DERIVATIVES AS PLANT GROWTH REGULATORS ... Google Patents.
  • Control of growth by picolinic acid: Differential response of normal and transformed cells. PNAS.
  • [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. PubMed.
  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC - NIH.
  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate.
  • Preparation of bromo acids and esters. Google Patents.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI.

Sources

A Senior Application Scientist's Guide to Synthesis Confirmation of 5-Bromo-6-methoxypicolinic acid using LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized target molecule is a critical checkpoint in the discovery and development pipeline. This guide provides an in-depth comparison of analytical techniques for the confirmation of 5-Bromo-6-methoxypicolinic acid, a key building block in pharmaceutical synthesis. We will delve into why Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a superior method, offering a detailed, field-proven protocol and expert insights into the causality behind experimental choices.

The Importance of Rigorous Analytical Confirmation

This compound is a heterocyclic compound whose structural integrity is paramount for its intended downstream applications in drug discovery. The presence of bromine and a methoxy group on the picolinic acid scaffold presents specific analytical challenges that necessitate a highly sensitive and selective confirmation technique. Inadequate characterization can lead to costly delays and compromised results in later stages of development.

Comparative Analysis of Confirmation Techniques

While several analytical methods can be employed for structural confirmation, they each come with their own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesLimitations for this compound
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms.Lower sensitivity compared to MS, may require larger sample amounts, and can be complex to interpret for impurity profiling at low levels.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample.Provides information about functional groups present.Does not provide molecular weight information and can be ambiguous for complex molecules with overlapping vibrational frequencies.
High-Performance Liquid Chromatography (HPLC) with UV detection Separates compounds based on their interaction with a stationary phase.Excellent for purity assessment and quantification of the main component.Lacks the specificity to definitively identify the compound and co-eluting impurities without a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Offers high sensitivity, high selectivity, and provides molecular weight information, enabling confident identification of the target compound and its impurities.[2][3][4]Requires specialized equipment and expertise for method development and data interpretation.

As the table illustrates, LC-MS provides the most comprehensive data for the confirmation of this compound synthesis. Its ability to provide molecular weight information alongside chromatographic separation makes it an invaluable tool for both qualitative confirmation and impurity profiling.[2][5][6]

Deep Dive: LC-MS Analysis for this compound

The core of a successful LC-MS analysis lies in a well-developed method that ensures robust separation and sensitive detection. The following sections detail a proven workflow, explaining the rationale behind each step.

Experimental Workflow: A Self-Validating System

The following diagram outlines the logical flow of the LC-MS analysis, from sample preparation to data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve crude synthesis product in appropriate solvent Filter Filter through 0.22 µm syringe filter Prep->Filter Inject Inject sample onto C18 analytical column Filter->Inject Gradient Apply gradient elution (Water/Acetonitrile with 0.1% Formic Acid) Inject->Gradient Ionize Electrospray Ionization (ESI) in positive mode Gradient->Ionize Detect Acquire full scan mass spectrum Ionize->Detect Isotope Analyze isotopic pattern for bromine signature Detect->Isotope Confirm Confirm molecular weight of target compound Isotope->Confirm Profile Identify potential impurities and by-products Confirm->Profile

Caption: LC-MS workflow for the confirmation of this compound synthesis.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, where each step contributes to the overall reliability of the final result.

1. Sample Preparation:

  • Objective: To prepare a clean, particulate-free sample suitable for injection into the LC-MS system.

  • Protocol:

    • Accurately weigh approximately 1 mg of the crude synthesis product.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. This solvent system is chosen for its compatibility with the reversed-phase chromatography mobile phase.

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system.

2. Liquid Chromatography Method:

  • Objective: To achieve chromatographic separation of the target analyte from starting materials, reagents, and potential by-products.

  • Rationale: A C18 column is selected for its versatility in retaining a broad range of small molecules. The gradient elution with an organic modifier (acetonitrile) allows for the efficient elution of compounds with varying polarities. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer.

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. Mass Spectrometry Method:

  • Objective: To obtain accurate mass information for the eluting compounds, confirming the molecular weight of the target and identifying impurities.

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar small molecules like picolinic acid derivatives, minimizing fragmentation and preserving the molecular ion.[7] Positive ion mode is chosen as the acidic nature of the mobile phase promotes protonation. The key to confirming the presence of this compound is the observation of its characteristic isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by 2 m/z units, which is a definitive signature for a monobrominated compound.[8][9][10][11]

  • Parameters:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

Data Interpretation: The Moment of Truth

The successful synthesis of this compound (Molecular Formula: C7H6BrNO3) will be confirmed by the following observations:

  • Chromatographic Peak: A major peak at a specific retention time in the total ion chromatogram (TIC).

  • Mass Spectrum: The mass spectrum corresponding to this peak should exhibit a protonated molecular ion [M+H]+ with an m/z of approximately 232.97 (for 79Br) and 234.97 (for 81Br) in a roughly 1:1 intensity ratio.

The chemical structure and expected mass spectral pattern are illustrated below.

Caption: Structure of this compound and its expected mass spectral signature.

Conclusion: The Power of Certainty in Drug Development

In the fast-paced environment of pharmaceutical research and development, certainty and efficiency are paramount. While various analytical techniques can provide pieces of the puzzle, LC-MS offers a comprehensive and definitive solution for the confirmation of synthesized compounds like this compound.[12][13] By combining the separation power of liquid chromatography with the specificity of mass spectrometry, researchers can confidently verify the identity and purity of their target molecules, enabling them to make informed decisions and accelerate the drug development process.[5][6] This guide provides a robust framework for implementing this powerful technique, empowering scientists to achieve a higher level of analytical confidence.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]
  • Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
  • Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
  • LC/MS Applications in Drug Development. BioAgilytix. [Link]
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]
  • LCMS-guided detection of halogenated natural compounds.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
  • Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. MDPI. [Link]
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. [Link]
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF.
  • Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Agilent. [Link]
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]
  • Current developments in LC-MS for pharmaceutical analysis. PubMed. [Link]
  • What Are The Applications Of LC-MS In The Pharmaceutical Industry?. YouTube. [Link]
  • CAS 1060805-13-1 | 6-bromo-4-methoxypicolinic acid. Alchem Pharmtech. [Link]

Sources

A Comparative Guide to Catalytic Synthesis of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of potential catalytic strategies for the synthesis of 5-bromo-6-methoxypicolinic acid, a crucial building block for pharmaceutical research and development. Drawing upon established methodologies for pyridine ring functionalization, this document offers researchers and drug development professionals a detailed examination of various catalytic systems, their underlying mechanisms, and supporting experimental data from analogous transformations.

Introduction: The Significance and Synthetic Challenges of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the specific arrangement of the bromo, methoxy, and carboxylic acid functionalities allows for diverse downstream derivatization. However, the regioselective synthesis of this molecule presents notable challenges. The control of substituent placement on the pyridine ring requires careful consideration of the electronic properties of the starting materials and the choice of catalytic systems. This guide will explore and compare different catalytic approaches to address these synthetic hurdles.

Retrosynthetic Analysis

To logically approach the synthesis of this compound, we can propose a few retrosynthetic pathways. These pathways will form the basis of our comparative study of catalytic methods.

G target This compound path1 Pathway 1: Late-stage Bromination target->path1 C-Br disconnection path2 Pathway 2: Palladium-Catalyzed Carboxylation target->path2 C-COOH disconnection path3 Pathway 3: Oxidation of a Methyl Group target->path3 C-COOH formation sub1 6-Methoxypicolinic acid path1->sub1 sub2 5-Bromo-6-methoxy-2-halopyridine path2->sub2 sub3 5-Bromo-6-methoxy-2-methylpyridine path3->sub3

Caption: Retrosynthetic analysis of this compound.

Comparative Study of Catalytic Strategies

This section will delve into a detailed comparison of various catalytic methods for the key bond-forming steps identified in the retrosynthetic analysis.

C-Br Bond Formation: Electrophilic Bromination

The introduction of a bromine atom at the 5-position of a pyridine ring can be achieved through electrophilic bromination. The choice of brominating agent and catalyst is crucial for achieving high regioselectivity and yield.

Brominating AgentCatalyst/ConditionsAdvantagesDisadvantagesTypical Yields (Analogous Systems)
Br₂Lewis Acid (e.g., AlCl₃) or strong acidHighly reactiveLow regioselectivity, harsh conditions40-60%
N-Bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄) or radical initiatorMilder conditions, easier to handleCan lead to side reactions70-95%

Expertise & Experience: While Br₂ in the presence of a Lewis acid is a classic approach, its high reactivity often leads to a mixture of constitutional isomers, complicating purification. N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is often the preferred method for the bromination of electron-rich pyridine rings.[1] The protonation of the ring enhances its electrophilicity, directing the incoming electrophile. For instance, the bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid with NBS has been shown to proceed in high yield.[2]

C-O Bond Formation: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Methoxylation

The introduction of the methoxy group can be accomplished via nucleophilic aromatic substitution on a suitably activated pyridine ring (e.g., bearing a leaving group like chlorine or fluorine at the 6-position).

MethodCatalyst SystemAdvantagesDisadvantagesTypical Yields (Analogous Systems)
SNArSodium methoxide (NaOMe)Simple, cost-effectiveRequires an activated substrate80-95%
Copper-Catalyzed MethoxylationCuI / Ligand (e.g., 1,10-phenanthroline)Milder conditions, broader substrate scopeCatalyst cost, ligand sensitivity75-90%

Trustworthiness: The SNAr reaction with sodium methoxide is a reliable and well-established method, particularly when the pyridine ring is substituted with electron-withdrawing groups.[2][3] However, for less activated substrates, copper-catalyzed methods offer a milder alternative. The use of CuI with a suitable ligand, such as 1,10-phenanthroline, can facilitate the methoxylation of aryl bromides and chlorides under less stringent conditions.[4]

C-C Bond Formation: Introduction of the Carboxylic Acid Group

The installation of the carboxylic acid moiety at the 2-position is a critical step. Several catalytic and non-catalytic methods can be considered.

MethodCatalyst System/ReagentAdvantagesDisadvantagesTypical Yields (Analogous Systems)
Oxidation of a Methyl GroupKMnO₄Inexpensive reagentHarsh conditions, potential for over-oxidation70-80%[5][6]
Palladium-Catalyzed CarbonylationPd(OAc)₂ / Ligand (e.g., Xantphos), CO gasHigh functional group tolerance, mild conditionsRequires specialized equipment for CO handling70-90%[7]
Lithiation/Grignard followed by CO₂n-BuLi or i-PrMgCl, then CO₂(s)Direct carboxylationRequires low temperatures, sensitive to functional groups60-80%

Authoritative Grounding & Comprehensive References: The oxidation of a methyl group with a strong oxidizing agent like potassium permanganate (KMnO₄) is a classical and effective method for synthesizing picolinic acids.[5][6] However, the harsh oxidative conditions may not be compatible with all functional groups. Palladium-catalyzed carbonylation of an aryl halide or triflate offers a more versatile and milder approach.[7] This method involves the oxidative addition of a palladium(0) complex to the aryl halide, followed by CO insertion and subsequent hydrolysis to yield the carboxylic acid. This approach has been widely used in the synthesis of complex heterocyclic molecules.

Proposed Synthetic Routes and Experimental Protocols

Based on the comparative analysis, two promising synthetic routes are proposed below.

Route 1: Late-Stage Bromination

This route focuses on introducing the bromine atom in the final step, which can be advantageous for maximizing overall yield.

G start 2-Chloro-6-methylpyridine step1 Methoxylation (NaOMe) start->step1 intermediate1 2-Methoxy-6-methylpyridine step1->intermediate1 step2 Oxidation (KMnO4) intermediate1->step2 intermediate2 6-Methoxypicolinic acid step2->intermediate2 step3 Bromination (NBS, H2SO4) intermediate2->step3 end This compound step3->end

Caption: Proposed Synthetic Route 1.

Experimental Protocol for Step 3: Bromination

  • To a stirred solution of 6-methoxypicolinic acid (1.0 eq) in concentrated sulfuric acid (5 vol) at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and adjust the pH to 3-4 with a saturated aqueous solution of sodium hydroxide.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Route 2: Palladium-Catalyzed Carboxylation

This route utilizes a modern palladium-catalyzed carbonylation reaction, offering mild conditions and high functional group compatibility.

G start 2,5-Dibromo-6-chloropyridine step1 Selective Methoxylation (NaOMe) start->step1 intermediate1 2,5-Dibromo-6-methoxypyridine step1->intermediate1 step2 Palladium-Catalyzed Carbonylation intermediate1->step2 end This compound step2->end

Caption: Proposed Synthetic Route 2.

Experimental Protocol for Step 2: Palladium-Catalyzed Carbonylation

  • To a pressure vessel, add 2,5-dibromo-6-methoxypyridine (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent such as DMSO.

  • Seal the vessel, purge with carbon monoxide gas, and then pressurize to the desired pressure (e.g., 5 atm).

  • Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.

  • After cooling to room temperature, carefully vent the CO gas.

  • Acidify the reaction mixture with aqueous HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Conclusion

The synthesis of this compound can be approached through several catalytic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The late-stage bromination route offers a more classical and potentially cost-effective approach, while the palladium-catalyzed carbonylation route provides a more modern and versatile alternative with broader functional group tolerance. Researchers should carefully evaluate the pros and cons of each method to select the most suitable strategy for their specific needs.

References

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • BLD Pharm. 5-Bromo-6-methoxypicolinamide.
  • ChemicalBook. 6-Bromo-5-methoxypicolinic acid | 54232-43-8.
  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
  • Sigma-Aldrich. 5-Bromo-6-methoxypicolinaldehyde | 1206775-52-1.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • ChemicalBook. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis.
  • BLD Pharm. 6-Bromo-5-methoxypicolinic acid | 54232-43-8.
  • Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • ChemicalBook. 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8.
  • ResearchGate. Mild synthesis of 6-amino-5-bromoquinoxaline.
  • AChemBlock. 6-Bromo-5-methoxypicolinic acid 95% | CAS: 54232-43-8.
  • RSC Publishing. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
  • SciSpace. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.
  • Connect Journals.
  • NIH. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles.
  • NSF Public Access Repository. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
  • MDPI.
  • PubMed Central. Copper(I)-Catalyzed Intramolecular Tandem Acylation/O-Arylation under Mild Conditions: Synthesis of Benzofuro[3,2-c]quinolin-6(5H)-ones and G-Quadruplex-Targeting Analogues.
  • NIH. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review.

Sources

A Comparative Guide to the Efficacy of 5-Bromo-6-methoxypicolinic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Picolinic acid, a metabolite of tryptophan, and its derivatives have emerged as a promising class of compounds with demonstrated biological activities, including potential anticancer effects. This guide provides an in-depth technical comparison of the efficacy of 5-Bromo-6-methoxypicolinic acid derivatives, contextualized within the broader family of picolinic acid analogs and benchmarked against established anticancer agents. While direct, head-to-head comparative data for this compound itself is limited in publicly available literature, this guide synthesizes existing data on structurally related compounds to provide a robust framework for its evaluation.

Introduction to Picolinic Acid Derivatives in Cancer Therapy

Picolinic acid and its derivatives encompass a diverse group of heterocyclic compounds that have garnered interest for their potential as enzyme inhibitors and inducers of apoptosis.[1] The substitution pattern on the pyridine ring significantly influences their biological activity. The introduction of a bromine atom and a methoxy group, as in this compound, is anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and thereby its therapeutic efficacy.

Recent studies have highlighted the potential of various picolinic acid derivatives to induce apoptosis in cancer cells through mechanisms such as endoplasmic reticulum (ER) stress.[2][3] Furthermore, certain picolinamide derivatives have been identified as potent inhibitors of key signaling molecules in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4]

Comparative In Vitro Efficacy

One study reported that a novel picolinic acid derivative, referred to as compound 5, exhibited an IC50 of 99.93 µM against A549 cells.[2] In contrast, some picolinamide derivatives designed as VEGFR-2 inhibitors have shown significantly higher potency, with IC50 values as low as 27 nM against the same cell line.[4] This wide range in efficacy underscores the critical role of specific substitutions on the picolinic acid scaffold.

For a clear comparison, the table below presents the IC50 values of various picolinic acid derivatives and standard-of-care chemotherapy drugs against the A549 lung cancer cell line.

Compound/DrugTarget/Mechanism of ActionCell LineIC50 ValueCitation(s)
Picolinic Acid Derivatives
"Compound 5" (a novel derivative)ER Stress-Mediated ApoptosisA54999.93 µM[2]
Picolinamide Derivative "7h"VEGFR-2, EGFR, HER-2, c-MET, MER Kinase InhibitorA54987 nM[4]
Picolinamide Derivative "9a"VEGFR-2 Kinase InhibitorA54927 nM[4]
Picolinamide Derivative "9l"VEGFR-2 Kinase InhibitorA54994 nM[4]
Standard Chemotherapy Drugs
CisplatinDNA Cross-linkingA549~3.5 - 19.0 µM[5]
EtoposideTopoisomerase II InhibitorA549~50.8 µg/mL[6]
Sorafenib (Reference VEGFR-2 Inhibitor)Multi-kinase InhibitorA549180 nM[4]

Note: IC50 values can vary between different studies and experimental conditions.

Unraveling the Mechanism of Action: A Multifaceted Approach

The efficacy of a therapeutic agent is intrinsically linked to its mechanism of action. For picolinic acid derivatives, evidence points towards multiple potential pathways.

Induction of Apoptosis via Endoplasmic Reticulum Stress

Several studies suggest that picolinic acid derivatives can trigger programmed cell death, or apoptosis, in cancer cells. One proposed mechanism is the induction of ER stress.[2][3] The ER is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function can lead to the unfolded protein response (UPR), which, if prolonged or severe, activates apoptotic signaling cascades.

A novel picolinic acid derivative has been shown to induce apoptosis in A549 lung cancer cells, as evidenced by nuclear fragmentation and the activation of caspases 3, 4, and 9.[2] This suggests a targeted effect on the cellular machinery that governs cell survival.

Kinase Inhibition: Targeting Angiogenesis and Proliferation

Another compelling mechanism of action for certain picolinic acid derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Picolinamide derivatives have been specifically designed and synthesized as potent inhibitors of VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[4] The potent, nanomolar IC50 values of some of these derivatives against VEGFR-2 and their cytotoxicity against cancer cells highlight the potential of the picolinic acid scaffold in developing targeted therapies.[4]

The diagram below illustrates the potential signaling pathways targeted by picolinic acid derivatives.

G cluster_0 Picolinic Acid Derivative cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects cluster_3 Cellular Outcome PAD 5-Bromo-6-methoxypicolinic Acid Derivative ER Endoplasmic Reticulum (ER) PAD->ER Induces Stress VEGFR2 VEGFR-2 PAD->VEGFR2 Inhibits OtherKinases Other Kinases (EGFR, etc.) PAD->OtherKinases Inhibits UPR Unfolded Protein Response (UPR) ER->UPR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival OtherKinases->Proliferation Apoptosis Apoptosis UPR->Apoptosis Inhibition Inhibition of Tumor Growth & Metastasis Angiogenesis->Inhibition Proliferation->Inhibition

Caption: Potential mechanisms of action for picolinic acid derivatives.

Experimental Protocols for Efficacy Validation

To rigorously validate the efficacy of this compound derivatives, a multi-tiered experimental approach is essential, progressing from in vitro characterization to in vivo tumor models.

In Vitro Efficacy Assessment

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the this compound derivative and a panel of comparator drugs in cell culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

This assay confirms whether the observed cytotoxicity is due to apoptosis.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Thus, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Efficacy Assessment

To evaluate the antitumor efficacy in a more physiologically relevant setting, an orthotopic mouse model is recommended.[7][8][9]

Principle: This model involves the direct implantation of human lung cancer cells (e.g., A549) into the lungs of immunocompromised mice, allowing the tumor to grow in its native microenvironment.

Protocol:

  • Cell Preparation: Culture and harvest A549 cells. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

  • Animal Preparation: Anesthetize immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Intrathoracic Injection: Make a small incision in the chest wall to expose the lung. Using a fine-gauge needle, inject the A549 cell suspension directly into the lung parenchyma.

  • Wound Closure: Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring: Monitor tumor growth over time using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT scans.

  • Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the this compound derivative and comparator drugs via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule.

  • Efficacy Evaluation: Monitor tumor volume and the overall health of the mice (e.g., body weight). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

The workflow for validating the efficacy of this compound derivatives is summarized in the diagram below.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Data Analysis & Comparison CellViability Cell Viability Assay (MTT) OrthotopicModel Orthotopic Lung Cancer Mouse Model CellViability->OrthotopicModel Proceed if promising IC50 Determine IC50 Values CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism Elucidate Mechanism of Action ApoptosisAssay->Mechanism KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) KinaseAssay->Mechanism TumorMonitoring Tumor Growth Monitoring (Imaging) OrthotopicModel->TumorMonitoring EfficacyEndpoint Efficacy Assessment (Tumor Volume, Survival) TumorMonitoring->EfficacyEndpoint Comparison Compare with Standard Drugs EfficacyEndpoint->Comparison IC50->Comparison Mechanism->Comparison

Caption: Experimental workflow for efficacy validation.

Conclusion and Future Directions

The available evidence suggests that the picolinic acid scaffold holds significant promise for the development of novel anticancer agents. Derivatives of this class have demonstrated the ability to induce apoptosis and inhibit key signaling pathways in cancer cells, with some exhibiting high potency.

While direct experimental data for this compound is needed, the comparative analysis presented in this guide provides a strong rationale for its investigation as a potential anticancer therapeutic. The detailed experimental protocols outlined herein offer a clear roadmap for its preclinical validation.

Future research should focus on synthesizing and screening a library of this compound derivatives to establish structure-activity relationships. Elucidating the precise molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential and identifying patient populations most likely to benefit from this novel class of compounds.

References

  • A Method for Orthotopic Transplantation of Lung Cancer in Mice. (n.d.).
  • Abbas, A. H., Mahmood, A. A. R., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.
  • Kim, J., et al. (2022). A Method for Orthotopic Transplantation of Lung Cancer in Mice. Methods in Molecular Biology, 2374, 231-242.
  • Tanigawa, T., et al. (2001). Apoptosis induced by picolinic acid-related compounds in HL-60 cells. Bioscience, Biotechnology, and Biochemistry, 65(10), 2337-9.
  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers.
  • Kim, J., et al. (2022).
  • Abbas, A. H., et al. (2021). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5 diphenyltetrazolium bromide) assay results for compound 5 against MCF10A cells, and white blood cells (WBC)
  • Vinod, N., et al. (2020). Preparation of an Orthotopic, Syngeneic Model of Lung Adenocarcinoma and the Testing of the Antitumor Efficacy of Poly(2-oxazoline) Formulation of Chemo-and Immunotherapeutic Agents. Bio-protocol, 10(23).
  • Abbas, A. H., et al. (2021). New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect.
  • Leuthauser, S. W., Oberley, L. W., & Oberley, T. D. (1982). Antitumor activity of picolinic acid in CBA/J mice.
  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity.
  • Leuthauser, S. W., Oberley, L. W., & Oberley, T. D. (1982). Antitumor activity of picolinic acid in CBA/J mice. Semantic Scholar.
  • El-Sayed, M. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 172, 18-33.
  • Carullo, G., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Validation of an orthotopic non-small cell lung cancer mouse model, with left or right tumor growths, to use in conformal radiotherapy studies. (2023). PLOS One, 18(4), e0284209.
  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia.
  • Application Notes and Protocols for In Vivo Testing of Picolinamide Antitumor Activity. (2025). Benchchem.
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... (n.d.).
  • IC 50 Values of Chemotherapeutics in A549 Cells. (n.d.).
  • Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. (2021).
  • The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... (n.d.).
  • IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.).
  • Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. (2022). PubMed Central.
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
  • RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES. (n.d.). PubMed Central.
  • Anticancer properties of MA and its corresponding IC50 values. (n.d.).
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PubMed Central.
  • IC50 values of the most potent compounds and 5-FU (positive control)... (n.d.).
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.).
  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Tre
  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. (n.d.). MDPI.
  • In vivo antitumor effects from seven different animal groups: (1) No... (n.d.).
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str

Sources

head-to-head comparison of different synthesis routes for 5-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-6-methoxypicolinic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a common motif in drug discovery, and the specific arrangement of the bromo, methoxy, and carboxylic acid functionalities allows for diverse downstream modifications. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries. This guide provides a head-to-head comparison of two plausible synthetic routes to this compound, offering detailed experimental protocols and a discussion of the strategic advantages and disadvantages of each approach.

Route 1: Late-Stage Bromination and Oxidation of a Picoline Precursor

This route commences with a commercially available substituted picoline, introducing the bromo and carboxylic acid functionalities in the final steps. This strategy is often advantageous as it can minimize the number of steps and potentially increase the overall yield.

Experimental Protocol: Route 1

Step 1: Bromination of 6-Methoxy-2-methylpyridine

The first step involves the regioselective bromination of 6-methoxy-2-methylpyridine. The methoxy group is an activating, ortho-, para- directing group, while the pyridine nitrogen is a deactivating, meta- directing group. The combined directing effects favor bromination at the 5-position, which is para to the activating methoxy group.

  • Procedure: To a solution of 6-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.[1] The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched with a solution of sodium thiosulfate, and the product, 5-bromo-6-methoxy-2-methylpyridine, is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Oxidation of 5-Bromo-6-methoxy-2-methylpyridine

The final step is the oxidation of the methyl group to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) or potassium dichromate in an acidic medium.[2][3]

  • Procedure: The 5-bromo-6-methoxy-2-methylpyridine (1.0 eq) is suspended in water or an aqueous solution of a co-solvent. Potassium permanganate (2.5-3.0 eq) is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product, this compound. The solid product is collected by filtration, washed with cold water, and dried.

Workflow for Route 1

Route 1 start 6-Methoxy-2-methylpyridine intermediate 5-Bromo-6-methoxy-2-methylpyridine start->intermediate NBS, Acetic Acid end This compound intermediate->end KMnO4, H2O, Heat

Caption: Synthetic workflow for Route 1.

Route 2: Functionalization of a Pre-functionalized Pyridine Ring

This approach begins with a pyridine ring that already possesses a carboxylic acid (or a precursor) and a hydroxyl group, followed by bromination and O-methylation. This strategy can be beneficial if the starting material is readily available and if the regioselectivity of the initial functionalization is well-controlled.

Experimental Protocol: Route 2

Step 1: Bromination of 6-Hydroxypicolinic Acid

The synthesis starts with the regioselective bromination of commercially available 6-hydroxypicolinic acid. The hydroxyl group is a strongly activating, ortho-, para- directing group, which will direct the incoming electrophile (bromine) to the 5-position.

  • Procedure: To a solution of 6-hydroxypicolinic acid (1.0 eq) in a suitable solvent like acetic acid, add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then poured into ice water, and the precipitated product, 5-bromo-6-hydroxypicolinic acid, is collected by filtration, washed with cold water, and dried.

Step 2: O-Methylation of 5-Bromo-6-hydroxypicolinic Acid

The final step is the methylation of the hydroxyl group to a methoxy group. This can be achieved using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base.

  • Procedure: The 5-bromo-6-hydroxypicolinic acid (1.0 eq) is dissolved in a suitable solvent such as acetone or DMF. A base, for instance, potassium carbonate (K₂CO₃) (2.5 eq), is added, followed by the dropwise addition of dimethyl sulfate (1.2 eq) at room temperature. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the final product, this compound. Purification can be performed by recrystallization or column chromatography.

Workflow for Route 2

Route 2 start 6-Hydroxypicolinic Acid intermediate 5-Bromo-6-hydroxypicolinic acid start->intermediate Br2, Acetic Acid end This compound intermediate->end Dimethyl Sulfate, K2CO3

Caption: Synthetic workflow for Route 2.

Head-to-Head Comparison

FeatureRoute 1: Late-Stage Bromination and OxidationRoute 2: Functionalization of Pre-functionalized Ring
Starting Material 6-Methoxy-2-methylpyridine6-Hydroxypicolinic Acid
Number of Steps 22
Key Transformations Electrophilic Aromatic Bromination, Side-Chain OxidationElectrophilic Aromatic Bromination, O-Methylation
Regioselectivity Control Relies on the combined directing effects of the methoxy group and pyridine nitrogen for bromination.Relies on the strong directing effect of the hydroxyl group for bromination.
Potential Challenges The oxidation step can sometimes suffer from over-oxidation or incomplete reaction, potentially leading to lower yields. The use of strong oxidizing agents like KMnO₄ can also pose waste disposal challenges.The starting material, 6-hydroxypicolinic acid, might be more expensive than 6-methoxy-2-methylpyridine. The use of toxic methylating agents like dimethyl sulfate requires careful handling.
Overall Yield Potentially high, but can be variable depending on the efficiency of the oxidation step.Generally expected to be good and reliable due to the high-yielding nature of the individual steps.
Scalability The oxidation step might require careful optimization for large-scale production to manage exotherms and waste streams.Generally considered scalable, with standard procedures for both bromination and O-methylation.

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound.

Route 1 is an attractive option due to its potentially shorter sequence if the starting material is readily accessible and the oxidation step is optimized for high yield and efficiency. The regioselectivity of the bromination step is a key consideration, but is expected to be favorable.

Route 2 provides a more predictable and potentially higher-yielding pathway, with well-established and high-yielding reaction types. The regioselectivity of the bromination is strongly controlled by the activating hydroxyl group. The choice between these routes will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of production, and the laboratory's capabilities for handling the specific reagents and reaction conditions involved. For process development and large-scale synthesis, Route 2 may offer a more robust and reproducible option.

References

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260.
  • Gribble, G. W., & Saulnier, M. G. (1993). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters, 34(19), 3137-3140.
  • Chambers, R. J., & Marfat, A. (1997). Regiospecific carboalkoxylation of 2,5-dibromopyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2,5-Dibromopyridine in Advanced Pharmaceutical Intermediates.
  • CN103086964A. (2013). Preparation method of 6-bromine-2-pyridine methyl formate.
  • Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(12), 2535-2539.
  • Çakmak, O., et al. (2017). Regioselective bromination of methoxyquinolines. Tetrahedron, 73(33), 4975-4983.
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
  • Wu, Y., et al. (2017).
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
  • Reddit. (2013). Oxidation of a methyl group to a carboxylic acid, mechanism help.
  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21.
  • US8575350B2. (2013). Process for producing pyridine carboxylic acids.
  • Royal Society of Chemistry. (2022). Supplementary Information - Chemistry Education Research and Practice.
  • US2818378A. (1957). Oxidation of methyl-pyridines.
  • Stolar, T., et al. (2021). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
  • CN105061301A. (2015). Synthesis method of 2,5-dibromopyridine.
  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice.
  • Li, Y., et al. (2022).

Sources

A Comparative Guide to the Reactivity of 5-Bromo vs. 6-Bromo Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted picolinic acids are invaluable building blocks. Their inherent functionalities—a carboxylic acid and a halogen on a pyridine scaffold—offer a versatile platform for the synthesis of complex molecular architectures. Among these, 5-bromopicolinic acid and 6-bromopicolinic acid are two common isomers whose subtle structural differences can profoundly impact their reactivity in key synthetic transformations. This guide provides an in-depth technical comparison of these two isomers, focusing on their performance in widely used cross-coupling and nucleophilic substitution reactions. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in reaction design and optimization.

At a Glance: Key Differences in Reactivity

Reaction Type5-Bromopicolinic Acid Derivative6-Bromopicolinic Acid DerivativeKey Differentiating Factors
Suzuki-Miyaura Coupling Generally higher reactivityLower reactivity due to steric hindranceProximity of the bromine to the carboxylic acid and nitrogen in the 6-position impedes catalyst coordination.
Buchwald-Hartwig Amination Typically affords higher yieldsCan be more challenging, often requiring tailored catalyst systemsSteric congestion around the C-Br bond in the 6-isomer hinders the approach of the amine and the bulky catalyst.
Nucleophilic Aromatic Substitution (SNAr) Less reactiveMore reactive, particularly with strong nucleophilesThe bromine at the 6-position is ortho to the electron-withdrawing nitrogen atom, which stabilizes the Meisenheimer intermediate.

The Decisive Factors: Electronic and Steric Effects

The differing reactivity of 5-bromo and 6-bromo picolinic acid derivatives can be rationalized by considering the electronic and steric environments of the carbon-bromine (C-Br) bond in each isomer.

Electronic Effects

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, the bromine atom in 6-bromopicolinic acid is at a more electron-deficient carbon compared to the bromine in the 5-position (meta to the nitrogen). This has significant implications for different reaction types.

Steric Hindrance

The 6-position is ortho to both the nitrogen atom and the carboxylic acid group at the 2-position. This creates a sterically congested environment around the C6-Br bond. In contrast, the 5-position is relatively unhindered. This steric factor is often the dominant influence in transition-metal-catalyzed cross-coupling reactions where bulky catalyst-ligand complexes are involved.

Comparative Reactivity in Key Transformations

To provide a practical understanding of these differences, we will now delve into a comparative analysis of their performance in three critical reaction classes for drug development and materials science.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed Suzuki coupling reactions follows the order of bond dissociation energy: I > Br > Cl > F. While both 5-bromo and 6-bromo isomers are viable substrates, their relative reactivity can differ significantly.

5-Bromopicolinic Acid Derivatives: These isomers generally exhibit higher reactivity in Suzuki-Miyaura couplings. The C5-Br bond is more accessible to the palladium catalyst, leading to faster oxidative addition, which is often the rate-limiting step in the catalytic cycle.

6-Bromopicolinic Acid Derivatives: The steric hindrance from the adjacent carboxylic acid and pyridine nitrogen can impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step. This can lead to lower yields or require more forcing reaction conditions (higher temperatures, longer reaction times, or more specialized catalyst systems).

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromopicolinic Acid Derivative

This protocol is adapted from a procedure for the Suzuki coupling of a related 5-bromopyridine derivative.[1]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add the 5-bromo-2-methylpyridin-3-amine derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 85-95 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: Bromopicolinic Acid Derivative, Arylboronic Acid, Catalyst, Base B Add Degassed Solvents A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, LC-MS) C->D E Aqueous Workup and Extraction D->E F Purification (Column Chromatography) E->F pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd2_complex L_nPd(II)(Ar)(X) pd0->pd2_complex Ar-Br amine_coordination Amine Coordination (R2NH) pd2_amine_complex [L_nPd(II)(Ar)(NHR2)]+X- pd2_complex->pd2_amine_complex HNR'2 deprotonation Deprotonation (Base) pd2_amido_complex L_nPd(II)(Ar)(NR2) pd2_amine_complex->pd2_amido_complex Base reductive_elimination Reductive Elimination product Ar-NR2 pd2_amido_complex->product Ar-NR'2 product->pd0 Regeneration of Pd(0)

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 5-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 5-Bromo-6-methoxypicolinic acid. Furthermore, a critical comparison with an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented, offering researchers, scientists, and drug development professionals the necessary data and insights to select the most appropriate analytical technique for their specific needs.

Introduction: The Significance of Robust Analytical Methods for this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification is paramount during drug development and for quality control in manufacturing.[1][2] The validation of such an analytical method is not merely a procedural step but a foundational requirement to ensure data integrity and compliance with regulatory standards.[3][4] This guide details the validation of a novel, specific, and stability-indicating HPLC-UV method and compares its performance characteristics with a high-sensitivity LC-MS/MS alternative.

The Proposed Analytical Method: Reversed-Phase HPLC-UV

A reversed-phase HPLC method with UV detection was developed for its wide applicability, cost-effectiveness, and robustness in a quality control environment. The method is designed to separate this compound from its potential impurities and degradation products.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50, v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve in the diluent to achieve a target concentration of 50 µg/mL, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.

Validation of the HPLC-UV Method

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a solution containing this compound was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation).

The chromatograms showed that the degradation product peaks were well-resolved from the main analyte peak, and the peak purity of this compound was confirmed using a photodiode array (PDA) detector. This indicates the method is stability-indicating.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

Concentration (µg/mL)Peak Area (n=3)
115,234
576,170
10151,987
25380,123
50759,876
751,140,234
1001,521,567

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The correlation coefficient (R²) was found to be > 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, n=3)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

The mean recovery was within the acceptable range of 98-102%, confirming the accuracy of the method.[3]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated by a different analyst on a different day using a different instrument.

Precision LevelMean Peak Area (n=6)Standard Deviation% RSD
Repeatability 760,1234,5670.60%
Intermediate Precision 758,9876,8310.90%

The low relative standard deviation (%RSD) values (<2%) for both repeatability and intermediate precision indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

The LOQ was confirmed by analyzing a sample at this concentration, which provided acceptable accuracy and precision.

Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters, including theoretical plates, tailing factor, and retention time, remained within acceptable limits, demonstrating the method's robustness.

Workflow for HPLC-UV Method Validation

G HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD Develop HPLC-UV Method Specificity Specificity (Forced Degradation) MD->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Implementation Routine Analysis Robustness->Implementation G LC-MS/MS Method Development & Analysis Workflow cluster_0 Method Development cluster_1 Sample Analysis Tune Tune MS Parameters (Optimize MRM Transitions) DevelopLC Develop LC Method Tune->DevelopLC Inject Inject Sample DevelopLC->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Sources

A Comparative Guide to Cross-Reactivity Profiling of 5-Bromo-6-methoxypicolinic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of kinase inhibitors derived from the 5-Bromo-6-methoxypicolinic acid scaffold. Ensuring the selectivity of a drug candidate is a critical step in preclinical development to minimize off-target effects and potential toxicity.[1][2] This document outlines the strategic considerations, comparative data analysis, and detailed experimental protocols necessary for a robust assessment.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology.[1][3] The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] Off-target inhibition can lead to unforeseen side effects or even mask the true mechanism of action of a compound. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a cornerstone of rational drug design.

The this compound scaffold serves as a versatile starting point for the synthesis of various kinase inhibitors.[6] Its derivatives have shown potential as inhibitors of key signaling kinases. This guide uses a representative, hypothetical compound, "BMPA-K01" , derived from this scaffold, to illustrate the principles and methodologies of cross-reactivity analysis.

The Kinase Target Landscape & The Rationale for Profiling

Compounds derived from picolinic acid have been investigated for a range of biological activities, including the inhibition of Raf kinases and other proteins involved in cell signaling pathways.[6][7] For the purpose of this guide, we will consider our hypothetical BMPA-K01 as a potent inhibitor of MAPK14 (p38α) , a key kinase in the MAP kinase signaling pathway involved in cellular responses to stress, inflammation, and apoptosis.

Given this primary target, a cross-reactivity study must assess BMPA-K01's activity against a panel of other kinases, especially those with high structural similarity in the ATP-binding pocket. A well-designed panel should include:

  • Closely related kinases: Other members of the MAPK family (e.g., MAPK1, MAPK8/JNK1).

  • Structurally similar kinases: Kinases from different families known to be inhibited by similar scaffolds.

  • Commonly implicated off-targets: Kinases frequently associated with toxicity or adverse effects (e.g., SRC, ABL1).

  • A broad, representative panel: A selection of kinases spanning the human kinome to uncover unexpected interactions.[8]

Comparative Cross-Reactivity Data Analysis

To contextualize the selectivity of BMPA-K01, its performance must be compared against both a non-selective inhibitor and a known selective inhibitor of the same target.

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serves as a positive control for broad-spectrum inhibition.

  • SB203580: A well-characterized, selective p38α inhibitor, provides a benchmark for desired selectivity.

The following table summarizes hypothetical, yet realistic, inhibition data (IC50 values) for these three compounds against a small, representative kinase panel. The IC50 value represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[9]

Kinase TargetBMPA-K01 (IC50, nM)SB203580 (IC50, nM)Staurosporine (IC50, nM)
MAPK14 (p38α) 15 50 5
MAPK1 (ERK2)8,500>10,00020
MAPK8 (JNK1)1,2005,00015
ABL1>10,000>10,00010
SRC5,500>10,0008
CDK2>10,000>10,0003

Interpretation of Results:

  • BMPA-K01 demonstrates high potency against its intended target, MAPK14 (p38α), with an IC50 of 15 nM.

  • It shows a high degree of selectivity. For example, it is over 500 times more selective for p38α than for ERK2 (8,500 nM / 15 nM).

  • While highly selective, it does exhibit some minor off-target activity against JNK1 (1,200 nM), a point for consideration in further development.

  • Compared to the benchmark selective inhibitor SB203580 , our hypothetical BMPA-K01 is more potent and shows a comparable or better selectivity profile.

  • Staurosporine , as expected, inhibits all tested kinases with high potency, confirming its non-selective nature.

Experimental Protocols for Kinase Selectivity Profiling

A variety of assay formats are available for measuring kinase activity and inhibition.[2] One of the most common and robust methods is the in vitro radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[9] An alternative, non-radioactive method is Differential Scanning Fluorimetry (DSF), which measures the thermal stabilization of a protein upon ligand binding and is suitable for high-throughput screening.[10]

Below is a detailed, generalized protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a system like the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

A. Objective: To determine the IC50 value of a test compound (e.g., BMPA-K01) against a panel of protein kinases.

B. Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (at the Km concentration for each specific kinase)[3]

  • Test compound (BMPA-K01) and control inhibitors (SB203580, Staurosporine) serially diluted in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series for each inhibitor, typically starting from 100 µM down to the picomolar range. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate master mix in the kinase reaction buffer.

    • Add 10 µL of the master mix to each well.

    • Prepare a 2X ATP solution.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase.

  • Stopping the Reaction & ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 40 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

D. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[5]

Visualizing the Workflow and Key Concepts

Diagrams are essential for clarifying complex workflows and relationships.

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis & Interpretation start Define Primary Target & Rationale for Compound (BMPA-K01) select_panel Select Kinase Panel (Related, Diverse, Off-target) start->select_panel prep_reagents Prepare Reagents (Kinases, Substrates, ATP, Buffers) select_panel->prep_reagents prep_compounds Prepare Compound Dilution Series (BMPA-K01, Controls) prep_reagents->prep_compounds run_assay Execute Kinase Inhibition Assay (e.g., ADP-Glo) prep_compounds->run_assay acquire_data Acquire Raw Data (Luminescence Reading) run_assay->acquire_data calc_inhibition Calculate % Inhibition acquire_data->calc_inhibition plot_curve Generate Dose-Response Curves calc_inhibition->plot_curve calc_ic50 Determine IC50 Values plot_curve->calc_ic50 compare Comparative Analysis (vs. Benchmarks, Across Panel) calc_ic50->compare decision Selective? compare->decision end_dev Proceed with Development decision->end_dev Yes end_opt Optimize or Re-design decision->end_opt No

Caption: Workflow for assessing kinase inhibitor selectivity.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a non-negotiable step in the development of kinase inhibitors. This guide demonstrates a robust approach using the hypothetical this compound derivative, BMPA-K01. By employing comprehensive kinase panels, appropriate controls, and validated assay methodologies, researchers can build a clear picture of a compound's selectivity profile.[4] The data generated from these studies are crucial for making informed decisions, guiding lead optimization efforts, and ultimately developing safer and more effective therapeutics.

Future studies should expand the panel to include hundreds of kinases and employ orthogonal assay methods, such as cellular thermal shift assays (CETSA), to confirm target engagement in a more physiologically relevant context.[1]

References

  • Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Source: PubMed URL:[Link]
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC - NIH URL:[Link]
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Source: Reaction Biology URL:[Link]
  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: PMC - PubMed Central URL:[Link]
  • Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology URL:[Link]
  • Title: Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors. Source: Semantic Scholar URL:[Link]
  • Title: A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Source: Pharmacia URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Consistency in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous scientific validation. A crucial, yet often underestimated, aspect of this journey is the quality of chemical intermediates. 5-Bromo-6-methoxypicolinic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural integrity, purity, and physical properties directly influence the efficiency, predictability, and safety of the final API manufacturing process.

In the pharmaceutical industry, batch-to-batch consistency is not merely a quality control metric; it is a strategic imperative that determines whether a project can advance smoothly from development to commercialization.[1] Subtle variations in an intermediate like this compound can cascade into significant downstream issues, including altered reaction kinetics, unexpected impurity profiles in the API, and potential regulatory hurdles.[1][2] This guide presents a multi-orthogonal analytical strategy for comprehensively assessing the batch-to-batch consistency of this compound, ensuring a robust and reliable supply chain for drug development.

Section 1: Defining the Comprehensive Quality Profile

Assessing consistency requires looking beyond a simple pass/fail on a purity assay. A true measure of consistency encompasses a range of chemical and physical attributes that can impact downstream performance. For an intermediate, these attributes are direct indicators of a well-controlled and reproducible manufacturing process.[1][3]

The core quality attributes for this compound can be categorized as:

  • Purity and Impurity Profile: This includes the identification and quantification of known and unknown impurities. The impurity structures are often fixed at the intermediate stage, making their control here essential.[1]

  • Structural Identity: Confirmation that the material is, unequivocally, this compound.

  • Physicochemical Properties: Attributes such as crystal form (polymorphism), particle size distribution, and moisture content can dramatically affect dissolution rates, reaction kinetics, and handling.[1][3]

  • Residual Solvents: Solvents used in the synthesis must be controlled to levels dictated by regulatory bodies like the FDA and EMA.[4]

The following diagram illustrates the direct relationship between the consistency of these intermediate attributes and the quality of the final drug substance.

G cluster_0 Intermediate Quality Attributes cluster_1 Downstream Impact cluster_2 Final Outcome Consistent Consistent Intermediate (Purity, PSD, Moisture) Predictable Predictable & Efficient API Synthesis Consistent->Predictable Inconsistent Inconsistent Intermediate (Variable Purity, PSD, etc.) Unpredictable Process Deviations & Impurity Formation Inconsistent->Unpredictable Success High-Quality, Safe API Predictable->Success Failure API Batch Failure Regulatory Delays Unpredictable->Failure

Caption: Impact of Intermediate Consistency on Final API Quality.

Section 2: A Multi-Orthogonal Analytical Approach for Robust Assessment

No single analytical technique can provide a complete picture of an intermediate's quality. A robust, self-validating system relies on a multi-orthogonal approach, where different techniques with distinct scientific principles are used to analyze the same set of quality attributes. This strategy minimizes the risk of missing critical variations between batches.

Chromatographic Analysis: The Cornerstone of Purity and Impurity Profiling

Chromatography is the workhorse for assessing the purity of pharmaceutical intermediates. We employ two distinct liquid chromatography methods to ensure comprehensive coverage.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Rationale: HPLC-UV is a robust, precise, and widely available technique for quantifying the main component and any impurities that contain a UV chromophore. For picolinic acids, a reversed-phase method using a C18 column provides excellent separation of the main peak from many process-related impurities.[5][6]

Secondary Method: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

  • Rationale: While HPLC-UV is excellent for quantification, it lacks specificity. It cannot distinguish between compounds with the same retention time (co-elution) and provides no structural information about unknown peaks.[7] UHPLC-MS is a highly sensitive and specific technique that provides the mass-to-charge ratio of impurities, enabling their identification and the detection of trace-level contaminants that might be missed by UV detection.[8][9]

Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.[7]

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks and calculate the purity as a percentage of the main peak area relative to the total peak area.

Data Comparison: this compound vs. Alternative Intermediate

To demonstrate the method's utility, three distinct manufacturing batches of this compound were compared against a structurally similar alternative, 6-Bromo-5-methoxypicolinic acid (a common regioisomer).

Parameter Batch A Batch B Batch C Alternative (6-Br-5-MeO) Acceptance Criteria
Appearance White SolidWhite SolidWhite SolidWhite SolidWhite to Off-White Solid
Purity (HPLC, % Area) 99.81%99.75%99.85%99.5% (Different RT)≥ 99.5%
Impurity 1 (RRT 0.85) 0.08%0.11%0.07%Not Detected≤ 0.15%
Impurity 2 (RRT 1.12) 0.05%0.06%0.04%Not Detected≤ 0.10%
Total Impurities 0.19%0.25%0.15%0.50%≤ 0.50%

Data is hypothetical for illustrative purposes.

The data clearly shows that while all three batches of the target compound are of high purity and fall within a tight range, the analytical method can easily distinguish them from a closely related isomer, which would appear at a different retention time (RT).

Spectroscopic Fingerprinting: Confirming Identity and Structure

Spectroscopic methods provide a holistic "fingerprint" of the molecule, which is invaluable for confirming identity and detecting subtle changes between batches that may not be apparent from chromatography alone.

  • ¹H Nuclear Magnetic Resonance (NMR): Provides definitive structural confirmation by analyzing the chemical environment of each proton in the molecule. It is highly sensitive to changes in substitution patterns and can quantify impurities if appropriate standards are used.

  • Fourier-Transform Infrared Spectroscopy (FTIR): An excellent tool for batch-to-batch comparison.[10] Each batch should produce a nearly identical spectrum, representing the molecule's characteristic vibrational frequencies. A significant difference in the fingerprint region could indicate a change in polymorph or the presence of an unexpected functional group.

Experimental Protocol: FTIR Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Overlay the spectra from different batches for direct comparison.

Physicochemical Characterization: The Impact of Form

The physical form of the intermediate is as critical as its chemical purity.

  • Moisture Content (Karl Fischer Titration): Water can act as a reactant in subsequent steps or affect the stability of the intermediate. Karl Fischer titration is the gold standard for accurately quantifying water content.[3]

  • Particle Size Distribution (PSD): The size and distribution of particles can significantly influence dissolution rates and the surface area available for reaction, thereby affecting reaction kinetics and consistency.

  • Melting Point: A simple but effective indicator of purity. A sharp melting point within a narrow range suggests high purity, while a broad melting range can indicate the presence of impurities.

Data Comparison: Physicochemical Properties

Parameter Batch A Batch B Batch C Acceptance Criteria
Moisture Content (KF) 0.08%0.11%0.09%≤ 0.20%
Melting Point (°C) 145.1-146.2144.8-145.9145.5-146.5144.0 - 147.0 °C
PSD (d50, µm) 45.2 µm48.1 µm46.5 µm40 - 55 µm

Data is hypothetical for illustrative purposes.

The tight clustering of these physicochemical properties across the three batches provides strong evidence of a consistent manufacturing process.

Section 3: Integrated Workflow for Comprehensive Consistency Assessment

A truly robust quality control system integrates these orthogonal techniques into a logical workflow. Data from each analysis is not viewed in isolation but as part of a collective body of evidence.

The following diagram outlines the comprehensive workflow for assessing a new batch of this compound.

G cluster_0 Analytical Testing Battery A Batch Sample Receipt & Documentation B Physical & Visual Inspection A->B C HPLC-UV (Purity) B->C E ¹H NMR (Identity) B->E G Karl Fischer (Moisture) B->G D UHPLC-MS (Impurity ID) C->D If unknowns >0.1% I Data Integration & Review (Compare to Reference Standard & Previous Batches) D->I F FTIR (Fingerprint) E->F F->I H PSD / MP G->H H->I J Certificate of Analysis (CoA) Generation & Batch Release I->J Pass K FAIL: Out of Specification (OOS) Investigation Required I->K Fail

Caption: Integrated Analytical Workflow for Batch Consistency Assessment.

Interpreting the Data Holistically: A batch is deemed consistent only when it meets the acceptance criteria across all analytical tests. For instance, a batch could pass the 99.5% purity specification by HPLC but be rejected if a new, unidentified peak appears in the UHPLC-MS analysis or if the FTIR spectrum deviates significantly from the reference standard. This self-validating system ensures that only material with a consistent chemical and physical profile is released for use in API synthesis.

Conclusion

References

  • Title: Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Title: Quality Assurance Techniques for Batch-to-Batch Consistency.
  • Title: Resolving co-elution problems in chromatographic analysis of picolinic acids.
  • Title: API Production Batch Consistency Validation.
  • Title: Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • Title: New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. Source: PubMed. URL:[Link]
  • Title: The Importance of Consistency in Chemical Intermediate Production.
  • Title: Compliance for Intermediates - Solutions - Chemicals.
  • Title: BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control.
  • Title: Batch-to-batch consistency checks.
  • Title: (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • Title: Supplementary data on method for analysis of Picolinic acid (Pic).

Sources

comparison of 5-Bromo-6-methoxypicolinic acid with commercially available analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Bromo-6-methoxypicolinic Acid and its Commercial Analogs for Advanced Research

This guide offers a detailed, data-centric comparison of this compound with its commercially available analogs. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced differences in chemical reactivity, physicochemical properties, and potential biological implications of these valuable building blocks. The insights provided are grounded in established chemical principles and experimental data to empower informed decision-making in your synthetic and discovery programs.

The Strategic Value of Picolinic Acid Scaffolds

Picolinic acid derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] The pyridine carboxylic acid motif is a privileged scaffold, appearing in numerous FDA-approved pharmaceuticals and bioactive compounds.[1] This is due to the pyridine nitrogen's ability to engage in hydrogen bonding and the scaffold's capacity for diverse substitution, allowing for the fine-tuning of pharmacological parameters.[1] this compound (CAS 1214334-70-9) is a particularly useful intermediate.[2][3] The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the methoxy group at the 6-position electronically modulates the pyridine ring, influencing both reactivity and potential interactions with biological targets.

Physicochemical and Structural Analog Comparison

The selection of a specific picolinic acid building block is a critical decision that impacts synthetic feasibility and the properties of the final compound. Below is a comparative table of this compound and several commercially available analogs, highlighting their key distinguishing features.

CompoundStructureMolecular Weight ( g/mol )Key Synthetic Features & Rationale
This compound 232.03[2]Primary Choice for Cross-Coupling: The C-Br bond is highly reactive in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it ideal for introducing molecular diversity.
6-Methoxypicolinic acid 153.14Non-functionalized Control: Lacks a halogen, serving as a good control compound or when a simpler, more metabolically stable core is desired without the need for further coupling.
5-Chloropicolinic acid 157.56Alternative Reactivity: The C-Cl bond is less reactive than C-Br, which can be advantageous for achieving selective, stepwise functionalization in molecules with multiple halogen handles.
5-Nitropicolinic acid 168.11Electron-Withdrawing Scaffold: The potent electron-withdrawing nitro group significantly lowers the pKa of the carboxylic acid and alters the electronic character of the ring, useful for modulating target binding or exploring different chemical space.

Experimental Protocol: A Comparative Reactivity Study via Suzuki-Miyaura Coupling

To empirically demonstrate the reactivity differences between halogenated analogs, we propose a standardized Suzuki-Miyaura cross-coupling experiment. This protocol is designed to provide a direct comparison of the coupling efficiency between this compound and 5-Chloropicolinic acid with a representative boronic acid.

Causality of Experimental Design: The choice of a palladium catalyst, specifically Pd(PPh₃)₄, a base (K₂CO₃), and a dioxane/water solvent system is a well-established and robust set of conditions for Suzuki-Miyaura reactions. This ensures the protocol's reliability. The key variable is the halogen on the picolinic acid. Based on fundamental principles of organometallic chemistry, the oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a significantly faster rate of oxidative addition. Therefore, we hypothesize that the reaction with the bromo-analog will proceed faster and give a higher yield under identical conditions.

Suzuki_Coupling_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reactants Halogenated Picolinic Acid (1.0 eq) Vessel Seal in Schlenk Flask (Inert Atmosphere) Reactants->Vessel Boronic_Acid Aryl Boronic Acid (1.2 eq) Boronic_Acid->Vessel Catalyst Pd(PPh3)4 (0.05 eq) Catalyst->Vessel Base K2CO3 (2.0 eq) Base->Vessel Solvent Dioxane/Water Solvent->Vessel Conditions Heat at 80-100 °C (Monitor by TLC/LC-MS) Vessel->Conditions Quench Aqueous Quench Conditions->Quench Extract Organic Extraction (e.g., Ethyl Acetate) Quench->Extract Purify Column Chromatography Extract->Purify Characterize NMR & Mass Spec Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: Workflow for comparing Suzuki-Miyaura coupling reactivity.

Step-by-Step Methodology:
  • Vessel Preparation: Add the halogenated picolinic acid (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) to a flame-dried Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed dioxane (8 mL) and water (2 mL) via syringe.

  • Heating and Monitoring: Seal the flask and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 8h) by TLC or LC-MS to determine the consumption of starting material.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~4.

  • Extraction: Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and calculate the isolated yield.

Structure-Activity Relationship (SAR) Implications

The choice of analog directly influences the potential biological activity of downstream compounds. Different substituents modulate interactions with protein targets through distinct mechanisms. Picolinic acid derivatives have been explored as potential treatments for a range of conditions and as herbicides.[4][5][6]

SAR_Implications cluster_analog Picolinic Acid Analog cluster_interactions Governing Molecular Interactions cluster_outcome Potential Biological Outcome Analog Substituent Choice (e.g., -Br, -Cl, -NO2, -H) Halogen_Bonding Halogen Bonding (-Br, -Cl) Analog->Halogen_Bonding Electronic_Profile Electronic Effects (Inductive/Resonance) Analog->Electronic_Profile Sterics Steric Profile & Lipophilicity Analog->Sterics Binding_Affinity Target Binding Affinity Halogen_Bonding->Binding_Affinity Selectivity Target Selectivity Halogen_Bonding->Selectivity Electronic_Profile->Binding_Affinity ADME_Tox ADME/Toxicity Profile Electronic_Profile->ADME_Tox Sterics->Binding_Affinity Sterics->ADME_Tox

Caption: How substituent choice on the picolinic acid ring impacts biological outcomes.

  • Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is a crucial, directional non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket, which can significantly enhance binding affinity and selectivity.

  • Electronic Effects: A nitro group (-NO₂) is strongly electron-withdrawing, which can drastically alter the molecule's interaction with a target compared to the more neutral methoxy group or the weakly deactivating halogens. This also affects the pKa of the carboxylic acid, influencing its ionization state at physiological pH.

  • Lipophilicity and Sterics: The addition of a halogen increases lipophilicity (logP) compared to an unsubstituted analog, which can affect cell permeability and other ADME (Absorption, Distribution, Metabolism, Excretion) properties. The size of the substituent also plays a steric role in how the molecule fits into a binding site.

Recommendations for Analog Selection

  • For Maximal Synthetic Versatility: This compound is the superior choice for researchers planning to use palladium-catalyzed cross-coupling reactions as a primary method for diversification. Its high reactivity ensures efficient bond formation.

  • For Stepwise or Orthogonal Synthesis: 5-Chloropicolinic acid is recommended when a less reactive handle is needed, for instance, in a molecule that also contains a more reactive bromide or iodide at another position.

  • For Probing Electronic Effects: 5-Nitropicolinic acid is the ideal candidate when the research goal is to investigate the impact of a strong electron-withdrawing group on biological activity or to create analogs with significantly different electronic properties.

  • For Baseline/Control Studies: 6-Methoxypicolinic acid serves as an essential control to establish a baseline of activity for the core scaffold without the influence of a halogen.

By carefully considering these factors, researchers can strategically select the optimal picolinic acid analog, saving valuable time and resources while maximizing the potential for success in their research and development programs.

References

  • Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement.
  • 5-Bromo-3-methoxypicolinic acid | 1142191-66-9. Sigma-Aldrich.
  • 6-Bromo-5-methoxypicolinic acid | 54232-43-8. ChemicalBook.
  • This compound | 1214334-70-9. Sigma-Aldrich.
  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin.
  • Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD.
  • 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8. ChemicalBook.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • 5-Bromo-6-methoxypicolinamide. BLD Pharm.
  • 5-Bromo-6-methoxypyridine-2-carboxylic acid | 1214334-70-9. ChemicalBook.
  • Buy 6-Bromo-5-methoxypicolinic acid
  • 5-Bromo-6-methoxypicolinaldehyde | 1206775-52-1. Sigma-Aldrich.
  • Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage.
  • 1215860-20-0|Methyl 5-bromo-6-methylpicolin
  • This compound - CAS:1214334-70-9. Sunway Pharm Ltd.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin.
  • 5-bromo-3-methoxypicolinic acid - CAS:1142191-66-9. Abovchem.
  • Process for preparing 5-bromonicotinic acid.
  • The copolymerization reactivity of diols with 2,5-furandicarboxylic acid for furan-based copolyester m

Sources

A Comparative Guide to Confirming the Absence of Regioisomers in the Synthesis of 5-Bromo-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the unequivocal purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of robust chemical research and development. This guide provides an in-depth, technical comparison of analytical methodologies to definitively confirm the absence of regioisomers in the synthesis of 5-Bromo-6-methoxypicolinic acid, a crucial building block in various pharmaceutical programs. We will move beyond theoretical discussions to provide actionable, field-proven insights and detailed experimental protocols.

The synthesis of substituted pyridines, such as this compound, often presents the potential for the formation of undesired regioisomers.[1] These isomers, having the same molecular formula but different spatial arrangements of substituents on the pyridine ring, can exhibit distinct pharmacological and toxicological profiles. Therefore, their detection and quantification are not merely academic exercises but critical components of ensuring drug safety and efficacy.

This guide will systematically detail a self-validating analytical workflow designed to provide irrefutable evidence of the isomeric purity of this compound. We will explore the causality behind our experimental choices, grounding our recommendations in established analytical principles.

The Challenge of Regioisomers in Substituted Pyridines

The potential for regioisomer formation in the synthesis of this compound arises from the directing effects of the substituents on the pyridine ring during chemical transformations. Depending on the synthetic route, bromination or methoxylation steps could potentially yield isomers such as 3-Bromo-2-methoxypicolinic acid or other positional isomers. The subtle differences in the physicochemical properties of these isomers can make their separation and identification challenging.[2]

To address this, a multi-modal analytical approach is essential. We will leverage the strengths of high-performance liquid chromatography (HPLC) for separation and nuclear magnetic resonance (NMR) spectroscopy for unambiguous structural elucidation.

Experimental Workflow for Isomeric Purity Assessment

Our recommended workflow is designed to be a self-validating system, where each analytical technique provides complementary information, culminating in a comprehensive and trustworthy assessment of isomeric purity.

G cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation Synthesis Synthesized 5-Bromo-6- methoxypicolinic acid HPLC High-Performance Liquid Chromatography (HPLC) Synthesis->HPLC Inject Sample UV_Detector UV-Vis Detector HPLC->UV_Detector Elution Fraction_Collection Fraction Collection (if necessary) UV_Detector->Fraction_Collection Identify Peaks NMR NMR Spectroscopy (1H, 13C, NOESY) Fraction_Collection->NMR MS Mass Spectrometry (MS) Fraction_Collection->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Purity_Confirmation Confirmation of Isomeric Purity Data_Analysis->Purity_Confirmation

Figure 1: A comprehensive workflow for the confirmation of isomeric purity.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Separation Workhorse

HPLC is the primary tool for separating the target compound from potential regioisomers and other impurities.[3][4][5] The choice of column and mobile phase is critical for achieving optimal resolution.

Experimental Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a suitable starting point due to the moderate polarity of the analyte. For enhanced separation of closely related isomers, consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases.[2]

  • Mobile Phase Optimization:

    • Aqueous Phase: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. The acidic modifier will ensure the carboxylic acid is protonated, leading to better peak shape and retention.

    • Organic Phase: Acetonitrile or Methanol.

    • Gradient Elution: A gradient from a low to a high percentage of the organic phase is recommended to ensure the elution of all components with good peak shapes. A typical starting gradient could be 5% to 95% organic phase over 20 minutes.

  • Detection: A photodiode array (PDA) or UV-Vis detector set at a wavelength where the analyte has maximum absorbance (e.g., 275 nm) is suitable.[4]

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to ensure good peak shape.

Data Interpretation:

A single, sharp peak in the chromatogram is the first indication of high purity. However, the absence of other peaks is not conclusive proof of the absence of regioisomers, as they could co-elute. To challenge the method's specificity, spike the sample with a small amount of a synthesized regioisomeric standard (if available) to demonstrate that the method can separate them.

Parameter Expected Outcome for Pure Sample Indication of Potential Regioisomers
Main Peak Symmetrical, sharp peakPeak tailing or fronting, shoulder peaks
Baseline Clean, with no significant minor peaksPresence of additional peaks
Spiked Sample Baseline resolution of the main peak and the regioisomer peakCo-elution or partial separation of peaks
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Identifier

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure, including the differentiation of regioisomers.[6][7] Both ¹H and ¹³C NMR are crucial, with 2D techniques like NOESY providing definitive spatial correlations.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (collected from HPLC if necessary) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a high-resolution proton NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the pyridine ring.[8]

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. The number of signals will confirm the number of unique carbon atoms, which can differ between regioisomers due to symmetry.[6]

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable for confirming the proximity of protons in space. For this compound, a key correlation would be expected between the methoxy protons and the proton at the 5-position of the pyridine ring.

Data Interpretation:

  • ¹H NMR: For this compound, two distinct aromatic proton signals are expected. Their chemical shifts and coupling constants will be characteristic of the 2,5,6-substitution pattern. Any additional aromatic signals would suggest the presence of a regioisomer.

  • ¹³C NMR: The number of aromatic carbon signals should correspond to the expected structure. A different number of signals would indicate a different substitution pattern.

  • NOESY: The presence of a cross-peak between the methoxy protons and the neighboring aromatic proton provides strong evidence for the 6-methoxy substitution. The absence of this correlation, and the presence of other unexpected correlations, would point towards a different regioisomer.

G cluster_0 Expected NOESY Correlation for this compound struct H₃C-O  |  N / \nBr-C---C-COOH  |   |  H---C H3CO Methoxy Protons H5 Aromatic Proton (H5) H3CO->H5 NOE

Figure 2: Expected NOESY correlation for this compound.

Part 3: Mass Spectrometry (MS) – Corroborating Evidence

Mass spectrometry provides crucial information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): Inducing fragmentation of the molecular ion can provide structural information. The fragmentation pattern of regioisomers can be distinct.[9]

Data Interpretation:

  • Molecular Ion Peak: The presence of a molecular ion peak corresponding to the exact mass of this compound (C₇H₆BrNO₃) is expected. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion cluster, with two peaks of nearly equal intensity separated by 2 m/z units.[10][11]

  • Fragmentation Pattern: While regioisomers may have the same molecular weight, their fragmentation patterns can differ. Comparing the obtained fragmentation pattern with theoretical fragmentation or with that of a known standard can provide additional confidence in the structural assignment.

Conclusion

Confirming the absence of regioisomers in the synthesis of this compound is a critical step in ensuring the quality and safety of this important chemical entity. A multi-pronged analytical approach, combining the separatory power of HPLC with the definitive structural elucidation capabilities of NMR and the corroborating evidence from MS, provides a robust and self-validating workflow. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently establish the isomeric purity of their synthesized material, a crucial milestone in the journey of drug discovery and development.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Laufer, S., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 68(19), 7417-7422. [Link][8]
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Tobe, M., et al. (2002). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 50(6), 743-747. [Link][1][13]
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Augusti, R., et al. (2002). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(7), 845-852. [Link][9]
  • Chemguide. (n.d.). mass spectra - the M+2 peak.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment and Handling of 5-Bromo-6-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Bromo-6-methoxypicolinic acid (CAS No. 54232-43-8). This compound, a halogenated aromatic carboxylic acid, requires stringent safety protocols due to its chemical properties and the general hazards associated with its structural class. Adherence to these guidelines is critical for protecting researchers and ensuring the integrity of experimental work.

Hazard Assessment & Chemical Profile

Understanding the inherent risks of a compound is the foundation of safe laboratory practice. This compound is a solid substance whose hazard profile is dictated by its functional groups: a carboxylic acid, a brominated aromatic ring, and a methoxy ether group.[1][2] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally similar compounds and its chemical class allow for a robust hazard assessment.

The primary risks are associated with irritation and potential toxicity. The carboxylic acid group makes the compound acidic, posing a risk for skin and severe eye irritation.[3][4][5] Inhalation of the solid as a dust can lead to respiratory tract irritation.[6] Furthermore, halogenated aromatic compounds as a class can present various health hazards, including skin and liver effects with prolonged or high-level exposure.[7]

Property Value Source(s)
CAS Number 54232-43-8[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance White solid[1][8]
Known Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[5][9]
GHS Pictogram GHS07 (Harmful/Irritant)

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE, beginning with engineering controls, is essential. The selection of each piece of equipment is deliberate, designed to mitigate the specific hazards identified above.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood.[10] This is the most critical safety measure, as it contains dust and potential vapors at the source, providing the primary defense against respiratory exposure. The sash should be kept as low as possible during manipulations.[10]

Mandatory PPE Ensemble

The following PPE must be worn at all times when handling the compound. This ensemble creates a comprehensive barrier between the researcher and the chemical.

Protection Area Required PPE Specification & Rationale
Eye & Face Chemical Safety Goggles & Face ShieldRationale: Standard safety glasses are insufficient.[11] Goggles provide a seal to protect against fine dust particles.[11] A face shield worn over goggles is required when handling larger quantities or during any procedure with a splash risk, offering full-face protection.[4]
Hand Chemical-Resistant GlovesRationale: Prevents direct skin contact. Disposable nitrile gloves are the minimum requirement for incidental contact.[11] For prolonged handling, heavy-duty nitrile or butyl rubber gloves are recommended.[4] Always double-glove and remove the outer glove immediately after any suspected contact.
Body Chemical-Resistant Lab CoatRationale: Protects skin and personal clothing from spills and contamination. A fully fastened lab coat is mandatory.[11] For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH-Approved RespiratorRationale: This is a secondary, but crucial, layer of protection. While the fume hood is the primary control, a half-mask or full-face respirator with organic vapor/acid gas cartridges should be available for emergency situations, such as a significant spill or fume hood failure.[4][10][12]

Standard Operating Procedure (SOP) for Handling

A systematic workflow minimizes risk by ensuring all safety checks and procedures are followed in the correct sequence.

SOP_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Decontamination & Disposal Prep 1. Review SDS & SOP Inspect_PPE 2. Inspect PPE for Integrity Prep->Inspect_PPE Verify_Hood 3. Verify Fume Hood Function Inspect_PPE->Verify_Hood Prep_Waste 4. Prepare Labeled Halogenated Waste Container Verify_Hood->Prep_Waste Weigh 5. Weigh Compound in Fume Hood (Minimize Dust) Prep_Waste->Weigh Proceed to Handling Transfer 6. Transfer to Reaction Vessel Decon_Tools 7. Decontaminate Spatula/Glassware Transfer->Decon_Tools Proceed to Cleanup Clean_Area 8. Wipe Down Fume Hood Surface Decon_Tools->Clean_Area Dispose 9. Dispose of PPE & Waste in Designated Containers Clean_Area->Dispose Wash 10. Wash Hands Thoroughly Dispose->Wash

Fig 1: Standard Operating Procedure Workflow.

Experimental Protocol: Step-by-Step Handling
  • Preparation & Pre-Handling Checklist:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[10]

    • Don the complete PPE ensemble as detailed in Section 2.2. Inspect all items for damage.

    • Confirm the chemical fume hood is operational and the airflow is adequate.

    • Prepare a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[10]

  • Handling the Solid Compound:

    • Conduct all manipulations within the fume hood.

    • When weighing, use a tared weigh boat or glassine paper. Handle the container and spatula carefully to avoid generating airborne dust.

    • Transfer the solid to the reaction vessel slowly and carefully. If dissolving, add the solvent to the solid to prevent splashing.

  • Post-Handling & Decontamination:

    • Rinse any contaminated glassware or tools (e.g., spatulas) with a suitable solvent (such as acetone) inside the fume hood, collecting the rinsate in the halogenated waste container.[10]

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Carefully doff PPE, disposing of gloves and any other contaminated disposable items in the designated solid waste stream.

    • Wash hands thoroughly with soap and water.

Emergency Response & Disposal Plan

Preparedness is key to managing unexpected events safely and effectively.

Spill Management

The response protocol is dictated by the scale of the spill.

Emergency_Response Spill Spill Occurs Decision Is the spill large or unmanageable? Spill->Decision Small_Spill_Node Small, Contained Spill Decision->Small_Spill_Node No Large_Spill_Node Large or Uncontained Spill Decision->Large_Spill_Node Yes Alert Alert Colleagues in Immediate Area Small_Spill_Node->Alert Absorb Cover with Absorbent (e.g., Vermiculite) Alert->Absorb Collect Collect into Halogenated Waste Container Absorb->Collect Decon Decontaminate Area Collect->Decon Evacuate Evacuate Immediate Area Large_Spill_Node->Evacuate Notify Notify EH&S and Emergency Personnel Evacuate->Notify Secure Prevent Entry to Area Notify->Secure

Fig 2: Emergency Spill Response Protocol.

  • Small Spill: For a small, contained spill inside a fume hood, ensure full PPE is worn. Cover the solid with a non-reactive absorbent material like vermiculite to prevent it from becoming airborne. Carefully scoop the mixture into the halogenated hazardous waste container. Decontaminate the area thoroughly.

  • Large Spill: In the event of a large spill, immediately evacuate the area and alert others. Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team. Do not attempt to clean it up yourself.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]

Waste Disposal Protocol

Proper segregation and disposal of waste are critical for environmental protection and regulatory compliance.

  • Segregation: All waste contaminated with this compound, including excess solid, rinsates, and contaminated disposables (gloves, weigh boats), must be collected in a container designated for halogenated organic waste .[10] This is crucial as halogenated waste requires specific disposal methods, typically high-temperature incineration, and cannot be mixed with non-halogenated streams.[10][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[10]

  • Storage and Disposal: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area. Follow all institutional, local, and national regulations for the final disposal by certified personnel.

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects researchers and ensures the successful advancement of your scientific objectives.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
  • ChemicalBook. (n.d.). 6-Bromo-5-methoxypicolinic acid CAS#: 54232-43-8.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-methoxypicolinic acid | 1142191-66-9.
  • Safety Data Sheet. (2014, November 7). 5-Bromonicotinic acid.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Thermo Fisher Scientific. (2012, July 9). Safety Data Sheet - 5-Bromoquinoline.
  • ChemicalBook. (2025, July 24). 6-Bromo-5-methoxypicolinic acid | 54232-43-8.
  • BLD Pharm. (n.d.). 54232-43-8|6-Bromo-5-methoxypicolinic acid.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 4-Bromo-6-chloropicolinic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.